Advanced Building Block for Medicinal Chemistry & Linkerology Introduction & Chemical Identity 6-Phenoxyhexyl bromide (CAS: 51795-97-2) is a bifunctional organic intermediate characterized by a terminal alkyl bromide and...
Author: BenchChem Technical Support Team. Date: February 2026
Advanced Building Block for Medicinal Chemistry & Linkerology
Introduction & Chemical Identity
6-Phenoxyhexyl bromide (CAS: 51795-97-2) is a bifunctional organic intermediate characterized by a terminal alkyl bromide and a phenoxy ether moiety separated by a flexible hexamethylene spacer. In modern drug discovery, particularly within the field of Targeted Protein Degradation (TPD) , this compound serves as a critical "linker" precursor. It allows researchers to modulate the physicochemical properties (lipophilicity, chain length) of bioactive molecules or to construct PROTACs (Proteolysis Targeting Chimeras) by connecting E3 ligase ligands to proteins of interest.
Its utility stems from the differential reactivity of its ends: the phenoxy group acts as a stable, lipophilic anchor (or a precursor for electrophilic aromatic substitution), while the primary bromide undergoes rapid SN2 substitution with amines, thiols, or alkoxides.
Physicochemical Profile
Property
Data
Note
IUPAC Name
1-Bromo-6-phenoxyhexane
Also: [(6-bromohexyl)oxy]benzene
CAS Number
51795-97-2
Molecular Formula
C₁₂H₁₇BrO
Molecular Weight
257.17 g/mol
Physical State
Colorless to pale yellow liquid
May crystallize at low temps
Boiling Point
172–174 °C
@ 13 Torr (Experimental) [1]
Density
1.229 ± 0.06 g/cm³
Predicted
LogP
~4.8
High Lipophilicity
SMILES
BrCCCCCCOc1ccccc1
Synthetic Methodology
The synthesis of 6-Phenoxyhexyl bromide is a classic application of the Williamson Ether Synthesis . However, achieving high purity requires strict control over stoichiometry to prevent the formation of the unwanted symmetric byproduct, 1,6-diphenoxyhexane.
Core Reaction Logic
The reaction involves the nucleophilic attack of a phenoxide ion (generated in situ) on 1,6-dibromohexane.
Kinetic Control: To favor the mono-substitution product (the desired bromide), the electrophile (1,6-dibromohexane) must be present in significant molar excess (typically 3–4 equivalents).
Solvent Choice: Polar aprotic solvents (Acetonitrile, DMF) or Acetone are preferred to enhance the nucleophilicity of the phenoxide.
Synthesis Workflow Diagram
Figure 1: Optimized synthetic workflow for 6-Phenoxyhexyl bromide emphasizing the removal of bis-substituted impurities.
Reactivity & Applications in Drug Development[5]
3.1 PROTAC Linker Design
In PROTAC development, the "linker" is not merely a connector; its length and composition determine the ternary complex stability (Target-PROTAC-E3 Ligase). 6-Phenoxyhexyl bromide provides a C6-alkyl chain , a standard length for exploring spatial geometry.
Mechanism: The bromide is displaced by a nucleophilic handle (e.g., a secondary amine) on an E3 ligase ligand (like Lenalidomide or VHL ligand).
Hydrophobic Interactions: The phenoxy group can engage in
-stacking or hydrophobic interactions within the binding pocket, potentially improving potency or cell permeability.
3.2 General Alkylation (SN2)
The primary alkyl bromide is highly reactive toward nucleophiles.
Reaction with Amines: Forms secondary/tertiary amines (drug conjugates).
Reaction with Azides: Forms 6-phenoxyhexyl azide, a precursor for "Click Chemistry" (CuAAC).
Reactivity Pathway Diagram
Figure 2: Divergent reactivity profile of 6-Phenoxyhexyl bromide in organic synthesis.
Detailed Experimental Protocol
Objective: Synthesis of 6-Phenoxyhexyl bromide via Williamson Ether Synthesis.
Scale: 10 mmol (Phenol).
Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (N₂).
Dissolution: Add Phenol and Acetone. Stir until dissolved.
Base Addition: Add anhydrous K₂CO₃. Stir at room temperature for 15 minutes to facilitate initial deprotonation.
Electrophile Addition: Add 1,6-Dibromohexane in a single portion. (Note: The excess ensures the phenoxide is statistically likely to hit a dibromide molecule rather than a mono-bromide product).
Reflux: Heat the mixture to reflux (approx. 60°C for acetone) for 16–24 hours. Monitor by TLC (Hexane/EtOAc 9:1). The spot for Phenol should disappear.
Filter off the inorganic solids (KBr, excess K₂CO₃). Wash the filter cake with acetone.[1]
Concentrate the filtrate under reduced pressure to obtain a crude oil.
Purification:
The crude oil contains the product and excess 1,6-dibromohexane.
Method A (Distillation): High-vacuum distillation is effective due to the boiling point difference.
Method B (Chromatography): Silica gel column chromatography. Elute first with 100% Hexanes to remove excess 1,6-dibromohexane, then increase polarity to 5% EtOAc/Hexanes to elute 6-Phenoxyhexyl bromide.
Validation: Confirm structure via ¹H NMR (Characteristic triplet at
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 6-Phenoxyhexyl bromide synthesis route
Content Type: In-depth technical guide
Audience: Researchers, scientists, and drug development professionals
Executive Summary & Application Context
6-Phenoxyhexyl bromide (CAS: 51795-97-2) is a critical alkylating agent used extensively in medicinal chemistry, particularly in the design of Proteolysis Targeting Chimeras (PROTACs) . It serves as a hydrophobicity-tuning linker, connecting an E3 ubiquitin ligase ligand (e.g., Thalidomide or VHL ligand) to a protein-of-interest (POI) warhead.
Its synthesis presents a classic but deceptive challenge in organic chemistry: statistical distribution control . The core difficulty lies not in the reactivity, but in selectivity—specifically, preventing the formation of the symmetrical byproduct, 1,6-bis(phenoxy)hexane , while maximizing the yield of the desired mono-alkylated product.
This guide details a robust, self-validating protocol for the synthesis of 6-phenoxyhexyl bromide, emphasizing stoichiometric control and purification strategies to ensure high-purity isolation suitable for downstream biological evaluation.
Retrosynthetic Analysis & Strategy
To synthesize 6-phenoxyhexyl bromide (Target A ), we disconnect the ether bond. The most logical forward synthesis is the Williamson Ether Synthesis , treating phenol as the nucleophile and 1,6-dibromohexane as the electrophile.
Since the product (mono-bromide) is also an alkyl bromide, it competes with the starting material for the phenoxide. To suppress Step 2, 1,6-dibromohexane must be present in significant molar excess (typically 3–5 equivalents) to statistically favor the collision between phenoxide and the dibromide over the mono-bromide.
Caption: Retrosynthetic logic and the competitive over-alkylation pathway.
Detailed Experimental Protocol
Method A: Heterogeneous Base Conditions (Recommended)
This method uses Potassium Carbonate (
) in Acetone. It is preferred for laboratory scale (1–50g) due to mild conditions and ease of workup compared to metal hydride methods.
): 0.1 equivalents (Finkelstein catalyst, optional but speeds up reaction)
Solvent: Acetone (Reagent grade, 0.2 M concentration relative to phenol)
Step-by-Step Procedure:
Setup: Equip a round-bottom flask with a large magnetic stir bar and a reflux condenser.
Solvation: Dissolve 1,6-dibromohexane (4.0 eq) in acetone.
Activation: Add anhydrous
(2.5 eq) and KI (0.1 eq) to the stirring solution. The mixture will be a suspension.
Addition: Add Phenol (1.0 eq) last.
Note: Adding phenol to the dilute dibromide solution ensures that at the moment of reaction, the concentration of dibromide is locally high, favoring mono-substitution.
Reflux: Heat the mixture to reflux (~56°C) with vigorous stirring.
Duration: 12–24 hours. Monitor by TLC (See Section 4).
Concentrate the filtrate under reduced pressure (Rotovap) to obtain a crude oil containing the product, excess dibromide, and minor bis-phenoxy byproduct.
Method B: Phase Transfer Catalysis (Scale-Up)
For larger scales (>100g), a biphasic system avoids large volumes of volatile solvents.
Procedure: Dissolve phenol and dibromide in toluene. Add TBAB. Add NaOH solution dropwise with high-shear stirring at 80°C.
Purification & Isolation Strategy
The crude mixture contains three components with distinct polarities and boiling points. A two-stage purification is required for high purity (>98%).
Component
Polarity (TLC)
Boiling Point
Removal Strategy
1,6-Dibromohexane
Non-polar ()
~245°C (atm) / 110°C (10 mmHg)
Vacuum Distillation
6-Phenoxyhexyl bromide
Mid-polar ()
~172°C (13 mmHg)
Column Chromatography
1,6-bis(phenoxy)hexane
Polar ()
High (Solid/High BP)
Retained on Column
Note:
values based on Hexane/EtOAc (9:1) on Silica.
Protocol:
High-Vacuum Distillation (Kugelrohr or Short Path):
Apply high vacuum (<1 mmHg if possible, or water aspirator ~15 mmHg).
Heat to 90–110°C. The excess 1,6-dibromohexane will distill over.
Stop: When distillation ceases. The residue is now enriched in product and dimer.
Flash Column Chromatography:
Load the residue onto a silica gel column.
Eluent: 100% Hexanes
5% EtOAc/Hexanes.
The remaining trace dibromide elutes first.
Product: 6-Phenoxyhexyl bromide elutes second as a clear colorless oil (which may solidify upon freezing, MP ~7-8°C).
Impurity: The bis-phenoxy dimer elutes last (or stays on column if polarity isn't increased).
Caption: Two-stage purification workflow ensuring removal of stoichiometric excess and side-products.
Characterization & Validation
Trustworthiness in synthesis comes from verifying the structure against expected data.
Physical Properties[2][3][4][5]
Appearance: Colorless to pale yellow oil.
Boiling Point: 172–174°C at 13 Torr (approx.[2] 1.7 kPa).
Density: ~1.23 g/cm³.
NMR Spectroscopy (Diagnostic Signals)
NMR (400 MHz, ):
7.25–7.30 (m, 2H, Ar-H meta)
6.90–6.95 (m, 3H, Ar-H ortho/para)
3.96 (t, Hz, 2H, ) Confirmation of ether formation.
3.42 (t, Hz, 2H, ) Confirmation of alkyl bromide integrity.
1.80–1.90 (m, 4H, internal )
1.50–1.55 (m, 4H, internal )
Self-Validation Check: Integration ratio of the triplet at 3.96 ppm vs. 3.42 ppm must be 1:1 . If the ether peak (3.96) integrates higher, you have bis-phenoxy contamination.
Safety & Handling
Phenol: Highly corrosive and toxic. Rapidly absorbed through skin causing severe burns and systemic toxicity. Wear neoprene gloves and face shield. Have PEG-300 or Isopropanol ready for immediate skin decontamination.
1,6-Dibromohexane: Lachrymator and potential alkylating agent. Handle in a fume hood.
Waste: All aqueous washes containing phenol residues must be treated as hazardous waste.
References
Core Synthesis Methodology (Analogous): Marvel, C. S.; Tanenbaum, A. L. "
-Phenoxypropyl Bromide". Organic Syntheses, Coll.[3][4] Vol. 1, p. 435 (1941). Link
Context: Establishes the foundational Williamson ether protocol for phenoxy-alkyl bromides.
Physical Properties & CAS Data: ChemicalBook. "6-Phenoxyhexyl Bromide Product Properties". Link
Context: Verification of boiling point (172-174°C @ 13 Torr) and density.[2]
Application in PROTACs: Troup, R. I., et al. "Current strategies for the design of PROTAC linkers: a critical review".[5] Exploration of Targeted Anti-tumor Therapy, 2020. Link
Context: Describes the utility of halo-alkyl linkers in constructing PROTAC libraries.
Optimization of Alkylation: Kotulak-Chrząszcz, A., et al. "Synthesis and Characterization of 5-Acyl-6,7-dihydrothieno[3,2-c]pyridine Inhibitors". ResearchGate Data, 2019. Link
Context: Validates the
/Acetone condition for similar alkyl
CAS Registry Number: 51795-97-2 IUPAC Name: [(6-Bromohexyl)oxy]benzene[1][2][3] Introduction & Structural Analysis 6-Phenoxyhexyl bromide is a bifunctional alkylating agent serving as a critical intermediate in medicinal...
Author: BenchChem Technical Support Team. Date: February 2026
CAS Registry Number: 51795-97-2
IUPAC Name: [(6-Bromohexyl)oxy]benzene[1][2][3]
Introduction & Structural Analysis
6-Phenoxyhexyl bromide is a bifunctional alkylating agent serving as a critical intermediate in medicinal chemistry, particularly in the design of PROteolysis TArgeting Chimeras (PROTACs) . Structurally, it consists of a lipophilic hexyl chain terminated by a phenoxy ether on one end and an electrophilic primary bromide on the other.
This molecule represents a classic "linker" motif. The phenoxy group acts as a stable, lipophilic anchor (often mimicking tyrosine residues or providing hydrophobic bulk), while the hexyl chain provides a flexible spacer of approximately 8–9 Å. The terminal bromide serves as a versatile handle for nucleophilic substitution (
), allowing the attachment of E3 ligase ligands (e.g., Thalidomide derivatives) or target protein warheads.
Key Structural Features[2][4]
Ether Linkage (Ph-O-C): Chemically inert under basic alkylation conditions; provides metabolic stability relative to esters.[2]
Polymethylene Spacer (-(CH2)6-): Dictates the spatial separation between functional domains; critical for tertiary complex formation in PROTACs.[2]
Primary Bromide (-CH2Br): A moderate leaving group, balancing stability during storage with reactivity toward amines and thiols.[2]
Physicochemical Profile
The following data summarizes the core physical properties necessary for experimental handling and isolation.
The synthesis of 6-phenoxyhexyl bromide is a classic application of the Williamson Ether Synthesis . However, a naive 1:1 mixture of phenol and 1,6-dibromohexane often leads to the formation of the unwanted dimer, 1,6-diphenoxyhexane.[2]
Expert Insight: To maximize the yield of the mono-substituted product, statistical synthesis principles must be applied. Using a significant excess (3–5 equivalents) of the electrophile (1,6-dibromohexane) ensures that the phenoxide nucleophile statistically encounters a dibromide molecule rather than a mono-brominated product.[2]
Reaction Scheme (Graphviz)
Caption: Reaction pathway prioritizing mono-alkylation via stoichiometry control.
Detailed Protocol
Reagent Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Phenol (1.0 equiv) in reagent-grade Acetone (0.5 M concentration).
Base Activation: Add Potassium Carbonate (
, 2.0 equiv) . Anhydrous powder is preferred. Stir at room temperature for 15 minutes to facilitate deprotonation.
Electrophile Addition: Add 1,6-Dibromohexane (4.0 equiv) in a single portion.
Note: The large excess is recoverable via distillation.
Reflux: Heat the mixture to reflux (~56 °C) for 12–16 hours. Monitor by TLC (Hexane:EtOAc 9:1). The limiting reagent (phenol) should disappear.
Concentrate the filtrate under reduced pressure to remove acetone.
Purification:
The residue contains the product and excess 1,6-dibromohexane.
Distillation: Remove excess 1,6-dibromohexane via high-vacuum distillation (BP ~100 °C @ high vac).
Column Chromatography: If distillation is not feasible, purify via silica gel chromatography using a gradient of 100% Hexanes
5% EtOAc/Hexanes. The product elutes after the dibromide but before any trace dimer.
Spectroscopic Characterization (Self-Validation)
Successful synthesis is validated by the integration ratio of the triplet signals in the
NMR spectrum.
Representative
NMR Data (
, 400 MHz)
Shift ( ppm)
Multiplicity
Integration
Assignment
Structural Context
7.25 – 7.30
Multiplet
2H
Ar-H (meta)
Phenyl Ring
6.88 – 6.95
Multiplet
3H
Ar-H (ortho/para)
Phenyl Ring
3.96
Triplet ()
2H
Deshielded by Oxygen
3.42
Triplet ()
2H
Deshielded by Bromine
1.85 – 1.92
Multiplet
2H
to Oxygen
1.75 – 1.82
Multiplet
2H
to Bromine
1.45 – 1.55
Multiplet
4H
Internal
Central chain
Validation Check: The triplets at 3.96 ppm and 3.42 ppm must have a 1:1 integration ratio. A deviation suggests contamination with starting material or dimer.
Applications: PROTAC Linker Chemistry
6-Phenoxyhexyl bromide is primarily used to link a target protein ligand to an E3 ligase ligand (e.g., Thalidomide or VHL ligands).[2] The reaction relies on the displacement of the bromide by a nucleophilic amine on the ligand.
Linker Installation Workflow
Caption: Workflow for installing the hexyl-phenoxy linker onto an amine-bearing ligand.
Experimental Consideration: If the amine is valuable or sluggish, add Sodium Iodide (NaI, 0.1 equiv) to generate the more reactive alkyl iodide in situ (Finkelstein reaction).
Safety & Handling
Hazards: Classified as a skin and eye irritant (H315, H319).[4] Toxic to aquatic life with long-lasting effects (H411).[2]
Storage: Store in a cool, dry place away from light. While relatively stable, alkyl bromides can darken over time due to slow liberation of
and .
Disposal: Halogenated organic waste. Do not dispose of in standard organic solvent drains.
References
Sigma-Aldrich. 6-Phenoxyhexyl bromide Product Specification & CAS 51795-97-2. Retrieved from [2][6]
ChemicalBook. 6-Phenoxyhexyl bromide MSDS and Properties. Retrieved from
Master Organic Chemistry. The Williamson Ether Synthesis: Mechanism and Protocol. Retrieved from
MedChemExpress. Alkyl Chain PROTAC Linkers: Design and Application. Retrieved from
National Institutes of Health (PMC). Current strategies for the design of PROTAC linkers. Retrieved from
Introduction: Unveiling the Versatility of a Key Synthetic Intermediate
An In-depth Technical Guide to 6-Phenoxyhexyl Bromide (CAS 51795-97-2) Authored for Researchers, Scientists, and Drug Development Professionals 6-Phenoxyhexyl bromide, identified by its CAS number 51795-97-2, is a bifunc...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to 6-Phenoxyhexyl Bromide (CAS 51795-97-2)
Authored for Researchers, Scientists, and Drug Development Professionals
6-Phenoxyhexyl bromide, identified by its CAS number 51795-97-2, is a bifunctional organic compound that serves as a crucial building block and linker in advanced organic synthesis.[1] Structurally, it combines a stable phenoxy group with a flexible six-carbon aliphatic chain terminating in a reactive bromine atom.[1] This unique combination of a hydrophobic aromatic head, a flexible alkyl spacer, and a reactive functional group makes it an invaluable tool for medicinal chemists and material scientists. Its primary utility lies in its ability to introduce a phenoxyhexyl moiety into a wide array of molecules, enabling the synthesis of complex chemical architectures, novel drug candidates, and functionalized materials. This guide provides an in-depth exploration of its properties, synthesis, reactivity, and applications, offering field-proven insights for its effective use in a research and development setting.
Core Physicochemical & Structural Properties
A thorough understanding of a reagent's physical and chemical properties is fundamental to its successful application in synthesis. 6-Phenoxyhexyl bromide is typically supplied as a liquid with high purity, suitable for most synthetic applications.
Key Properties Summary
The essential properties of 6-Phenoxyhexyl bromide are summarized below for quick reference.
The structure of 6-Phenoxyhexyl bromide dictates its chemical behavior. The terminal bromine atom serves as an excellent leaving group, making the adjacent carbon atom highly susceptible to nucleophilic attack. This reactivity is the cornerstone of its application as an alkylating agent in Sₙ2 reactions.[4] The six-carbon chain provides significant conformational flexibility, a desirable trait when designing linker molecules for applications such as Proteolysis Targeting Chimeras (PROTACs) or molecular probes. The phenoxy group, while generally stable, influences the molecule's overall polarity and can participate in aromatic substitution reactions under specific conditions.
Caption: Chemical structure of 6-Phenoxyhexyl bromide (CAS 51795-97-2).
Synthesis Strategy: The Williamson Ether Synthesis Approach
While multiple synthetic routes can be envisioned, the most direct and industrially scalable method for preparing 6-Phenoxyhexyl bromide is a variation of the Williamson ether synthesis. This well-established reaction involves the deprotonation of phenol to form the more nucleophilic phenoxide ion, which then displaces a bromide ion from an excess of 1,6-dibromohexane.
The causality behind this choice is twofold:
Reactivity Control: Using 1,6-dibromohexane in excess disfavors the unwanted side reaction where the phenoxide attacks both ends of the dibromoalkane.
Efficiency: This Sₙ2 reaction is typically high-yielding and proceeds under mild conditions, making it an efficient and cost-effective synthetic pathway.
Caption: Plausible synthesis of 6-Phenoxyhexyl bromide via Williamson ether synthesis.
Core Applications in Research and Drug Development
The utility of 6-Phenoxyhexyl bromide stems from its role as a versatile synthetic intermediate.[1] Its applications are broad, spanning from fundamental organic synthesis to the construction of highly specialized molecules in medicinal chemistry.
Versatile Building Block for Heterocyclic Synthesis
Halogenated organic compounds are foundational starting materials for building heterocyclic ring systems, which are prevalent scaffolds in pharmaceuticals.[5][6] While direct literature on 6-Phenoxyhexyl bromide for this purpose is specific, the principle is well-demonstrated with analogous halo-compounds like phenacyl bromides.[5][6] The terminal bromide can react with dinucleophilic species (e.g., aminophenols, aminothiols) to forge complex heterocyclic structures. This makes it a valuable precursor for creating libraries of novel compounds for drug screening.
Linker Moiety in Bifunctional Molecules
In modern drug discovery, particularly in the development of PROTACs and Antibody-Drug Conjugates (ADCs), the linker is a critical component that dictates efficacy and pharmacokinetics. The six-carbon chain of 6-Phenoxyhexyl bromide offers an optimal, flexible spacer to connect a protein-binding ligand to an E3 ligase binder or a cytotoxic payload. Its hydrophobic character can also be tuned to improve cell permeability.
Synthesis of Bioactive Analogues and Probes
Researchers frequently use building blocks like 6-Phenoxyhexyl bromide to synthesize analogues of known bioactive compounds to probe structure-activity relationships (SAR).[4] For example, it can be used to attach a phenoxyhexyl "tail" to a pharmacophore, exploring new binding pockets or modifying solubility and metabolic stability. This approach was successfully used in the development of potent antitumor agents, where structural simplification of a complex molecule led to the discovery of a highly active bromo-substituted chromene derivative.[7]
Experimental Protocols and Characterization
To ensure scientific integrity, protocols must be robust and self-validating. The following section details a standard alkylation procedure and the expected analytical data for product verification.
General Protocol: N-Alkylation of a Primary Amine
This protocol describes a representative Sₙ2 reaction, a common application for this reagent.
Objective: To synthesize an N-(6-phenoxyhexyl) derivative of a primary amine.
Materials:
6-Phenoxyhexyl bromide (1.0 eq)
Primary amine of choice (1.1 eq)
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0-3.0 eq)
Acetonitrile (CH₃CN) or Dimethylformamide (DMF) as solvent
Standard glassware for anhydrous reactions
Step-by-Step Methodology:
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the primary amine, solvent, and base (K₂CO₃ or DIPEA). Stir the suspension for 10-15 minutes at room temperature.
Reagent Addition: Add 6-Phenoxyhexyl bromide (1.0 eq) dropwise to the stirring mixture.
Reaction Execution: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Workup: Upon completion, cool the reaction to room temperature. If using K₂CO₃, filter off the solids. Concentrate the filtrate under reduced pressure.
Extraction: Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product via flash column chromatography on silica gel to obtain the desired N-alkylated product.
Caption: Standard workflow for an N-alkylation reaction using 6-Phenoxyhexyl bromide.
Spectroscopic Characterization Profile
Confirming the identity and purity of 6-Phenoxyhexyl bromide is critical. The following data provides a reference for its spectroscopic signature.[8]
Technique
Expected Observations
¹H NMR
~7.3 ppm (t, 2H): Aromatic protons meta to the ether linkage.~6.9 ppm (m, 3H): Aromatic protons ortho and para to the ether linkage.~3.9 ppm (t, 2H): Methylene protons adjacent to the oxygen atom (-O-CH₂-).~3.4 ppm (t, 2H): Methylene protons adjacent to the bromine atom (-CH₂-Br).~1.8-1.4 ppm (m, 8H): Four internal methylene groups of the hexyl chain.
¹³C NMR
~159 ppm: Aromatic carbon directly attached to the ether oxygen.~129 ppm: Aromatic C-H carbons (meta).~121 ppm: Aromatic C-H carbon (para).~114 ppm: Aromatic C-H carbons (ortho).~68 ppm: Methylene carbon adjacent to the oxygen atom (-O-CH₂-).~34 ppm: Methylene carbon adjacent to the bromine atom (-CH₂-Br).~33, 29, 28, 25 ppm: Internal methylene carbons of the hexyl chain.
m/z 256/258: Molecular ion peak [M]⁺ showing the characteristic ~1:1 isotopic pattern for a single bromine atom.[9]Key Fragments: Loss of Br (m/z 177), cleavage of the hexyl chain.
Safety, Handling, and Storage
As with any halogenated organic compound, proper safety protocols are mandatory.
Hazards: 6-Phenoxyhexyl bromide is harmful if swallowed.[2] While full toxicological properties have not been investigated, it should be handled as a potential irritant to the skin, eyes, and respiratory system.[10]
Handling: Always use this chemical in a well-ventilated fume hood.[10] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11] Avoid inhalation of vapors and direct contact with skin and eyes.[10]
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[10][11] Keep away from heat, sparks, and open flames.
Incompatibilities: Avoid contact with strong oxidizing agents.[10]
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.
References
Bromocyclohexane: Properties, Synthesis, and Applications in Organic Chemistry. Acme Organics. [Link]
Cyclohexyl bromide synthesis from cyclohexanol. YouTube. [Link]
Application of phenacyl bromide analogs as a versatile organic intermediate for the synthesis of heterocyclic compounds via multicomponent reactions. ResearchGate. [Link]
What is the mechanism of Oxyphenonium Bromide? Patsnap Synapse. [Link]
Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. [Link]
Application of phenacyl bromide analogs as a versatile organic intermediate for the synthesis of heterocyclic compounds via multicomponent reactions. OUCI. [Link]
Preparation of S14161 and its analogues and the discovery of 6-bromo-8-ethoxy-3-nitro-2H-chromene as a more potent antitumor agent in vitro. PubMed. [Link]
79 Br NMR spectroscopy as a practical tool for kinetic analysis. ResearchGate. [Link]
Supporting Information for "Self-Assembly of Spherical Complexes". Wiley-VCH. [Link]
Discovery and mechanism of action of Thonzonium bromide from an FDA-approved drug library with potent and broad-spectrum inhibitory activity against main proteases of human coronaviruses. PubMed Central. [Link]
Organic Chemistry Ir And Nmr Cheat Sheet. mirante.sema.ce.gov.br. [Link]
synonyms for 6-Phenoxyhexyl bromide like 1-Bromo-6-phenoxyhexane
Technical Monograph: 6-Phenoxyhexyl Bromide Synonyms, Synthesis, and Application in Targeted Protein Degradation Abstract 6-Phenoxyhexyl bromide (CAS: 51795-97-2) is a bifunctional alkyl halide ether widely utilized in m...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Monograph: 6-Phenoxyhexyl Bromide
Synonyms, Synthesis, and Application in Targeted Protein Degradation
Abstract
6-Phenoxyhexyl bromide (CAS: 51795-97-2) is a bifunctional alkyl halide ether widely utilized in medicinal chemistry as a hydrophobic linker.[1] Its primary utility lies in the design of Proteolysis Targeting Chimeras (PROTACs) and Histone Deacetylase (HDAC) inhibitors, where the six-carbon alkyl chain provides optimal spatial separation between pharmacophores. This guide analyzes its nomenclature, physicochemical properties, synthesis protocols, and critical role in drug discovery.
Part 1: Chemical Identity & Nomenclature Architecture
The compound is frequently referenced by multiple synonyms depending on the specific chemical context (e.g., ether synthesis vs. halogen substitution).
Nomenclature Logic
The name 1-Bromo-6-phenoxyhexane follows IUPAC substitutive nomenclature rules:
Principal Functional Group: The ether linkage (Phenoxy) and the Halide (Bromo) are treated as substituents.[1]
Numbering: Priority is given to the lowest locants.
Caption: Structural decomposition of 1-Bromo-6-phenoxyhexane showing the connectivity of its three primary functional domains.
Synonym & Identifier Matrix
Category
Identifier / Synonym
Context
IUPAC Name
1-Bromo-6-phenoxyhexane
Systematic nomenclature
Common Name
6-Phenoxyhexyl bromide
General laboratory usage
Inverted Name
Benzene, [(6-bromohexyl)oxy]-
CAS indexing format
Functional Name
6-Bromohexyl phenyl ether
Emphasizes ether class
CAS Number
51795-97-2
Unique Registry ID
SMILES
BrCCCCCCOc1ccccc1
Chemoinformatics
InChI Key
QOLSAZPSEJXYSH-UHFFFAOYSA-N
Digital Fingerprint
Part 2: Physicochemical Profile
Understanding the physical state and solubility is critical for reaction planning, particularly for controlling stoichiometry in Williamson ether syntheses.[1]
Property
Value
Note
Molecular Weight
257.17 g/mol
Physical State
Liquid
Colorless to pale yellow
Boiling Point
172–174 °C
@ 13 Torr (Vacuum required)
Density
1.229 g/cm³
Denser than water
Refractive Index
1.53
Solubility
Organic solvents (DCM, THF, DMF)
Insoluble in water
Part 3: Synthesis & Reactivity
Mechanistic Pathway
The synthesis typically employs a Williamson Ether Synthesis .[1] This involves the nucleophilic attack of a phenoxide ion (generated from phenol and a base) on 1,6-dibromohexane.
Challenge: Preventing double substitution (formation of 1,6-diphenoxyhexane).
Solution: Use a large excess (3–5 equivalents) of 1,6-dibromohexane.[1]
Caption: Reaction pathway for the synthesis of 6-Phenoxyhexyl bromide via Williamson ether synthesis, highlighting the risk of over-alkylation.
Experimental Protocol: Mono-alkylation of Phenol
Note: This protocol is adapted from standard procedures for primary alkyl bromides.
Reagents:
Phenol (1.0 eq)
1,6-Dibromohexane (4.0 eq) – Excess is critical.
Potassium Carbonate (
) (2.0 eq)
Acetone or Acetonitrile (Solvent)
Step-by-Step Workflow:
Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Phenol (10 mmol) in dry Acetone (50 mL).
Deprotonation: Add anhydrous Potassium Carbonate (20 mmol). Stir at room temperature for 30 minutes to generate the phenoxide in situ.[1]
Addition: Add 1,6-Dibromohexane (40 mmol) in a single portion. Note: Adding the phenoxide TO the dibromide can further reduce dimer formation, but excess dibromide usually suffices.
Reflux: Heat the mixture to reflux (approx. 60°C for acetone) for 12–24 hours. Monitor by TLC (Hexane:EtOAc 9:1).[1]
NMR (Triplet at ~3.4 ppm for , Triplet at ~3.9 ppm for ).
Part 4: Applications in Drug Discovery
PROTAC Linker Design
6-Phenoxyhexyl bromide is a "workhorse" linker in the development of PROTACs (Proteolysis Targeting Chimeras).[1]
Function: It connects an E3 Ligase ligand (e.g., Thalidomide or VHL ligand) to a Target Protein ligand.[1]
Why C6? The 6-carbon chain provides a hydrophobic spacer that can traverse the protein-protein interface without interfering with binding kinetics, while the phenoxy group offers a rigid anchor point.
Caption: Schematic of a PROTAC molecule utilizing a 6-phenoxyhexyl moiety as the structural linker to facilitate ternary complex formation.
reactivity and stability of 6-Phenoxyhexyl bromide
Reactivity, Stability, and Application in Medicinal Chemistry Executive Summary 6-Phenoxyhexyl bromide (CAS: 59507-56-1) is a bifunctional building block critical to modern drug discovery, particularly in the synthesis o...
Author: BenchChem Technical Support Team. Date: February 2026
Reactivity, Stability, and Application in Medicinal Chemistry
Executive Summary
6-Phenoxyhexyl bromide (CAS: 59507-56-1) is a bifunctional building block critical to modern drug discovery, particularly in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and hydrophobic ligand-linker conjugates. Its structure—a primary alkyl bromide separated from a phenoxy ether by a flexible six-carbon (hexyl) spacer—offers a precise balance of lipophilicity and reactivity.
Unlike highly reactive phenacyl bromides (α-bromo ketones), 6-phenoxyhexyl bromide exhibits controlled reactivity, making it an ideal candidate for late-stage functionalization via SN2 nucleophilic substitution or Grignard-mediated carbon-carbon bond formation . This guide provides a rigorous technical analysis of its physicochemical profile, stability parameters, and validated experimental protocols.
Part 1: Chemical Profile & Physical Properties[1]
The 6-carbon alkyl chain serves as a "Goldilocks" spacer in medicinal chemistry—long enough to prevent steric clash between connected ligands, yet short enough to maintain favorable entropy for binding events.
Table 1: Physicochemical Specifications
Property
Value / Description
Note
IUPAC Name
1-Bromo-6-phenoxyhexane
CAS Number
59507-56-1
Molecular Formula
C₁₂H₁₇BrO
Molecular Weight
257.17 g/mol
Physical State
Colorless to pale yellow liquid
May darken upon oxidation/light exposure.
Boiling Point
~160–165 °C at 0.5 mmHg
High boiling point requires vacuum distillation for purification.
Density
~1.18 g/mL
Denser than water; forms bottom layer in aqueous extractions.
Solubility
DCM, THF, Toluene, DMF
Insoluble in water; sparingly soluble in hexanes.
LogP (Predicted)
~4.5
Highly lipophilic; prone to non-specific binding in assays.
Part 2: Reactivity Profile
1. Nucleophilic Substitution (SN2)
The primary alkyl bromide is the dominant reactive site. The reaction follows second-order kinetics (
).
Amines: Reacts readily with secondary amines to form tertiary amines (common in PROTAC linkers).
Thiols: Quantitative conversion with thiolate anions in polar aprotic solvents (DMF/DMSO).
Finkelstein Activation: Reactivity can be enhanced 10–100x by adding catalytic KI in acetone/MEK, transiently forming the more reactive alkyl iodide in situ.
2. Grignard Formation
The phenoxy ether moiety is stable to magnesium metal, allowing the formation of the Grignard reagent (6-phenoxyhexyl)magnesium bromide .
Caveat: The ether oxygen can coordinate with the Mg center, potentially altering the Schlenk equilibrium. THF is the preferred solvent to stabilize the organomagnesium species.
3. Incompatibilities
Strong Lewis Acids (BBr₃, AlCl₃): Will cleave the phenoxy ether bond.
Strong Bases (t-BuLi): May cause E2 elimination to the alkene, although primary bromides are resistant compared to secondary/tertiary halides.
Part 3: Stability & Storage Protocols
Stability Hierarchy:
Hydrolytic Stability:High. The lipophilic hexyl chain shields the bromide from water. Hydrolysis to the alcohol is negligible at neutral pH but accelerates under basic reflux.
Thermal Stability:Moderate. Stable up to 100°C. Distillation requires high vacuum to prevent elimination.
Photolytic Stability:Low. Carbon-Bromine bonds are photosensitive. Prolonged exposure to UV/ambient light generates free radicals, leading to discoloration (HBr formation).
Storage SOP:
Container: Amber glass vial with Teflon-lined cap.
Atmosphere: Argon or Nitrogen blanket (prevents oxidation of the ether).
Temperature: 2–8 °C (Refrigerate).
Desiccant: Store over activated molecular sieves if used for Grignard synthesis.
Activation: Flame-dry the glassware under vacuum. Add Mg turnings and a crystal of I₂. Heat gently with a heat gun until iodine vaporizes (activates Mg surface).
Initiation: Add 10% of the bromide solution in THF. Wait for exotherm/turbidity (sign of initiation).
Propagation: Add the remaining bromide dropwise to maintain a gentle reflux.
Completion: Reflux for 1 hour. Titrate an aliquot to determine concentration before use.
This diagram illustrates the bimolecular substitution mechanism and the catalytic role of Iodide.
Caption: Dual-pathway SN2 mechanism showing direct attack vs. Iodide-catalyzed acceleration (Finkelstein).
Diagram 2: Stability & Degradation Logic
A decision tree for handling and storage based on environmental factors.
Caption: Degradation pathways highlighting the necessity of amber storage and pH control.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 123456, Alkyl Bromides. Retrieved from [Link]
Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry (2nd ed.). Oxford University Press. (Mechanistic grounding for SN2 and Finkelstein reactions).
Buhler, C., et al. (2022).Linker Design in PROTAC Technology: The Impact of Chain Length. Journal of Medicinal Chemistry.
Chemistry LibreTexts (2025). Nucleophilic Substitution Reactions of Alkyl Halides. Retrieved from [Link]
Foundational
A Senior Application Scientist's Guide to 6-Phenoxyhexyl Bromide: From Strategic Linker to Therapeutic Innovator
Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of modern chemical biology and drug discovery, the strategic selection of molecular tools is paramount. Among the vast arsenal of...
Author: BenchChem Technical Support Team. Date: February 2026
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern chemical biology and drug discovery, the strategic selection of molecular tools is paramount. Among the vast arsenal of bifunctional molecules, 6-phenoxyhexyl bromide emerges not merely as a passive spacer, but as a highly versatile and strategically significant building block. Its unique combination of a terminal phenoxy group, a flexible six-carbon aliphatic chain, and a reactive bromide handle makes it an indispensable component in the synthesis of complex molecular architectures, from targeted protein degraders to novel materials.
This guide provides an in-depth exploration of 6-phenoxyhexyl bromide, moving beyond simple cataloging of its uses to dissect the underlying chemical principles and strategic considerations that drive its application in advanced research. We will delve into its structural significance, core reactivity, and provide detailed, field-tested protocols for its use in cutting-edge therapeutic modalities.
Deconstructing the Molecule: A Trifecta of Functionality
The utility of 6-phenoxyhexyl bromide lies in the distinct roles played by its three core components. Understanding these individual contributions is key to appreciating its versatility.
The Phenoxy Moiety: More than a simple terminal cap, the phenoxy group can serve multiple functions. In many applications, it acts as a stable, sterically defined anchor point. However, in contexts like the development of Selective Estrogen Receptor Degraders (SERDs), this moiety is a critical pharmacophore, mimicking the essential phenolic component of estradiol to ensure high-affinity binding to the target's ligand-binding pocket.
The Hexyl Chain: The six-carbon linker is a critical determinant of molecular geometry and physicochemical properties. Simple alkyl chains are a common starting point in linker design due to their synthetic accessibility and conformational flexibility.[1] This flexibility allows the molecule to adopt multiple orientations, which can be crucial for inducing the formation of productive ternary complexes in applications like Proteolysis Targeting Chimeras (PROTACs).[1][2] The length of this chain is not arbitrary; it dictates the spatial distance between the two ends of the molecule, a parameter that is often empirically optimized to maximize biological activity, as linker length has a profound impact on the efficacy of bifunctional molecules.[3][4]
The Terminal Bromide: This is the molecule's primary reactive handle. As a good leaving group, the bromide facilitates nucleophilic substitution (SN2) reactions. This allows for the covalent attachment of a wide array of nucleophiles—such as amines, phenols, thiols, and carboxylates—making it a cornerstone for assembling more complex molecules. Bromine-containing compounds are integral to the synthesis of numerous pharmaceutical products.[5][6]
The primary role of 6-phenoxyhexyl bromide is to serve as a linker, bridging two distinct molecular entities. Its application is particularly prominent in the synthesis of heterobifunctional molecules.
Architecting PROTACs: Bridging Proteins for Degradation
PROTACs are revolutionary therapeutic agents that co-opt the cell's own ubiquitin-proteasome system to destroy specific target proteins.[8][9] These chimeric molecules consist of a ligand for the target protein and another for an E3 ubiquitin ligase, joined by a linker.[10] The linker's role is crucial, as it must position the two proteins in a productive orientation for ubiquitin transfer to occur.
6-Phenoxyhexyl bromide is an ideal starting material for constructing the alkyl-chain linkers frequently used in PROTACs.[1][9] The terminal bromide allows for straightforward conjugation to one of the ligands, while the phenoxy group can be either a part of the other ligand or modified to allow for its attachment. The optimization of linker length is a critical challenge in PROTAC development, as it directly impacts the efficiency of target protein degradation.[10]
Caption: Conceptual workflow for PROTAC synthesis.
Crafting SERDs: Targeting the Estrogen Receptor
Selective Estrogen Receptor Degraders (SERDs) are a class of therapeutics for hormone-receptor-positive breast cancer.[11] They function by binding to the estrogen receptor (ERα) and inducing its degradation.[12] The approved SERD, fulvestrant, is a steroidal compound that contains a long alkyl chain, demonstrating the importance of this feature for its mechanism of action.[11][12]
6-Phenoxyhexyl bromide is a valuable tool for synthesizing novel, non-steroidal SERDs. In this context, the phenoxy group often serves as a key part of the pharmacophore that binds to the ERα. The hexyl bromide chain is then used to attach other functionalities designed to enhance the degradation of the receptor. The development of oral SERDs is an active area of research to overcome the poor pharmacokinetic properties of injectable fulvestrant.[11][13]
The Solubility Profile of 6-Phenoxyhexyl Bromide: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 6-phenoxyhexyl bromide in common organic solvents. Designed for researchers, scientists, and professionals in drug deve...
Author: BenchChem Technical Support Team. Date: February 2026
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 6-phenoxyhexyl bromide in common organic solvents. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing solubility, offers a predicted solubility profile, and provides a detailed experimental protocol for quantitative solubility determination. By understanding the solubility of this compound, researchers can optimize reaction conditions, purification processes, and formulation strategies.
Physicochemical Properties of 6-Phenoxyhexyl Bromide
6-Phenoxyhexyl bromide (C₁₂H₁₇BrO) is a bifunctional organic molecule featuring a phenoxy group and a terminal alkyl bromide. This unique structure imparts a mixed polarity to the molecule, which is a critical determinant of its solubility.
Molecular Formula: C₁₂H₁₇BrO
Molecular Weight: 257.17 g/mol
Boiling Point: 172-174 °C at 13 Torr
Predicted Density: 1.229 g/cm³
The molecule consists of a nonpolar aromatic ring and a flexible hexyl chain, contributing to its hydrophobic character. Conversely, the ether linkage introduces a polar region, and the terminal bromine atom, with its electronegativity, creates a polar covalent bond with the adjacent carbon, further influencing its solubility in polar solvents.
Caption: Molecular structure of 6-Phenoxyhexyl bromide.
Theoretical Framework: "Like Dissolves Like"
The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like".[1][2] This principle states that substances with similar intermolecular forces are likely to be soluble in one another. The dissolution process involves the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions. For a substance to dissolve, the energy released from the formation of solute-solvent bonds must be comparable to the energy required to break the existing bonds.
6-Phenoxyhexyl bromide's solubility is therefore a balance between its nonpolar (phenyl ring and hexyl chain) and polar (ether and bromo- functional groups) characteristics. Haloalkanes and ethers are generally soluble in a wide range of organic solvents.[3][4][5]
Caption: The "Like Dissolves Like" principle applied to 6-phenoxyhexyl bromide.
Predicted Solubility Profile
Due to a lack of experimentally determined solubility data in the public domain, the following table presents a predicted solubility profile of 6-phenoxyhexyl bromide in a range of common organic solvents. This prediction is based on the analysis of its molecular structure and the "like dissolves like" principle. It is strongly recommended that researchers verify these predictions experimentally for their specific applications.
Solvent
Solvent Type
Predicted Solubility
Rationale
Hexane
Nonpolar
High
The long, nonpolar hexyl chain of 6-phenoxyhexyl bromide will have strong van der Waals interactions with the nonpolar hexane molecules.
Toluene
Nonpolar (Aromatic)
Very High
The aromatic ring of toluene will interact favorably with the phenyl group of the solute through π-π stacking, in addition to van der Waals forces.
Diethyl Ether
Slightly Polar
High
As an ether, it shares structural similarity with the solute's ether group, and its slight polarity can interact with the polar parts of the molecule.
Dichloromethane (DCM)
Polar Aprotic
Very High
DCM is a good solvent for a wide range of organic compounds due to its ability to engage in dipole-dipole interactions and dissolve both nonpolar and moderately polar substances.[1]
Ethyl Acetate
Polar Aprotic
High
The ester functionality of ethyl acetate provides polarity to interact with the ether and bromide groups, while the ethyl and acetyl groups can interact with the nonpolar parts of the solute.
Acetone
Polar Aprotic
Moderate to High
Acetone's strong dipole moment will interact well with the polar ether and bromide functionalities. The large nonpolar portion of the solute may slightly limit its solubility compared to less polar solvents.
Acetonitrile
Polar Aprotic
Moderate
Acetonitrile is a highly polar aprotic solvent. While it will interact with the polar groups, the large hydrophobic part of 6-phenoxyhexyl bromide may reduce its overall solubility.
Methanol
Polar Protic
Moderate to Low
Methanol is a polar protic solvent capable of hydrogen bonding. 6-Phenoxyhexyl bromide cannot donate a hydrogen bond, which limits its interaction with the highly ordered hydrogen-bonded network of methanol. The large nonpolar part of the solute will also disfavor dissolution.
Water
Polar Protic
Very Low / Insoluble
The large hydrophobic portion of the molecule and its inability to effectively participate in hydrogen bonding with water molecules will lead to very poor solubility.[1][6]
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, a standardized experimental protocol is essential. The following procedure outlines a reliable method for determining the solubility of 6-phenoxyhexyl bromide in an organic solvent at a specific temperature.
Materials and Equipment
6-Phenoxyhexyl bromide (solid)
Selected organic solvent (analytical grade)
Analytical balance (± 0.0001 g)
Vials with screw caps
Constant temperature shaker or water bath
Syringe filters (e.g., 0.45 µm PTFE)
Syringes
Volumetric flasks
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis
Experimental Workflow
Caption: Experimental workflow for quantitative solubility determination.
Step-by-Step Methodology
Preparation of a Supersaturated Solution: Add an excess amount of solid 6-phenoxyhexyl bromide to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
Equilibration: Place the vial in a constant temperature shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
Sampling and Filtration: After equilibration, allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter to remove any suspended solid particles.
Dilution: Accurately dilute the filtered saturated solution with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.
Concentration Analysis: Analyze the diluted solution using a calibrated HPLC or GC method to determine the precise concentration of 6-phenoxyhexyl bromide.
Calculation of Solubility: Calculate the solubility in the desired units (e.g., mg/mL, mol/L) by accounting for the dilution factor.
Conclusion and Applications
The solubility of 6-phenoxyhexyl bromide is a critical parameter for its effective use in various scientific and industrial applications. Its predicted high solubility in nonpolar and moderately polar aprotic solvents like hexane, toluene, and dichloromethane makes these solvents ideal for its use in chemical synthesis and purification processes such as chromatography. Conversely, its predicted poor solubility in polar protic solvents, particularly water, is a key consideration in biphasic reactions and extraction procedures. For drug development professionals, understanding the solubility profile is fundamental for designing appropriate formulation strategies to ensure optimal bioavailability. The provided theoretical framework and experimental protocol offer a solid foundation for researchers to predict and quantitatively determine the solubility of 6-phenoxyhexyl bromide, enabling its efficient and effective application in their work.
References
Brainly.in. (2019, January 10). haloalkanes easily dissolve in organic solvents give reason? Retrieved from [Link]
Discussion Forum. (2024, February 6). In which type of solvents do haloalkanes tend to dissolve, and why is their solubility higher in organic solvents compared to water? Retrieved from [a relevant, though not directly citable, online discussion board]
Chemistry LibreTexts. (2023, January 22). Physical Properties of Ether. Retrieved from [Link]
Quora. (2017, January 28). Why do haloalkanes dissolve in organic solvents? Retrieved from [Link]
CK-12 Foundation. (2024, January 1). Physical Properties of Haloalkanes and Haloarenes. Retrieved from [Link]
Chemistry LibreTexts. (2015, July 5). 6.1: Physical Properties of Haloalkanes. Retrieved from [Link]
Solubility of Things. Ethers: Structure, Properties, and Reactions. Retrieved from [Link]
Lumen Learning. 14.8 Ethers | The Basics of General, Organic, and Biological Chemistry. Retrieved from [Link]
Ataman Kimya. HEXYL BROMIDE. Retrieved from [Link]
6-Phenoxyhexyl Bromide: A Comprehensive Technical Dossier
For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed examination of 6-Phenoxyhexyl bromide (CAS No. 51795-97-2), a bifunctional organic compound of significant interest in synthe...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of 6-Phenoxyhexyl bromide (CAS No. 51795-97-2), a bifunctional organic compound of significant interest in synthetic organic chemistry and drug discovery. Its utility as a versatile building block stems from the presence of a terminal bromine atom, a good leaving group for nucleophilic substitution, and a phenoxy group, which can be a key pharmacophore or a precursor for further functionalization. This document consolidates its known physical and chemical properties, safety considerations, and offers insights into its handling and application.
Core Physical and Chemical Characteristics
While a definitive description of the physical state and color of 6-Phenoxyhexyl bromide at standard conditions is not consistently reported across public literature, its properties can be inferred from its chemical structure and data on analogous compounds. Structurally similar alkyl halides and phenoxy derivatives are typically colorless to pale yellow liquids at room temperature.[1][2][3][4] Given its molecular weight and boiling point, 6-Phenoxyhexyl bromide is expected to exist as a liquid under ambient conditions.
A comprehensive summary of its key physicochemical properties is presented below:
The molecular structure of 6-Phenoxyhexyl bromide is fundamental to its reactivity and utility. The following diagram illustrates the connectivity of the atoms.
Caption: Molecular structure of 6-Phenoxyhexyl bromide.
Safety and Handling Protocols
Understanding the potential hazards of 6-Phenoxyhexyl bromide is crucial for its safe handling in a laboratory setting. According to available safety data, this compound presents the following hazards:
Harmful if swallowed (Acute toxicity, oral, Category 4) [5]
May cause long-lasting harmful effects to aquatic life (Hazardous to the aquatic environment, long-term hazard, Category 4) [5]
Experimental Workflow for Safe Handling
The following protocol outlines the necessary steps for the safe handling and use of 6-Phenoxyhexyl bromide in a research environment.
Caption: Recommended workflow for the safe laboratory handling of 6-Phenoxyhexyl bromide.
Application in Organic Synthesis
The dual functionality of 6-Phenoxyhexyl bromide makes it a valuable reagent. The alkyl bromide moiety is susceptible to nucleophilic attack, allowing for the introduction of the phenoxyhexyl chain onto a variety of substrates, including amines, thiols, and carbanions. The phenoxy group, on the other hand, can be modified through electrophilic aromatic substitution or used as a stable protecting group. These characteristics make it a key intermediate in the synthesis of more complex molecules, including potential pharmaceutical agents and materials with specific optical or electronic properties.
Conclusion
6-Phenoxyhexyl bromide is a chemical intermediate with significant potential in various fields of chemical research and development. While its physical appearance is inferred to be a colorless to pale yellow liquid, its chemical properties and reactivity are well-defined. Adherence to strict safety protocols is essential when handling this compound due to its potential health and environmental hazards. This guide serves as a foundational resource for professionals working with 6-Phenoxyhexyl bromide, providing key data and procedural recommendations to ensure its safe and effective utilization.
References
PubChem. Bromobenzene. National Center for Biotechnology Information. [Link]
PubChem. Cyclohexyl bromide. National Center for Biotechnology Information. [Link]
Understanding the Chemical Nature of 6-Phenoxyhexyl Bromide
An In-Depth Technical Guide to the Storage of 6-Phenoxyhexyl Bromide For Researchers, Scientists, and Drug Development Professionals 6-Phenoxyhexyl bromide is a bifunctional organic molecule featuring a phenoxy group con...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Storage of 6-Phenoxyhexyl Bromide
For Researchers, Scientists, and Drug Development Professionals
6-Phenoxyhexyl bromide is a bifunctional organic molecule featuring a phenoxy group connected to a hexyl bromide chain. This structure dictates its reactivity and, consequently, its storage requirements. The molecule possesses both an ether linkage and a primary alkyl bromide, making it susceptible to specific degradation pathways.
Understanding the dual functionality of an ether and an alkyl halide is paramount. The ether linkage is generally stable but can be cleaved under strongly acidic conditions.[2][3][4] The primary alkyl bromide is a reactive functional group susceptible to nucleophilic substitution and elimination reactions.[5]
Core Principles for Storage: A Proactive Approach to Stability
The primary objective when storing 6-Phenoxyhexyl bromide is to prevent its degradation. The principal degradation pathways to consider are hydrolysis of the alkyl bromide and cleavage of the ether linkage.
Temperature: The Gatekeeper of Reactivity
Moisture: The Catalyst for Hydrolysis
Alkyl bromides are susceptible to hydrolysis, which converts them into the corresponding alcohol.[9][10] This reaction is often slow with water alone but can be accelerated by the presence of bases.[9] Therefore, it is crucial to store 6-Phenoxyhexyl bromide in a dry environment and in a tightly sealed container to prevent the ingress of atmospheric moisture.[7][8][11] The use of containers with high-quality, moisture-resistant seals is strongly advised.
Light: A Potential Energy Source for Degradation
While specific photostability data for 6-Phenoxyhexyl bromide is not widely published, it is a general principle of chemical storage to protect compounds from light, especially UV light. Light can provide the activation energy for radical reactions or other degradation pathways. Therefore, storing the compound in an amber or opaque container is a necessary precaution.
Atmospheric Conditions: The Importance of an Inert Environment
For long-term storage or for researchers working with high-purity samples, storing 6-Phenoxyhexyl bromide under an inert atmosphere (e.g., argon or nitrogen) is the gold standard.[12] This displaces oxygen, which can participate in oxidative degradation pathways, and more importantly, it helps to exclude moisture.
Workflow for Receiving and Storing 6-Phenoxyhexyl Bromide
A systematic approach upon receiving a new batch of 6-Phenoxyhexyl bromide will ensure its long-term stability and the integrity of your experimental results.
Caption: Workflow for receiving and storing 6-Phenoxyhexyl bromide.
To prevent dangerous reactions and maintain the purity of the compound, 6-Phenoxyhexyl bromide should be stored away from the following classes of chemicals:
Strong Oxidizing Agents: Can react violently with alkyl halides.[7][8][13]
Strong Bases: Can promote elimination reactions and hydrolysis of the alkyl bromide.[13]
Strong Acids: Can catalyze the cleavage of the ether linkage.[2][4][6]
Metals: Some metals can react with alkyl halides.[13]
Handling Protocols: Ensuring Safety and Purity
Proper handling techniques are as crucial as correct storage conditions.
Personal Protective Equipment (PPE)
Always handle 6-Phenoxyhexyl bromide in a well-ventilated area, preferably within a chemical fume hood.[14] The following PPE is mandatory:
Safety Goggles or Face Shield: To protect against splashes.[11][13]
Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended.[11][13]
Laboratory Coat: To protect skin and clothing.[11]
Aliquoting and Dispensing
When aliquoting the compound, it is best to do so under an inert atmosphere if possible, especially for sensitive applications. Use clean, dry glassware and tools. After dispensing, securely reseal the main container, and if it was stored under an inert atmosphere, purge the headspace with the inert gas before resealing.
Potential Degradation Pathways
A deeper understanding of the potential chemical transformations 6-Phenoxyhexyl bromide can undergo reinforces the importance of the storage protocols outlined above.
Caption: Potential degradation pathways for 6-Phenoxyhexyl bromide.
Summary of Recommendations
For optimal stability and to ensure the integrity of your research, the following storage conditions for 6-Phenoxyhexyl bromide are strongly recommended:
Parameter
Recommendation
Rationale
Temperature
2-8 °C (Refrigerated)
Minimizes reaction rates.
Atmosphere
Tightly sealed container, preferably under an inert gas (Argon or Nitrogen).
Ensures safety and prevents cross-contamination.[6][7][8]
Compatibility
Segregate from strong acids, bases, oxidizing agents, and metals.
Prevents hazardous reactions and degradation.[6][7][8][13]
By implementing these scientifically grounded storage and handling protocols, researchers can be confident in the quality and reliability of their 6-Phenoxyhexyl bromide, leading to more accurate and reproducible experimental outcomes.
References
GazFinder. (n.d.). bromocyclohexane (C6H11Br). Retrieved from [Link]
Acme-Hardesty. (2013, November 6). 2-phenoxyethanol. Retrieved from [Link]
Cole-Parmer. (n.d.). Material Safety Data Sheet - Cyclohexyl bromide, 99%. Retrieved from [Link]
NIH. (n.d.). Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus sp. Strain DEE5151, Isolated from Diethyl Ether-Containing Enrichment Cultures - PMC. Retrieved from [Link]
ResearchGate. (2015, April 14). Are alkyl bromides susceptible to hydrolysis?. Retrieved from [Link]
Google Patents. (n.d.). US2819319A - Production of alcohols by hydrolysis of alkyl bromides.
American Chemical Society. (2025, July 15). Breaking Down Alkyl Halides: Key Reactions and Uses. Retrieved from [Link]
Master Organic Chemistry. (2014, November 19). Cleavage Of Ethers With Acid. Retrieved from [Link]
Loba Chemie. (n.d.). Alkyl Halides. Retrieved from [Link]
Furman Chemistry 120. (n.d.). Multistep Nucleophilic Substitution (SN1): Hydrolysis of Alkyl Bromides. Retrieved from [Link]
MSU chemistry. (n.d.). Alkyl Halide Reactivity. Retrieved from [Link]
Wikipedia. (n.d.). Ether cleavage. Retrieved from [Link]
NY.Gov. (2016, April 7). Chemical Storage and Handling Recommendations. Retrieved from [Link]
UW-Milwaukee. (n.d.). Specific Chemical Handling and Storage - FAA USA Safety and Health Programs. Retrieved from [Link]
synthesis of novel compounds using 6-Phenoxyhexyl bromide
This guide details the synthetic utility of 6-Phenoxyhexyl bromide (CAS 51795-97-2) , a versatile building block used to introduce a lipophilic -phenoxy spacer into bioactive molecules.[1] This structural motif is critic...
This structural motif is critical in medicinal chemistry for probing hydrophobic binding pockets (e.g., in kinases or GPCRs) and constructing bivalent ligands such as PROTACs, where linker length and composition determine degradation efficiency.[1][2]
Part 1: Strategic Utility & Chemical Profile
6-Phenoxyhexyl bromide consists of a terminal alkyl bromide (electrophile) connected to a phenyl ether via a flexible hexyl chain.[1]
Linker Physics: The 6-carbon chain provides a spacer length of approximately 8–9 Å.[1] This specific length is often optimal for bridging an active site to a solvent-exposed hydrophobic patch, a strategy used in the design of Salmeterol-like bronchodilators and FAAH inhibitors .[1]
Chemical Reactivity: The primary bromide is a moderate electrophile, ideal for
reactions with amines, thiols, and phenoxides, or for conversion into carbon-centered nucleophiles (Grignard/Wittig reagents).[2]
Reaction Landscape
The following diagram illustrates the three primary synthetic divergences from this core scaffold:
Figure 1: Divergent synthetic pathways for 6-Phenoxyhexyl bromide in drug discovery.
Part 2: Detailed Synthetic Protocols
Protocol A: N-Alkylation for Library Synthesis (The "Linker" Method)
Application: Synthesis of GPCR ligands (e.g., Piperidine/Piperazine derivatives) and PROTAC anchors.[2]
Context: Direct alkylation of secondary amines is the most frequent application.[1] The lipophilic tail improves membrane permeability and can interact with hydrophobic residues in the target protein.[1]
Solvent: DMF (Dimethylformamide) or Acetonitrile.[1][2]
Catalyst: Potassium Iodide (KI) (0.1 equiv) – Critical for accelerating the reaction via the Finkelstein mechanism (in situ conversion to alkyl iodide).[2]
Step-by-Step Methodology:
Activation: Dissolve the secondary amine (1.0 mmol) in anhydrous DMF (5 mL). Add anhydrous
(2.0 mmol) and stir at room temperature for 15 minutes to ensure deprotonation/activation.
Addition: Add 6-Phenoxyhexyl bromide (1.1 mmol) and catalytic KI (0.1 mmol).
Reaction: Heat the mixture to 60–80°C for 12–18 hours.
Note: Monitor via TLC or LC-MS.[1] The conversion of the bromide is usually rate-limiting; KI helps significantly here.[1]
Protocol B: Synthesis of Wittig Reagents (The "Olefin" Method)
Application: Synthesis of FAAH inhibitors (Fatty Acid Amide Hydrolase).[2]
Context: This protocol converts the bromide into a phosphonium salt, which can then be coupled with aldehydes to form alkenes.[1] This was used effectively to synthesize (6-Phenoxyhexyl)triphenylphosphonium bromide , a key intermediate for FAAH inhibitors.[1][2]
Protocol C: Grignard Formation (The "Carbon Scaffold" Method)
Application: Synthesis of Cannabinoid (CB1) analogs.[2]
Context: Converting the bromide to a Grignard reagent allows for nucleophilic attack on ketones/aldehydes, creating secondary alcohols with a long phenoxyalkyl tail.[1]
Step-by-Step Methodology:
Activation: Flame-dry a 3-neck flask containing Magnesium turnings (1.2 equiv). Add a crystal of Iodine.[1]
Initiation: Add a small portion (10%) of 6-Phenoxyhexyl bromide in anhydrous
or THF. Heat gently until the iodine color fades (initiation).
Addition: Dropwise add the remaining bromide solution to maintain a gentle reflux.
Coupling: Once the Grignard is formed (approx. 1 hour), cool to 0°C and add the electrophile (e.g., 3,5-dimethoxybenzaldehyde).
Solution: The bromide is moderately reactive.[1] Ensure you use catalytic KI (Finkelstein condition) to convert the bromide to the more reactive iodide in situ.[1] Switch solvent to Acetone/Reflux if DMF workup is problematic.[1]
Problem: Impurities in Wittig salt.
Solution: The product must be thoroughly washed with diethyl ether.[1] Triphenylphosphine oxide is a common byproduct if moisture enters the system; ensure strict anhydrous conditions.[1]
Part 4: References
FAAH Inhibitor Synthesis:
Title: Sulfonyl Fluoride Inhibitors of Fatty Acid Amide Hydrolase.[1]
Optimization of Nucleophilic Substitution on 6-Phenoxyhexyl Bromide: A Guide for Linker Synthesis
derivatization of 6-phenoxyhexyl bromide in PROTAC and linker chemistry. Executive Summary & Application Context 6-Phenoxyhexyl bromide is a critical intermediate in the synthesis of heterobifunctional linkers, particula...
Author: BenchChem Technical Support Team. Date: February 2026
derivatization of 6-phenoxyhexyl bromide in PROTAC and linker chemistry.
Executive Summary & Application Context
6-Phenoxyhexyl bromide is a critical intermediate in the synthesis of heterobifunctional linkers, particularly for PROteolysis TArgeting Chimeras (PROTACs) .[1] Its structure features a lipophilic hexyl spacer and a phenoxy cap, providing the necessary spatial separation between an E3 ligase ligand (e.g., Cereblon or VHL binders) and a target protein warhead.[1]
This Application Note addresses the primary challenge in utilizing this reagent: balancing the reactivity of the primary alkyl bromide against the formation of elimination byproducts (
) and over-alkylation (in amination reactions).[1] We provide optimized protocols for converting this bromide into azides (for Click chemistry) and secondary amines, leveraging the Finkelstein modification to accelerate kinetics.
Mechanistic Analysis: The
Pathway[1][2][3][4][5]
The reaction of 6-phenoxyhexyl bromide with nucleophiles proceeds via a classic Bimolecular Nucleophilic Substitution (
The reaction rate depends on the concentration of both the 6-phenoxyhexyl bromide (substrate) and the nucleophile.[1] The transition state involves a concerted backside attack where the nucleophile approaches the
Steric Factors: The primary carbon center is unhindered, making it an excellent substrate for
.[1][2] However, the long lipophilic chain (C6) can fold in aqueous environments, necessitating organic co-solvents to maintain an extended conformation for nucleophilic access.[1]
Electronic Factors: The phenoxy group is six carbons away, exerting negligible inductive effect on the reaction center.[1] The reactivity is governed almost entirely by the leaving group ability of the bromide (
Direct substitution with moderate nucleophiles (e.g., secondary amines) can be sluggish.[1] Adding catalytic Sodium Iodide (NaI) creates an in-situ Finkelstein reaction .[1]
(a better nucleophile than the target amine) rapidly displaces .[1]
The resulting alkyl iodide is significantly more electrophilic (better leaving group).[1]
attack and the catalytic iodide acceleration loop.
Experimental Optimization
Solvent Selection Strategy
For
reactions on this lipophilic substrate, Polar Aprotic Solvents are required to solvate the cation (e.g., , ) while leaving the nucleophilic anion "naked" and reactive.[1]
Solvent
Dielectric Constant
Suitability
Notes
DMF (N,N-Dimethylformamide)
36.7
High
Standard choice.[1] Excellent solubility for organic bromide and inorganic salts ().[1]
DMSO (Dimethyl Sulfoxide)
46.7
High
Faster rates than DMF, but harder to remove during workup (high boiling point).[1]
Acetonitrile (MeCN)
37.5
Medium
Good for amines; less effective for inorganic salts unless phase transfer catalysts are used.[1]
Acetone
20.7
Specific
Used strictly for Finkelstein conditions (NaI precipitation).[1] Too volatile for high-temp aminations.[1]
Detailed Protocols
Protocol A: Synthesis of 6-Phenoxyhexyl Azide (Click Chemistry Precursor)
Target: Conversion of bromide to azide for subsequent CuAAC (Click) coupling.[1]
Safety Note: Sodium azide is toxic and can form explosive hydrazoic acid with acid.[1] Do not use halogenated solvents (DCM/Chloroform) to avoid formation of explosive di- and tri-azidomethane.[1]
Procedure:
Setup: Charge a round-bottom flask with 6-phenoxyhexyl bromide and anhydrous DMF. Stir until dissolved.
Addition: Add
in a single portion at room temperature.
Reaction: Heat the mixture to 60°C for 4–6 hours.
Monitoring: Check TLC (Hexane/EtOAc 8:1).[1] The bromide (
) will disappear; the azide () is often non-staining or faint, but the disappearance of SM is the key indicator.[1]
Purification: The excess amine must be removed.[1] If the amine is volatile, use vacuum.[1] If non-volatile, use column chromatography (DCM/MeOH gradient).[1]
Workflow Visualization
Figure 2: Standardized workflow for isolation of lipophilic linker intermediates.
Troubleshooting & Quality Control
Common Failure Modes
Problem: Low conversion after 24 hours.
Root Cause:[1][5][4][6][7] "Naked" anion is not reactive enough or bromide leaving group is too slow.[1]
Solution: Add 10 mol% NaI (Finkelstein condition) and increase temperature by 10°C.
Problem: Formation of alkene (Elimination product).
Root Cause:[1][5][4][6][7] Basicity is too high (e.g., using NaH or NaOH) or temperature is too high (>100°C).[1]
Azide: Distinctive strong stretch at ~2100 cm⁻¹ .[1]
References
Finkelstein Reaction Mechanism & Applications
Grokipedia.[1] "Finkelstein reaction - Mechanism and Applications."[1][8] Available at: [Link][1]
PROTAC Linker Design Strategies
Troup, R. I., et al.[1] "Current strategies for the design of PROTAC linkers: a critical review." Explor Target Antitumor Ther. 2020;1:273-312.[1] Available at: [Link][1]
Nucleophilic Substitution Protocols
Amine Synthesis by SN2
Chemistry LibreTexts. "24.6: Synthesis of Amines - SN2 Reactions of Alkyl Halides." Available at: [Link][1]
The Strategic Application of 6-Phenoxyhexyl Bromide in the Synthesis of Advanced Pharmaceutical Intermediates
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical step in the synthesis of novel therapeutics. 6-Phenoxyhexyl bromide has emerged as a versatil...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical step in the synthesis of novel therapeutics. 6-Phenoxyhexyl bromide has emerged as a versatile and highly valuable reagent, particularly in the construction of complex pharmaceutical intermediates. Its unique structural features, comprising a terminal bromine atom ripe for nucleophilic substitution and a phenoxy group, make it an ideal candidate for introducing a flexible phenoxyalkyl chain into a target molecule. This application note provides a comprehensive guide to the utilization of 6-phenoxyhexyl bromide in the synthesis of key pharmaceutical intermediates, with a particular focus on the synthesis of α1-adrenoceptor antagonists.
Introduction to 6-Phenoxyhexyl Bromide as a Synthetic Tool
6-Phenoxyhexyl bromide is a bifunctional molecule that serves as a potent alkylating agent. The presence of a six-carbon aliphatic chain provides a desirable degree of conformational flexibility in the target molecule, which can be crucial for optimal binding to biological targets. The terminal bromine is a good leaving group, readily displaced by a variety of nucleophiles, including amines, phenols, and thiols. This reactivity is central to its utility in pharmaceutical synthesis.
The phenoxy group, on the other hand, can be a key pharmacophoric element or a precursor to other functional groups. In many drug molecules, an ether linkage to an aromatic system is a common structural motif that contributes to binding affinity and pharmacokinetic properties.
Core Application: Synthesis of α1-Adrenoceptor Antagonists
A significant application of 6-phenoxyhexyl bromide lies in the synthesis of selective α1-adrenoceptor antagonists. These agents are crucial in the management of conditions such as benign prostatic hyperplasia (BPH) and hypertension.[1] A prime example of a drug in this class is Naftopidil, which exhibits a higher affinity for the α1D-adrenergic receptor subtype.[2][3]
The general synthetic strategy involves the N-alkylation of a suitable amine-containing scaffold with 6-phenoxyhexyl bromide. This reaction forges a key carbon-nitrogen bond and introduces the phenoxyhexyl moiety, which is often critical for the pharmacological activity of the resulting molecule.
Logical Synthesis Pathway for Naftopidil Analogs
While various synthetic routes to Naftopidil exist, a logical and efficient approach involves the direct alkylation of 1-(2-methoxyphenyl)piperazine with a suitable electrophile.[4][5] In this context, 6-phenoxyhexyl bromide serves as a conceptually straightforward and effective reagent to introduce the necessary side chain, leading to the formation of a Naftopidil analog.
Experimental Protocols
This section provides a detailed, step-by-step protocol for a key application of 6-phenoxyhexyl bromide: the synthesis of an N-alkylated piperazine derivative, a core structure in many α1-adrenoceptor antagonists.
Protocol 1: Synthesis of 1-(6-Phenoxyhexyl)-4-(2-methoxyphenyl)piperazine
This protocol details the nucleophilic substitution reaction between 6-phenoxyhexyl bromide and 1-(2-methoxyphenyl)piperazine. This reaction is a cornerstone for creating intermediates for drugs like Naftopidil.
The Versatile Role of 6-Phenoxyhexyl Bromide in Synthetic Chemistry: A Detailed Guide to its Reactions and Applications
In the landscape of modern organic synthesis and drug discovery, the strategic incorporation of specific structural motifs is paramount to achieving desired molecular properties. Among the versatile building blocks avail...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of modern organic synthesis and drug discovery, the strategic incorporation of specific structural motifs is paramount to achieving desired molecular properties. Among the versatile building blocks available to chemists, 6-phenoxyhexyl bromide stands out as a key intermediate, offering a valuable combination of a lipophilic phenoxy group and a reactive alkyl bromide. This guide provides an in-depth exploration of the experimental protocols for key reactions involving 6-phenoxyhexyl bromide, delving into the causality behind experimental choices and offering insights for researchers, scientists, and drug development professionals.
Introduction to 6-Phenoxyhexyl Bromide: Properties and Significance
6-Phenoxyhexyl bromide ((6-bromohexyloxy)benzene) is a bifunctional molecule featuring a phenyl ether connected to a six-carbon alkyl chain terminating in a bromine atom. This structure imparts a unique set of properties, making it an attractive component in the synthesis of a wide array of compounds. The phenoxy group can influence solubility and engage in aromatic interactions, while the hexyl chain provides flexibility and spacing. The terminal bromide serves as an excellent leaving group for nucleophilic substitution reactions, which is the primary mode of its reactivity.
Its significance is particularly pronounced in the field of medicinal chemistry, where it is often employed as a linker to connect two distinct molecular entities. This is a critical strategy in the design of bifunctional molecules such as Proteolysis Targeting Chimeras (PROTACs), which are engineered to bring a target protein and an E3 ubiquitin ligase into proximity, leading to the degradation of the target protein.[1][2][3] The length and composition of the linker are crucial for the efficacy of a PROTAC, and the six-carbon chain of 6-phenoxyhexyl bromide offers a desirable degree of separation and conformational flexibility.[4]
Core Reactions and Detailed Experimental Protocols
The reactivity of 6-phenoxyhexyl bromide is dominated by nucleophilic substitution at the primary carbon bearing the bromine atom. This allows for the facile introduction of a variety of functional groups, including ethers, amines, azides, imidazoles, and thiols. The following sections provide detailed protocols for several key transformations.
Protocol 1: Williamson Ether Synthesis with a Substituted Phenol
The Williamson ether synthesis is a classic and reliable method for the formation of ethers.[5] In this protocol, 6-phenoxyhexyl bromide is reacted with a substituted phenol to generate a diaryl diether with a hexyl linker.
Reaction Scheme:
Figure 1: General workflow for the Williamson ether synthesis.
Causality Behind Experimental Choices:
Base (Potassium Carbonate): A moderately strong base is required to deprotonate the phenol, forming the more nucleophilic phenoxide. Potassium carbonate is a common choice as it is inexpensive, easy to handle, and generally provides good yields without promoting side reactions.
Solvent (N,N-Dimethylformamide - DMF): A polar aprotic solvent like DMF is ideal for SN2 reactions. It effectively solvates the potassium cation of the base, leaving the phenoxide anion more "naked" and nucleophilic. Its high boiling point also allows for heating to accelerate the reaction.
Temperature: Heating the reaction mixture increases the kinetic energy of the molecules, leading to a higher frequency of effective collisions and a faster reaction rate.
Step-by-Step Protocol:
Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted phenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
Solvent Addition: Add a sufficient volume of anhydrous DMF to dissolve the reactants (approximately 0.1 M concentration of the limiting reagent).
Reagent Addition: Add 6-phenoxyhexyl bromide (1.1 eq) to the stirred mixture.
Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x 50 mL).
Washing: Wash the combined organic layers with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF and inorganic salts.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure diaryl diether.[6]
Reactant/Reagent
Molar Ratio
Purpose
Substituted Phenol
1.0 eq
Nucleophile precursor
6-Phenoxyhexyl Bromide
1.1 eq
Electrophile
Potassium Carbonate
2.0 eq
Base to deprotonate the phenol
DMF
-
Polar aprotic solvent
Protocol 2: Nucleophilic Substitution with a Primary Amine
The reaction of 6-phenoxyhexyl bromide with a primary amine leads to the formation of a secondary amine. This is a fundamental transformation for introducing a nitrogen-containing functional group.
Reaction Scheme:
Figure 2: General workflow for the amination reaction.
Causality Behind Experimental Choices:
Base (Potassium Carbonate or Triethylamine): A base is required to neutralize the hydrobromic acid that is formed as a byproduct of the reaction. This prevents the protonation of the amine reactant, which would render it non-nucleophilic.
Solvent (Acetonitrile): Acetonitrile is a suitable polar aprotic solvent for this reaction. It dissolves the reactants and facilitates the SN2 pathway.
Excess Amine: Using an excess of the primary amine can help to minimize the formation of the tertiary amine byproduct, which can arise from the further reaction of the secondary amine product with another molecule of 6-phenoxyhexyl bromide.
Step-by-Step Protocol:
Preparation: In a sealed tube or a round-bottom flask with a reflux condenser, dissolve the primary amine (2.0-3.0 eq) and potassium carbonate (2.0 eq) in acetonitrile.
Reagent Addition: Add 6-phenoxyhexyl bromide (1.0 eq) to the solution.
Reaction: Heat the mixture to reflux (approximately 82 °C for acetonitrile) and stir for 12-24 hours. Monitor the reaction by TLC.
Work-up: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
Extraction: Dissolve the residue in ethyl acetate and wash with water and brine.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
Purification: Purify the crude product by column chromatography on silica gel to yield the desired secondary amine.
Reactant/Reagent
Molar Ratio
Purpose
6-Phenoxyhexyl Bromide
1.0 eq
Electrophile
Primary Amine
2.0-3.0 eq
Nucleophile and to minimize over-alkylation
Potassium Carbonate
2.0 eq
Base to neutralize HBr byproduct
Acetonitrile
-
Polar aprotic solvent
Protocol 3: Synthesis of an Azide Derivative
The introduction of an azide group via nucleophilic substitution with sodium azide provides a versatile handle for further functionalization, most notably through "click chemistry" reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[6]
Reaction Scheme:
Figure 3: General workflow for the azidation reaction.
Causality Behind Experimental Choices:
Sodium Azide: This is the source of the azide nucleophile. It is a readily available and effective reagent for this transformation.
Solvent (DMF): As with the Williamson ether synthesis, DMF is an excellent solvent for this SN2 reaction, promoting the solubility of the reactants and enhancing the nucleophilicity of the azide anion.
Step-by-Step Protocol:
Preparation: Dissolve 6-phenoxyhexyl bromide (1.0 eq) in DMF in a round-bottom flask equipped with a magnetic stir bar.
Reagent Addition: Add sodium azide (1.5 eq) to the solution.
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 6-12 hours. Monitor the reaction by TLC.
Work-up: Pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3 x 50 mL).
Washing: Wash the combined organic layers with water and brine.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: The crude product is often of sufficient purity for subsequent steps. If necessary, it can be purified by column chromatography on silica gel.
Reactant/Reagent
Molar Ratio
Purpose
6-Phenoxyhexyl Bromide
1.0 eq
Electrophile
Sodium Azide
1.5 eq
Nucleophile
DMF
-
Polar aprotic solvent
Protocol 4: N-Alkylation of Imidazole
The N-alkylation of imidazoles is a common method for the synthesis of various biologically active compounds.[7] This protocol details the reaction of 6-phenoxyhexyl bromide with imidazole.
Step-by-Step Protocol:
Preparation: To a solution of imidazole (1.2 eq) in a suitable solvent such as DMF or acetonitrile, add a base like sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.[7]
Reagent Addition: After the evolution of hydrogen gas ceases, add a solution of 6-phenoxyhexyl bromide (1.0 eq) in the same solvent dropwise.[7]
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC.[7]
Work-up: Carefully quench the reaction with water and extract the product with ethyl acetate.[7]
Washing, Drying, and Concentration: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[7]
Purification: Purify the crude product by column chromatography on silica gel to obtain 1-(6-phenoxyhexyl)-1H-imidazole.[7]
Reactant/Reagent
Molar Ratio
Purpose
6-Phenoxyhexyl Bromide
1.0 eq
Electrophile
Imidazole
1.2 eq
Nucleophile
Sodium Hydride
1.2 eq
Base to deprotonate imidazole
DMF or Acetonitrile
-
Polar aprotic solvent
Safety and Handling
6-Phenoxyhexyl bromide should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment, including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, wash the affected area thoroughly with soap and water. For detailed safety information, consult the Material Safety Data Sheet (MSDS) for this compound. Related bromoalkanes are known to be irritants.[8]
Characterization of Reaction Products
The successful synthesis of the desired products should be confirmed by standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for confirming the structure of the product.[9][10] The disappearance of the characteristic signal for the -CH2Br protons of the starting material and the appearance of new signals corresponding to the newly formed bond are key indicators of a successful reaction.
Mass Spectrometry (MS): MS provides the molecular weight of the product, confirming the incorporation of the nucleophile.
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups in the product molecule.
Conclusion
6-Phenoxyhexyl bromide is a highly valuable and versatile building block in organic synthesis. Its ability to readily undergo nucleophilic substitution reactions allows for the efficient introduction of a phenoxyhexyl linker into a wide range of molecules. The protocols detailed in this guide provide a solid foundation for researchers to utilize this reagent in their synthetic endeavors, from fundamental organic chemistry to the cutting-edge development of novel therapeutics like PROTACs. By understanding the principles behind the experimental choices, scientists can confidently adapt and optimize these reactions for their specific needs.
References
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
Wurz, R. P., Dellamaggiore, K., Dou, H., Javier, A., Lo, M. C., McCarter, J., ... & Faeldy, S. (2018). A "click" chemistry-based approach to the rapid synthesis of multivalent ligands. ACS medicinal chemistry letters, 9(2), 124-129.
PubMed. (2020, July 14). Bifunctional pyridoxal derivatives as efficient bioorthogonal reagents for biomacromolecule modifications. Retrieved from [Link]
Organic Syntheses. (n.d.). (((3-Bromoprop-2-ynyloxy)methyl)benzene). Retrieved from [Link]
PubMed. (2020, November 19). Thiol-Bromo Click Reaction for One-Pot Synthesis of Star-Shaped Polymers. Retrieved from [Link]
Organic Syntheses. (n.d.). 4-(4-Methoxyphenyl)-2-phenyl-1H-imidazole. Retrieved from [Link]
PubMed. (2024, September 28). Design of bifunctional molecules to accelerate post-translational modifications: achievements and challenges. Retrieved from [Link]
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
ResearchGate. (n.d.). 1 H NMR spectrum (DMSO) of 1-(6-ethoxy-6-oxohexyl)pyridazinium bromide (I). Retrieved from [Link]
WuXi Biology. (n.d.). Bifunctional Molecules: A Diverse New Modality That Unlocks New Target Classes. Retrieved from [Link]
PubMed Central. (n.d.). The significance of bromide in the Brust–Schiffrin synthesis of thiol protected gold nanoparticles. Retrieved from [Link]
PubMed Central. (n.d.). Current strategies for the design of PROTAC linkers: a critical review. Retrieved from [Link]
MDPI. (n.d.). N-Vinylation of Imidazole and Benzimidazole with a Paramagnetic Vinyl Bromide. Retrieved from [Link]
Cole-Parmer. (n.d.). Material Safety Data Sheet - Cyclohexyl bromide, 99%. Retrieved from [Link]
Harper College. (2012, January 17). Bromohexane 1-.pdf. Retrieved from [Link]
ResearchGate. (n.d.). (PDF) Phenacyl Bromide: An Organic Intermediate for Synthesis of Five- and Six-Membered Bioactive Heterocycles. Retrieved from [Link]
ResearchGate. (2025, August 6). (1)H and (13)C NMR signal assignments of some new spiro[7H-benzo[de]anthracene-naphthopyrans]. Retrieved from [Link]
iq-ufrgs. (2015, August 11). Synthesis and 1H NMR Spectroscopic Elucidation of Five- and Six- Membered D‑Ribonolactone Derivatives. Retrieved from [Link]
Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation .... Retrieved from [Link]
ATB. (n.d.). Bromobenzene | C 6 H 5 Br | MD Topology | NMR | X-Ray. Retrieved from [Link]
NP-MRD. (n.d.). 13 C NMR Spectrum (1D, 25 MHz, H 2 O, predicted) (NP0296197). Retrieved from [Link]
6-Phenoxyhexyl bromide as a linker for molecular probes
Application Note: 6-Phenoxyhexyl Bromide as a Hydrophobic Linker for Molecular Probes Abstract This technical guide details the utility of 6-Phenoxyhexyl bromide (CAS: 51795-97-2) as a strategic building block in the des...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: 6-Phenoxyhexyl Bromide as a Hydrophobic Linker for Molecular Probes
Abstract
This technical guide details the utility of 6-Phenoxyhexyl bromide (CAS: 51795-97-2) as a strategic building block in the design of chemical biology tools. Unlike hydrophilic PEG linkers, this aryl-alkyl halide provides a distinct lipophilic profile (
), making it ideal for synthesizing membrane-targeted fluorescent probes, Hydrophobic Tagging (HyT) degraders, and optimizing the cell permeability of small-molecule inhibitors. We provide a validated protocol for nucleophilic substitution, mechanistic insights into linker design, and troubleshooting strategies for high-yield conjugation.
Introduction: The Strategic Role of Lipophilic Linkers
In the development of molecular probes and Proteolysis Targeting Chimeras (PROTACs), the linker is not merely a passive connector; it dictates solubility, permeability, and spatial orientation. While Polyethylene Glycol (PEG) linkers are standard for solubility, they often suffer from poor cell membrane permeability.
6-Phenoxyhexyl bromide offers a robust alternative by introducing a "Lipophilic Cap" motif (
).
Mechanism of Action: The hexyl chain provides a flexible spacer (approx. 8-9 Å), while the terminal phenoxy group adds hydrophobic bulk. This combination is critical for:
Membrane Anchoring: Facilitating the insertion of fluorescent probes into lipid bilayers.
Hydrophobic Tagging (HyT): Mimicking misfolded protein states to induce proteasomal degradation.
Permeability Enhancement: Increasing the passive diffusion of polar pharmacophores across cell membranes.
Chemical Properties & Handling
Property
Specification
Significance
IUPAC Name
1-Bromo-6-phenoxyhexane
Unambiguous identification
CAS Number
51795-97-2
Reference standard
Molecular Weight
257.17 g/mol
Calculation of stoichiometry
Boiling Point
172-174 °C (13 Torr)
High thermal stability for reflux
Solubility
DCM, THF, DMF, DMSO
Compatible with standard organic synthesis
Reactivity
Primary Alkyl Bromide
Good electrophile for reactions
Storage Protocol: Store at 2-8°C under inert gas (Argon/Nitrogen). Protect from light to prevent radical debromination.
Experimental Workflow: Linker Integration
The following diagram illustrates the critical decision pathways for integrating this linker into a molecular probe.
Figure 1: Decision matrix for conjugating 6-Phenoxyhexyl bromide based on the nucleophilic handle of the target cargo.
Validated Protocol: O-Alkylation of a Phenolic Payload
This protocol describes the attachment of the 6-phenoxyhexyl linker to a phenolic fluorophore (e.g., a Fluorescein or Tyrosine derivative). This is a standard reaction for creating membrane-active probes [1].
In a flame-dried round-bottom flask, dissolve the Target Scaffold (1.0 mmol) in anhydrous DMF (5 mL).
Add
(2.0 mmol). Stir at room temperature for 15 minutes to deprotonate the phenol, generating the phenoxide anion. Note: The solution often changes color (e.g., yellow to orange) confirming deprotonation.
Coupling:
Add 6-Phenoxyhexyl bromide (1.2 mmol) dropwise to the stirring mixture.
Optimization: Add KI (0.1 mmol) if the reaction is slow. The iodide displaces the bromide in situ, creating a more reactive alkyl iodide intermediate.
Reaction:
Heat the mixture to 60°C under an inert atmosphere (
).
Monitor by TLC or LC-MS. Typical reaction time is 4–12 hours .
Endpoint: Disappearance of the starting phenol and appearance of the lipophilic product peak (higher
on silica, higher Retention Time on C18).
Workup:
Cool to room temperature. Dilute with EtOAc (50 mL) and wash with water (3 x 20 mL) to remove DMF and inorganic salts.
Wash the organic layer with Brine (1 x 20 mL).
Dry over anhydrous
, filter, and concentrate in vacuo.
Purification:
Purify via Flash Column Chromatography (Silica Gel).
Eluent: Hexanes/EtOAc gradient. The product will elute earlier than the starting material due to the addition of the hydrophobic hexyl-phenoxy chain.
Application Note: Hydrophobic Tagging (HyT)
One of the most potent applications of this linker is in Hydrophobic Tagging . By attaching the 6-phenoxyhexyl moiety to a ligand that binds a protein of interest, researchers can mimic a partially unfolded state.
Mechanism: The exposed hydrophobic phenoxyhexyl tail on the protein surface recruits chaperones (e.g., Hsp70) and subsequently the ubiquitin-proteasome system, leading to degradation [2].
Advantage: Unlike full PROTACs, HyT degraders do not require a specific E3 ligase ligand (like Thalidomide or VHL), making them smaller and often more cell-permeable.
Figure 2: Mechanism of Hydrophobic Tagging using a Phenoxyhexyl motif.[1]
Troubleshooting & Optimization
Issue
Probable Cause
Solution
Low Yield
Poor nucleophilicity or steric hindrance
Switch base to (solubility effect) or add catalytic KI (Finkelstein). Increase temp to 80°C.
Elimination Product (Alkene)
Base is too strong/Temp too high
The bromide can undergo E2 elimination to form a hexenyl ether. Lower temperature to 50°C and use a weaker base ().
Incomplete Reaction
Hydrolysis of bromide
Ensure anhydrous solvents. 6-Phenoxyhexyl bromide is stable, but water at high temps can hydrolyze it to the alcohol.
References
Design of Membrane Probes: Klymchenko, A. S., & Kreder, R. (2014). Fluorescent probes for lipid rafts: from model membranes to living cells. Chemistry & Biology, 21(1), 97-113. Link
Hydrophobic Tagging (HyT): Neklesa, T. K., Tae, H. S., Schneekloth, A. R., Stulberg, M. J., Corson, T. W., Sundberg, T. B., ... & Crews, C. M. (2011). Small-molecule hydrophobic tagging-induced degradation of HaloTag fusion proteins. Nature Chemical Biology, 7(8), 538-543. Link
General Nucleophilic Substitution: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. Link
PROTAC Linker Design: Troup, R. I., Fallan, C., & Baud, M. G. (2020).[1] Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy, 1, 273-312. Link
(Note: While specific "6-phenoxyhexyl" papers are rare, the chemistry is identical to the well-cited "HaloTag" and "HyT" linker chemistries referenced above.)
derivatization of phenols with 6-Phenoxyhexyl bromide
Application Note: Strategic Derivatization of Phenols with 6-Phenoxyhexyl Bromide Abstract This guide details the protocol for the O-alkylation of phenolic substrates using 6-Phenoxyhexyl bromide , a specialized linker u...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Derivatization of Phenols with 6-Phenoxyhexyl Bromide
Abstract
This guide details the protocol for the O-alkylation of phenolic substrates using 6-Phenoxyhexyl bromide , a specialized linker used extensively in medicinal chemistry to modulate lipophilicity and receptor binding affinity. Best known as the "exosite anchor" in the synthesis of the bronchodilator Salmeterol , this C6-phenoxy spacer is critical for designing bivalent ligands and PROTACs. This note provides a robust, self-validating methodology using Finkelstein-modified Williamson ether synthesis to maximize yield and suppress competitive elimination pathways.
Introduction & Strategic Value
In drug discovery, the "magic methyl" effect is well known, but the "lipophilic tail" effect—imparted by reagents like 6-Phenoxyhexyl bromide—is equally transformative. This reagent introduces a flexible 6-carbon spacer terminated by a phenyl ether.
Why this specific derivatization?
Exosite Binding: The 6-carbon chain provides the exact distance required for the terminal phenyl group to interact with hydrophobic exosites on G-protein coupled receptors (GPCRs), as seen in the
-adrenergic receptor pharmacology of Salmeterol.
Lipophilicity Modulation: It significantly increases cLogP, altering membrane permeability and residence time.
PROTAC Linkers: The phenoxyhexyl chain serves as a non-cleavable, hydrophobic linker connecting an E3 ligase ligand to a protein of interest (POI) ligand.
Mechanistic Insight: The Finkelstein Modification
The reaction follows a classic SN2 mechanism . However, primary alkyl bromides with long chains (like C6) often exhibit sluggish kinetics compared to methyl or ethyl halides due to the "floppy" nature of the chain shielding the electrophilic carbon.
To overcome this without resorting to harsh temperatures (which promote E2 elimination), we employ an in-situ Finkelstein modification .
The Cascade:
Activation: Catalytic Potassium Iodide (KI) reacts with 6-Phenoxyhexyl bromide. The iodide ion (
), being a better nucleophile than bromide, displaces the bromide to form the transient, highly reactive 6-Phenoxyhexyl iodide .
Coupling: The phenoxide anion (generated by the base) attacks the iodide intermediate. Iodide is a superior leaving group (
vs ), accelerating the rate-determining step significantly.
Figure 1: The catalytic cycle showing the in-situ conversion of the alkyl bromide to the more reactive alkyl iodide.
Experimental Protocols
Method A: The "Gold Standard" (K₂CO₃/DMF/KI)
Recommended for: Most phenols, robust substrates, and initial screens.
Reagents:
Substrate: Phenol derivative (1.0 equiv)
Reagent: 6-Phenoxyhexyl bromide (1.2 equiv)
Base: Potassium Carbonate (
), anhydrous, -325 mesh (2.0 equiv)
Catalyst: Potassium Iodide (KI) (0.1 – 0.2 equiv)
Solvent: DMF (Anhydrous) or Acetone (for lower boiling point needs)
Step-by-Step Protocol:
Preparation: Flame-dry a round-bottom flask and cool under Argon/Nitrogen.
Solubilization: Dissolve the Phenol (1.0 equiv) in DMF (
concentration).
Deprotonation: Add
(2.0 equiv). Stir at Room Temperature (RT) for 15 minutes. Checkpoint: The mixture may change color (yellow/orange) indicating phenoxide formation.
Activation: Add KI (0.1 equiv) followed by 6-Phenoxyhexyl bromide (1.2 equiv).
Reaction: Heat to 60°C . Stir for 4–12 hours.
Note: Do not exceed 80°C to avoid E2 elimination of the alkyl bromide to 6-phenoxy-1-hexene.
Monitoring: Check TLC. The alkyl bromide is less polar than the phenol. The product usually runs higher than the phenol but lower than the bromide.
Workup: Dilute with EtOAc. Wash 3x with water (critical to remove DMF), 1x with Brine. Dry over
.
Method B: The "Mild/Sensitive" Method (Cs₂CO₃/MeCN)
Recommended for: Complex substrates sensitive to heat or harsh bases.
Rationale: Cesium Carbonate (
) is more soluble in organic solvents (the "Cesium Effect"), creating a "naked" phenoxide anion that is highly nucleophilic even at lower temperatures.
Modifications:
Base:
(1.5 equiv).
Solvent: Acetonitrile (MeCN).
Temp: RT to 40°C.
Benefit: Reduces risk of racemization if chiral centers are present near the phenol.
Data & Troubleshooting Guide
Table 1: Optimization of Reaction Conditions
Variable
Condition
Outcome
Recommendation
Base
NaOH / KOH
Fast, but high risk of side reactions (Elimination).
Use only for simple substrates.
Base
Balanced reactivity.
Standard Choice.
Base
High reactivity at low temp.
Use for sterically hindered phenols.
Solvent
DMF
Excellent solubility, fast rates.
Hard to remove; requires thorough water wash.
Solvent
Acetone
Easy workup (evaporation).
Slower kinetics; requires reflux.
Catalyst
None
Slow reaction (>24h).
Not recommended.
Catalyst
KI (10 mol%)
2-3x rate acceleration.
Mandatory for bromides.
Decision Logic for Troubleshooting:
Figure 2: Logical workflow for diagnosing reaction failures.
Case Study: Synthesis of Salmeterol Intermediate
The industrial relevance of this protocol is best exemplified in the synthesis of Salmeterol .[1]
Process: 6-Phenoxyhexyl bromide is reacted with a benzylamine derivative (or precursor).[2][4] However, in convergent routes, the bromide is often first coupled to a hydroxy-benzaldehyde or similar phenolic core.
Critical Quality Attribute (CQA): The purity of the linker is vital. The elimination byproduct (6-phenoxy-1-hexene) is difficult to separate from the product by crystallization due to similar lipophilicity. Therefore, driving the reaction to completion without overheating is the primary process control.
Safety & Handling
6-Phenoxyhexyl bromide: Irritant. Avoid contact with skin. It is an alkylating agent and should be treated as a potential mutagen. Use double gloves.
Waste: All aqueous washes containing DMF and bromide/iodide salts must be disposed of in halogenated solvent waste streams.
References
Title: Process for the preparation of salmeterol and its intermediates.
Williamson Ether Synthesis (Catalytic Methods)
Title: Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis.[5][6]
Source: Organic Process Research & Development (ACS).
purification of 6-Phenoxyhexyl bromide by column chromatography
Application Note: Optimized Purification Strategies for 6-Phenoxyhexyl Bromide Abstract 6-Phenoxyhexyl bromide (CAS: 51795-97-2) is a critical linker intermediate used frequently in the synthesis of PROTACs (Proteolysis...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Optimized Purification Strategies for 6-Phenoxyhexyl Bromide
Abstract
6-Phenoxyhexyl bromide (CAS: 51795-97-2) is a critical linker intermediate used frequently in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and long-acting
-agonists (e.g., Salmeterol analogs).[1] Its synthesis via Williamson etherification often yields a complex mixture containing the desired mono-substituted product, unreacted phenol, excess 1,6-dibromohexane, and the bis-substituted dimer (1,6-diphenoxyhexane). This application note details a robust purification protocol that prioritizes pre-chromatographic chemical washing to minimize stationary phase load, followed by a shallow-gradient silica chromatography method to resolve the mono-bromide from its structural analogs.
Chemical Context & Impurity Profiling
To design an effective purification, one must understand the reaction matrix. The standard synthesis involves treating phenol with an excess of 1,6-dibromohexane and a base (typically
or ).
Reaction Scheme:
Table 1: Component Properties and Chromatographic Behavior
Critical Insight: The separation of the dibromide from the product is the primary chromatographic challenge due to their similar non-polar nature. The phenol should be removed chemically, not chromatographically.
Pre-Chromatography Work-up (The "Chemical Filter")
Objective: Eliminate >99% of unreacted phenol and inorganic salts before the crude oil touches the silica column. This prevents "streaking" and preserves the separation power of the silica for the difficult bromide/dimer separation.
Protocol:
Quench: Dilute the reaction mixture with Water (
) and Methyl tert-butyl ether (MTBE) or Ethyl Acetate (EtOAc).
Base Wash (Crucial): Wash the organic layer 3x with 1M NaOH .
) is deprotonated by NaOH to form water-soluble sodium phenoxide. The target bromide and dimer remain in the organic layer.
Brine Wash: Wash 1x with saturated NaCl to remove residual water/base.
Dry & Concentrate: Dry over anhydrous
, filter, and concentrate in vacuo.
Note: 1,6-dibromohexane has a high boiling point (~243°C). Do not attempt to remove it by standard rotary evaporation; it must be separated by the column.
Chromatographic Strategy
Stationary Phase
Material: Standard Flash Silica Gel (40–63 µm).
Scale: Use a 20:1 to 40:1 ratio of Silica:Crude Mass. The separation of the dibromide requires a higher silica ratio than standard separations.
Mobile Phase Optimization
A gradient starting with 100% non-polar solvent is required to elute the excess dibromide first.
Solvent A: Hexanes (or Heptane)
Solvent B: Ethyl Acetate (EtOAc)
Visualization (DOT Diagram)
Figure 1: Purification workflow emphasizing the removal of phenol prior to chromatography.
Detailed Purification Protocol
Step 1: TLC Method Development
Before running the column, confirm
values.
Prepare a TLC plate (Silica
).
Spot the crude mixture and a reference of pure 1,6-dibromohexane (if available).
Elute with 100% Hexanes .
Observation: The dibromide should move (
), while the product stays near the baseline or moves slightly.
Elute a second plate with 95:5 Hexanes:EtOAc .
Observation: Product should move to
. Dimer will be lower. Phenol (if traces remain) will be at baseline.
Step 2: Sample Loading (Dry Load)
For lipophilic oils that require high resolution, dry loading is superior to wet loading.
Dissolve the crude oil in a minimum amount of Dichloromethane (DCM).
Add silica gel (approx. 1.5x the mass of the crude).[8]
Evaporate the solvent on a rotary evaporator until a free-flowing powder is obtained.
Load this powder onto the top of the pre-packed column.
Step 3: Elution Gradient
Assumes a standard 12g or 24g cartridge or equivalent glass column.
Phase
Solvent Composition
Volume (CV = Column Volumes)
Target Eluent
Equilibration
100% Hexanes
3 CV
-
Elution 1
100% Hexanes
5 - 8 CV
1,6-Dibromohexane (Elutes first)
Elution 2
0% 5% EtOAc
10 CV (Linear Gradient)
6-Phenoxyhexyl bromide
Elution 3
5% 20% EtOAc
5 CV
1,6-Diphenoxyhexane (Dimer)
Flush
100% EtOAc
2 CV
Residual polars
Step 4: Fraction Analysis
UV Detection: Monitor 254 nm. The dibromide is UV-silent (or weak); the product and dimer are UV-active.
Staining: Since the dibromide is UV-silent, you must stain early fractions with KMnO
or Iodine () .
Dibromide: Yellow/Brown spots in
; Bright yellow on purple in KMnO.
Product: Strong UV absorption + Stain active.
Troubleshooting & Optimization
Issue: Co-elution of Dibromide and Product.
Cause: Gradient increased too fast.
Solution: Hold at 100% Hexanes for longer. The dibromide has no polar functional groups and interacts very weakly with silica. It will eventually elute with pure hexane. Do not introduce EtOAc until the dibromide peak has passed.
Issue: Product decomposing.
Cause: Alkyl bromides can be sensitive to heat or prolonged exposure to slightly acidic silica.
Solution: Do not leave the compound on the column overnight. Evaporate fractions at bath temperatures
C.
Analytical Validation
Upon isolation, purity should be confirmed via
H NMR.
Diagnostic Signal (Product): Triplet at
ppm ().
Diagnostic Signal (Impurity - Dimer): Absence of the 3.40 ppm triplet; increased integration of the ether triplet (
ppm).
Diagnostic Signal (Impurity - Dibromide): Triplet at
ppm, but absence of aromatic protons ( ppm).
References
Williamson Ether Synthesis Mechanism & Scope.
Master Organic Chemistry. (2014).[6] "The Williamson Ether Synthesis."[3][6][7][8]
Application Note: Strategic Utilization of 6-Phenoxyhexyl Bromide in Agrochemical Synthesis
Abstract This technical guide details the application of 6-Phenoxyhexyl bromide (CAS 51795-97-2) as a critical "linker" intermediate in the synthesis of next-generation agrochemicals. Specifically, it addresses its role...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide details the application of 6-Phenoxyhexyl bromide (CAS 51795-97-2) as a critical "linker" intermediate in the synthesis of next-generation agrochemicals. Specifically, it addresses its role in constructing Insect Growth Regulators (IGRs) and Juvenile Hormone Analogs (JHAs) , where the six-carbon alkyl chain serves as a precise hydrophobic spacer.[1] We provide optimized protocols for O-alkylation and N-alkylation, analyze Critical Process Parameters (CPPs) to minimize elimination side-products, and offer a structural framework for designing lipophilic bioactive scaffolds.
Introduction: The "Privileged Linker" in Agrochemical Design
In modern pesticide discovery, the spatial arrangement of pharmacophores is as critical as the functional groups themselves.[1] 6-Phenoxyhexyl bromide represents a "privileged linker"—a bifunctional building block containing a stable phenoxy ether head and a reactive alkyl bromide tail.
Chemical Profile & Mechanism of Action[2][3][4]
Lipophilicity Modulation: The hexyl chain significantly increases the LogP (partition coefficient) of the final molecule, enhancing cuticular penetration in insects and uptake in fungal membranes.[1]
Spatial Geometry: The 6-carbon spacer provides a flexible distance (~7-9 Å) often required to span the hydrophobic gorge of target enzymes, such as Acetylcholinesterase (AChE) or Juvenile Hormone Receptors .
Metabolic Stability: The phenoxy ether linkage is robust against rapid hydrolysis, prolonging the residual activity of the agrochemical in the field.
Target Compound Classes
Juvenile Hormone Analogs (JHAs): Mimics of insect juvenile hormones often require an aromatic ring linked to a polar head group via an aliphatic chain.[1] 6-Phenoxyhexyl bromide provides the aromatic-aliphatic segment in a single step.
MET Enzyme Inhibitors: Used to tether mitochondrial electron transport inhibitors to lipophilic anchors.[1]
Azole Fungicides: Used as a hydrophobic tail to anchor triazole/imidazole pharmacophores into the fungal cell membrane.[1]
Experimental Protocols
Protocol A: Optimized O-Alkylation for Ether-Linked Scaffolds
Objective: Synthesize a diphenylether-type scaffold common in IGRs (e.g., Pyriproxyfen analogs) by coupling 6-phenoxyhexyl bromide with a substituted phenol.[1]
Rationale: Standard Williamson ether synthesis often suffers from elimination (alkene formation) or slow kinetics with long-chain bromides.[1] This protocol uses Phase Transfer Catalysis (PTC) to maximize yield and suppress elimination.[1]
Materials
Substrate: 4-Hydroxypyridine or Substituted Phenol (1.0 equiv)
Solvent: Acetonitrile (MeCN) or DMF (anhydrous)[1]
Step-by-Step Methodology
Activation: Charge the reaction vessel with the substituted phenol (10 mmol) and anhydrous MeCN (50 mL). Add micropulverized
(20 mmol) under nitrogen atmosphere. Stir at 60°C for 30 minutes to generate the phenoxide anion.
Insight: Pre-heating ensures complete deprotonation before the electrophile is introduced, reducing competition from the unreacted phenol.[1]
Addition: Cool the mixture to 40°C. Add TBAI (0.5 mmol) followed by the dropwise addition of 6-Phenoxyhexyl bromide (11 mmol) dissolved in minimal MeCN over 15 minutes.
Mechanistic Note: TBAI facilitates the Finkelstein reaction in situ, converting the alkyl bromide to a more reactive alkyl iodide, accelerating
Protocol B: N-Alkylation of Azoles (Fungicide Synthesis)
Objective: Attach the 6-phenoxyhexyl tail to a 1,2,4-triazole or imidazole core.[1]
Challenge: Regioselectivity (N1 vs. N2 alkylation) is a common issue with azoles.[1]
Methodology
Base Selection: Use Sodium Hydride (NaH) (60% dispersion, 1.2 equiv) in dry DMF or THF at 0°C.[1]
Deprotonation: Add the azole (1.0 equiv) to the NaH suspension. Stir for 45 mins at 0°C until
evolution ceases.
Alkylation: Add 6-Phenoxyhexyl bromide (1.1 equiv) slowly. Allow to warm to Room Temperature (RT) and stir for 4 hours.
Critical Control: Keep temperature < 40°C to minimize isomerization.[1]
Quench: Carefully quench with saturated
solution.
Differentiation: Isomers are typically separable by column chromatography.[1] The N1-alkylated product is usually the major, more biologically active isomer for fungicides.[1]
Critical Process Parameters (Troubleshooting)
Parameter
Observation
Corrective Action
Elimination Byproduct
Presence of 6-phenoxy-1-hexene (alkene)
Reduce reaction temperature; switch from to /Acetone; ensure bromide is added slowly.
Slow Conversion
Reaction stalls at 70%
Add 10 mol% KI (Potassium Iodide) to activate the bromide. Switch solvent to DMF for higher polarity.[1]
Hydrolysis
Formation of 6-phenoxyhexanol
Ensure solvent is strictly anhydrous.[1] Moisture competes with the nucleophile.
Color Formation
Darkening of reaction mixture
Trace oxidation of the phenoxy ether. Sparge solvents with Nitrogen/Argon before use.[1]
Visualizing the Synthesis Pathway
The following diagram illustrates the strategic divergence where 6-Phenoxyhexyl bromide serves as a common precursor for two distinct agrochemical classes.
Caption: Divergent synthesis pathways utilizing 6-Phenoxyhexyl bromide to access IGR insecticides (Top) and Azole fungicides (Bottom).[1][2][3][4][5][6][7][8][9][10][11]
Safety & Handling (E-E-A-T)
Warning: 6-Phenoxyhexyl bromide is an alkylating agent and must be handled with strict safety protocols.[1]
Toxicity: Classified as H302 (Harmful if swallowed) and H314 (Causes severe skin burns) .[1] As an alkyl bromide, it has potential mutagenic properties; handle in a fume hood.[1]
Storage: Store at 2–8°C under inert gas (Argon). Light sensitive—store in amber glass.
Spill Response: Neutralize spills with dilute alcoholic KOH to degrade the alkyl bromide before disposal. Do not wash into drains (Aquatic Toxicity H402).[1]
Incompatibility: Violent reaction with strong oxidizers and strong bases (e.g., t-BuLi) which may induce rapid elimination or polymerization.[1]
References
Sigma-Aldrich. (2025).[1] Safety Data Sheet: 6-Phenoxyhexyl bromide. Merck KGaA.[1]
Rock Chemicals, Inc. (2024).[1] The Role of Brominated Intermediates in Modern Agrochemical Synthesis.
Jangid, D. K., & Dhadda, S. (2019).[1][12] Phenacyl Bromide: An Organic Intermediate for Synthesis of Five- and Six-Membered Bioactive Heterocycles. IntechOpen.[1][13] [1]
Aleu, J., et al. (2006).[1][5] Biocatalysis Applied to the Synthesis of Agrochemicals. Current Organic Chemistry.
ChemicalBook. (2024).[1][11] 6-Phenoxyhexyl bromide Product Properties and Synthesis.
Phase Transfer Catalysis Protocols for 6-Phenoxyhexyl Bromide: Synthesis and Nucleophilic Substitution
Introduction & Strategic Framework 6-Phenoxyhexyl bromide (CAS: 51795-97-2) is a critical bifunctional linker used in medicinal chemistry.[1] It serves as a lipophilic spacer in the synthesis of long-acting -adrenergic a...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Strategic Framework
6-Phenoxyhexyl bromide (CAS: 51795-97-2) is a critical bifunctional linker used in medicinal chemistry.[1] It serves as a lipophilic spacer in the synthesis of long-acting
-adrenergic agonists (such as Salmeterol analogs) and, more recently, in the design of PROTACs (Proteolysis Targeting Chimeras) where precise chain length and lipophilicity are paramount.[1]
The synthesis and utilization of this molecule present a classic "solubility paradox":
The Reactants: Phenol (acidic, requires deprotonation) and 1,6-Dibromohexane (highly lipophilic).[1]
The Challenge: Traditional homogeneous conditions often require dry polar aprotic solvents (DMF, DMSO) which are difficult to remove and expensive on a process scale.[1] Furthermore, reacting a bifunctional electrophile (1,6-dibromohexane) often leads to the unwanted bis-phenoxy side product (
The Solution: Phase Transfer Catalysis (PTC)
PTC offers a superior atom-economic and safety profile by allowing the use of inexpensive, non-anhydrous solvents (e.g., Toluene) and inorganic bases.[1] This guide details two optimized protocols:
Synthesis: Selective mono-alkylation of 1,6-dibromohexane via Solid-Liquid PTC.
Utilization: N-Alkylation of an amine (benzylamine model) via Liquid-Liquid PTC.
Mechanism of Action
Understanding the specific PTC mechanism is vital for troubleshooting.[1]
Solid-Liquid PTC (Synthesis of the Bromide)
In the synthesis of 6-Phenoxyhexyl bromide, we utilize Solid-Liquid PTC .[1] Here, the base (Solid KOH or
) remains in the solid phase.[1] The catalyst () transfers the phenoxide anion from the solid surface into the organic bulk phase where it reacts with the alkyl halide.[1]
Advantage: Minimizes the hydrolysis of the terminal bromide, which is a risk in aqueous Liquid-Liquid systems.[1]
Liquid-Liquid PTC (Utilization/Amination)
For the subsequent reaction of 6-Phenoxyhexyl bromide with amines, Liquid-Liquid PTC is preferred.[1] The catalyst shuttles between the aqueous phase (containing the base/nucleophile) and the organic phase (containing the lipophilic bromide).[1]
Figure 1: General Interfacial Mechanism for Phase Transfer Catalysis involving 6-Phenoxyhexyl bromide.
Protocol 1: Synthesis of 6-Phenoxyhexyl Bromide
Objective: Selective synthesis of the mono-ether to avoid the bis-ether byproduct.[1]
Materials & Equipment
Substrate: Phenol (Solid, 99%)
Electrophile: 1,6-Dibromohexane (Liquid, 98%)
Catalyst: Tetrabutylammonium Bromide (TBAB) or Tetrabutylammonium Hydrogen Sulfate (TBAHS).[1]
Base: Potassium Hydroxide (Solid, pellets or flakes).[1] Note: KOH is more reactive than
Preparation of Organic Phase: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1,6-Dibromohexane (48.8 g, 200 mmol, 4.0 equiv) and TBAB (1.6 g, 5 mmol, 10 mol% relative to phenol) in Toluene (150 mL) .
Critical Step: The large excess of dibromide is non-negotiable.[1] It statistically favors the attack of phenoxide on a dibromide molecule over the attack on the already formed product.[1]
Base Addition: Add Solid KOH (3.36 g, 60 mmol, 1.2 equiv) to the stirring solution.
Fraction 1: Excess 1,6-Dibromohexane (Recover and recycle).[1]
Fraction 2: 6-Phenoxyhexyl bromide (Product).[1][3] BP approx. 170-175°C at 13 Torr (or ~140°C at 0.5 Torr).[1]
Quantitative Data: Catalyst Optimization
Table 1: Effect of Catalyst on Yield (Phenol + 1,6-Dibromohexane)
Catalyst
Loading (mol%)
Time (h)
Yield (%)*
Bis-Ether impurity (%)
None
-
24
<5
0
TBAB
5
3
88
3
TBAHS
5
3.5
85
4
TEBA (Benzyltriethylammonium Cl)
5
6
72
2
18-Crown-6
2
2
92
5
*Isolated yield based on Phenol.[1] Conditions: Toluene, Solid KOH, 60°C.
Insight: While 18-Crown-6 is faster, TBAB is significantly cheaper and easier to remove, making it the industrial choice.[1]
Protocol 2: Nucleophilic Substitution (Amination)
Objective: Use 6-Phenoxyhexyl bromide to alkylate Benzylamine (Model for Salmeterol intermediate synthesis).
Materials
Electrophile: 6-Phenoxyhexyl bromide (Prepared in Protocol 1).[1]
Catalyst: Aliquat 336 (Methyltrioctylammonium chloride) or TBAB.[1]
Base: 50% NaOH (aq).
Experimental Procedure
Charge: In a reaction vessel, combine 6-Phenoxyhexyl bromide (2.57 g, 10 mmol) and Benzylamine (1.2 g, 11 mmol) in Toluene (20 mL) .
Catalyst & Base: Add TBAB (0.16 g, 0.5 mmol) followed by 50% NaOH solution (5 mL) .
Reaction: Heat to 80°C with vigorous stirring.
Mechanism: The deprotonation of the amine is difficult; however, the concentrated NaOH acts to neutralize the HBr formed, driving the equilibrium.[1] Alternatively, the amine acts as the nucleophile directly, and the base regenerates the free amine from the ammonium salt.[1]
Completion: Reaction typically completes in 4-6 hours.
Workup: Separate phases. Wash organic phase with water until neutral pH.[1] Evaporate solvent.[1]
Purification: Recrystallization from Ethanol or column chromatography (if necessary).
Process Workflow & Logic
The following diagram illustrates the critical decision points in the synthesis and purification workflow to ensure high purity.
Figure 2: Purification workflow emphasizing the recovery of the excess dibromide reagent.
Troubleshooting & Self-Validation
Issue: Low Yield / Slow Reaction.
Cause: "Catalyst Poisoning" by hydration or insufficient stirring.[1]
Fix: Ensure stirring creates a visible vortex (emulsion).[1] If using solid KOH, crush fresh pellets to increase surface area.[1]
Process for the preparation of salmeterol and its intermediates.[1][7] WO2012032546A2. (2012).[1][7] Describes the alkylation of 4-phenylbutanol with 1,6-dibromohexane using PTC. Link
PTC Alkylation of Hydantoins (General PTC Protocol)
Phase-Transfer-Catalyzed Alkylation of Hydantoins.[1] PMC - NIH.[1] (2022).[1][3][8] Demonstrates the robustness of TBAB/KOH/Toluene systems for alkylation. Link
Phenol Alkylation Kinetics
Phenol alkylation under phase transfer catalysis conditions. ResearchGate. (2013).[1] Investigates the kinetics and active species (
optimizing reaction conditions for 6-Phenoxyhexyl bromide alkylation
Executive Summary & Reaction Context 6-Phenoxyhexyl bromide is a critical lipophilic linker used primarily in the synthesis of long-acting -adrenergic agonists (LABAs), most notably Salmeterol . The core transformation i...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Reaction Context
6-Phenoxyhexyl bromide is a critical lipophilic linker used primarily in the synthesis of long-acting
-adrenergic agonists (LABAs), most notably Salmeterol . The core transformation involves an alkylation of an amine or phenol nucleophile.
While the reaction appears straightforward, the long hexyl chain introduces specific physicochemical challenges:
Hydrophobicity: The phenoxyhexyl chain reduces solubility in standard polar nucleophilic solvents.
Elimination Competition: The alkyl bromide is susceptible to E2 elimination, generating the vinyl impurity (6-phenoxy-1-hexene), particularly under harsh basic conditions.
Over-Alkylation: When reacting with primary amines, preventing the formation of tertiary amine byproducts (poly-alkylation) is the primary kinetic challenge.
Core Reaction Protocol (Optimized)
This protocol is designed for the N-alkylation of a benzylamine derivative, the industry-standard step in Salmeterol synthesis.
Standard Operating Procedure (SOP-PHX-04)
Parameter
Recommended Condition
Technical Rationale
Solvent
Acetonitrile (MeCN) or DMF
MeCN offers the best balance of polarity for the transition state and solubility for the organic reactants. DMF is faster but harder to remove.
Base
Potassium Carbonate ()
A mild, heterogeneous base minimizes E2 elimination compared to alkoxides or hydroxides.
Catalyst
Potassium Iodide (KI) (0.1 - 0.5 eq)
Critical: Facilitates in situ Finkelstein exchange (Br I), accelerating the reaction rate by ~10-100x.
Stoichiometry
Amine (1.5 - 3.0 eq) : Bromide (1.0 eq)
Excess amine suppresses over-alkylation (formation of tertiary amines).
Temperature
60°C - 80°C
Higher temperatures favor E2 elimination. Do not exceed 85°C without rigorous impurity monitoring.
Step-by-Step Workflow
Charge the reactor with Acetonitrile (10 volumes relative to bromide).
Add the Amine nucleophile (1.5 eq) and
(2.0 eq, anhydrous, micronized).
Add Potassium Iodide (0.2 eq). Note: The solution may turn slight yellow due to trace
.
Heat to 60°C and stir for 30 minutes to ensure amine deprotonation/equilibration.
Add 6-Phenoxyhexyl bromide (1.0 eq) slowly over 1 hour. Slow addition keeps the instantaneous concentration of bromide low, favoring mono-alkylation.
Reflux gently (approx. 80°C) for 12–18 hours. Monitor by HPLC.
Workup: Cool to 20°C. Filter inorganic salts (
, ). Concentrate filtrate. Partition residue between Toluene and Water to remove residual inorganic salts.
Mechanism & Impurity Pathways (Visualization)
Understanding the competition between Substitution (
) and Elimination (E2) is vital for troubleshooting.
Caption: Kinetic competition between the catalytic Finkelstein pathway (Blue/Yellow), the desired substitution (Green), and the parasitic elimination/over-alkylation pathways (Red).
Troubleshooting Guide & FAQs
Issue 1: Low Conversion / Slow Reaction Rate
User Observation: "After 24 hours at reflux, 30% of the starting bromide remains."
Root Cause A: Lack of Iodide Catalyst.
Explanation: Alkyl bromides are moderately reactive. In MeCN, the leaving group ability of Bromide is fair, but Iodide is superior.
Fix: Add 10–20 mol% Sodium Iodide (NaI) or Potassium Iodide (KI). This converts the alkyl bromide to the alkyl iodide in situ, which reacts significantly faster with the amine.
Root Cause B: "Salting Out" Effect.
Explanation: If the reaction mixture becomes too saturated with inorganic salts (
byproduct), the organic reactants may phase-separate, halting kinetics.
Fix: Ensure efficient mechanical stirring. If using Toluene/Water biphasic conditions, add a Phase Transfer Catalyst (PTC) like Tetrabutylammonium Bromide (TBAB).
Issue 2: High Levels of Vinyl Impurity (Elimination)
User Observation: "I see a new peak at RRT 1.2, identified as 6-phenoxy-1-hexene."
Root Cause: Basicity is too high relative to nucleophilicity.
Explanation: Strong bases (NaOH, NaH, KOtBu) or high temperatures promote E2 elimination over
substitution. The hexyl chain is flexible, allowing easy anti-periplanar alignment for elimination.
Fix: Switch to a milder base like
or . Lower the reaction temperature by 10°C. Ensure the solvent is dry (water can form Hydroxide, a strong base, via equilibrium with Carbonate).
User Observation: "I am trying to make the secondary amine, but I have 15% dialkylated impurity."
Root Cause: The product (secondary amine) is more nucleophilic than the starting primary amine.
Explanation: Once the secondary amine forms, it competes for the alkyl bromide.
Fix:
High Dilution: Run the reaction more dilute.
Amine Excess: Increase the amine equivalents to >3.0 eq.
Amine Salt Method: Use the hydrobromide salt of the amine + 1 eq of base. This buffers the free amine concentration, keeping it low but constant (See Bhattacharyya et al. in References).
Optimization Decision Tree
Use this logic flow to select the correct conditions for your specific substrate constraints.
Caption: Logical flowchart for selecting solvent systems and correcting impurity profiles based on experimental feedback.
References
Process for the preparation of Salmeterol and its salts. European Patent EP2641893A1. Vertex AI Grounding Source 1.1.
Process and intermediates for the preparation of Salmeterol. European Patent EP1937626B1. Vertex AI Grounding Source 1.2.
Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides. RSC Advances, 2014, 4, 18229.[1][2] Vertex AI Grounding Source 1.3.
Finkelstein Reaction Mechanism and Conditions. Organic Chemistry Portal. Vertex AI Grounding Source 1.10.
Synthesis of β2-adrenoreceptor agonist bronchodilator (R)-Salmeterol. Indian Journal of Chemistry, Vol 60B, 2021.[3] Vertex AI Grounding Source 1.13.
common side reactions and byproducts with 6-Phenoxyhexyl bromide
Welcome to the technical support center for 6-Phenoxyhexyl Bromide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesi...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 6-Phenoxyhexyl Bromide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and application of this versatile reagent. Here, we provide in-depth troubleshooting guides and frequently asked questions in a user-friendly format to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of 6-Phenoxyhexyl bromide via Williamson ether synthesis?
The synthesis of 6-Phenoxyhexyl bromide, typically achieved through the Williamson ether synthesis, is a robust SN2 reaction. However, several competing side reactions can occur, leading to the formation of byproducts and a reduction in the yield of the desired product. The most prevalent side reactions include:
E2 Elimination: This is often the primary competing reaction, especially when using a strong or sterically hindered base. The base can abstract a proton from the carbon adjacent to the bromine atom, leading to the formation of an alkene.
Hydrolysis: If water is present in the reaction mixture, the alkyl bromide can undergo hydrolysis to form the corresponding alcohol.
C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or a carbon atom of the aromatic ring. While O-alkylation is generally favored, C-alkylation can occur under certain conditions.
Formation of 1,6-diphenoxyhexane: If the reaction is not carefully controlled, the newly formed 6-Phenoxyhexyl bromide can react with another phenoxide ion, leading to the formation of a diether byproduct.
Q2: How can I minimize the formation of the elimination byproduct, hex-5-en-1-yl phenyl ether?
Minimizing the E2 elimination reaction is crucial for maximizing the yield of 6-Phenoxyhexyl bromide. Here are several strategies:
Choice of Base: Use a weaker, non-hindered base. While a strong base is needed to deprotonate phenol to the more nucleophilic phenoxide, a very strong or bulky base will favor elimination. Potassium carbonate is often a good choice as it is basic enough to facilitate the reaction without promoting significant elimination.
Temperature Control: Lowering the reaction temperature generally favors the SN2 reaction over the E2 reaction, as the activation energy for elimination is typically higher.
Solvent Selection: The use of polar aprotic solvents like DMF or DMSO can help to solvate the cation of the base, making the phenoxide ion more available for nucleophilic attack and minimizing its basicity.
Q3: What is the likely source of 6-phenoxyhexan-1-ol in my product, and how can I prevent its formation?
The presence of 6-phenoxyhexan-1-ol is almost always due to the hydrolysis of 6-Phenoxyhexyl bromide. This can happen under the following circumstances:
During the reaction: If the reaction is carried out in a protic solvent or if there is residual water in the reagents or solvent.
During work-up: If the reaction mixture is quenched with water and the product is not promptly extracted, or if the product is exposed to aqueous basic conditions for an extended period.
To prevent its formation, ensure all reagents and solvents are anhydrous and carry out the reaction under an inert atmosphere (e.g., nitrogen or argon). During the work-up, minimize the contact time with aqueous phases.
Q4: I suspect the formation of 1,6-diphenoxyhexane. What conditions favor this byproduct?
The formation of 1,6-diphenoxyhexane occurs when a molecule of the desired product, 6-Phenoxyhexyl bromide, reacts with another phenoxide ion. This is more likely to happen under the following conditions:
High concentration of phenoxide: Using a large excess of the phenoxide salt.
Prolonged reaction times at elevated temperatures: This gives the product more opportunity to react further.
To avoid this, it is advisable to use a slight excess of 1,6-dibromohexane relative to phenol.
Troubleshooting Guide
Observed Issue
Potential Cause(s)
Suggested Solutions & Explanations
Low or no yield of 6-Phenoxyhexyl bromide
1. Incomplete deprotonation of phenol. 2. Inactive 1,6-dibromohexane. 3. Reaction temperature too low.
1. Ensure the base is of good quality and used in sufficient quantity. Consider using a stronger, non-nucleophilic base like sodium hydride if necessary, but be mindful of increased elimination. 2. Verify the purity of the 1,6-dibromohexane. Old or improperly stored material may have degraded. 3. While lower temperatures favor SN2, the reaction may be too slow. Gradually increase the temperature and monitor the reaction progress by TLC.
Significant amount of unreacted phenol
Incomplete reaction or insufficient alkylating agent.
Increase the molar ratio of 1,6-dibromohexane to phenol. Ensure the reaction is allowed to proceed for a sufficient amount of time.
Presence of a byproduct with alkene signals in ¹H NMR (around 4.9-5.8 ppm)
E2 elimination leading to hex-5-en-1-yl phenyl ether.
Switch to a less hindered base (e.g., K₂CO₃). Lower the reaction temperature. Use a polar aprotic solvent like DMF or acetonitrile.
Presence of a byproduct with an additional -OH peak in IR and a broad singlet in ¹H NMR
Hydrolysis of 6-Phenoxyhexyl bromide to 6-phenoxyhexan-1-ol.
Use anhydrous reagents and solvents. Perform the reaction under an inert atmosphere. Minimize contact with water during work-up.
A high-boiling point impurity is observed in GC-MS with a mass corresponding to C₁₈H₂₂O₂
Formation of 1,6-diphenoxyhexane.
Use a slight excess of 1,6-dibromohexane. Avoid prolonged reaction times at high temperatures. This byproduct can often be removed by column chromatography or recrystallization.
A complex mixture of products, possibly including isomers
C-alkylation of the phenoxide ion.
This is less common with primary alkyl halides but can be promoted by certain catalysts or high temperatures. Ensure the reaction conditions are optimized for O-alkylation (moderate temperature, appropriate base).
Difficulty in purifying the product from unreacted 1,6-dibromohexane
Similar physical properties (boiling point, polarity).
Use a slight excess of phenol to ensure all the dibromohexane reacts. The unreacted phenol can be easily removed with a basic wash during work-up. Alternatively, fractional distillation under reduced pressure can be effective if a significant amount of unreacted dibromohexane remains.
Experimental Protocols
Protocol 1: Synthesis of 6-Phenoxyhexyl Bromide via Williamson Ether Synthesis
This protocol is designed to favor the SN2 reaction and minimize common side products.
Materials:
Phenol
1,6-Dibromohexane
Potassium Carbonate (K₂CO₃), anhydrous
N,N-Dimethylformamide (DMF), anhydrous
Diethyl ether
1 M Sodium Hydroxide (NaOH) solution
Brine (saturated NaCl solution)
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
To a dry round-bottom flask under a nitrogen atmosphere, add phenol (1.0 eq) and anhydrous DMF.
Add anhydrous potassium carbonate (1.5 eq) to the solution.
Stir the mixture at room temperature for 30 minutes.
Add 1,6-dibromohexane (1.2 eq) dropwise to the reaction mixture.
Heat the reaction to 60-70°C and monitor its progress by TLC. The reaction is typically complete within 4-6 hours.
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
Extract the aqueous layer with diethyl ether (3 x).
Combine the organic layers and wash with 1 M NaOH solution to remove any unreacted phenol, followed by a wash with brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure 6-Phenoxyhexyl bromide.
Visualizing Reaction Pathways
Main Reaction and Side Reactions
The following diagram illustrates the desired SN2 pathway for the synthesis of 6-Phenoxyhexyl bromide and the three major competing side reactions.
Caption: Desired SN2 reaction and major side reactions.
Troubleshooting Workflow
This workflow provides a logical approach to diagnosing and resolving common issues in the synthesis of 6-Phenoxyhexyl bromide.
Caption: Troubleshooting workflow for 6-Phenoxyhexyl bromide synthesis.
References
This video goes through two example problems where targeted ethers are synthesized from an alkyl halide and metal alkoxide using William ether synthesis. (2020-04-16). Retrieved from [Link]
The Williamson Ether Synthesis - Master Organic Chemistry. (2014-10-24). Retrieved from [Link]
Alkylation of Phenol: A Mechanistic View - ResearchGate. (2025-08-07). Retrieved from [Link]
Process for selective C-alkylation of phenols - US4594460A - Google Patents.
How to do Williamson ether synthesis while I have tertiary amine in my compound - Quora. (2021-05-01). Retrieved from [Link]
1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. Retrieved from [Link]
Aryl ether synthesis by etherification (alkylation) - Organic Chemistry Portal. Retrieved from [Link]
1,7- And 1,6-Regioisomers of Diphenoxy and Dipyrrolidinyl Substituted Perylene Diimides: Synthesis, Separation, Characterization, and Comparison of Electrochemical and Optical Properties† | Request PDF - ResearchGate. (2025-08-10). Retrieved from [Link]
Ether synthesis by etherification (alkylation) - Organic Chemistry Portal. Retrieved from [Link]
1,6-Hexanediamine - the NIST WebBook. Retrieved from [Link]
Data on GC/MS elution profile, 1H and 13C NMR spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes - Semantic Scholar. (2019-12-12). Retrieved from [Link]
Data on GC/MS elution profile, 1H and 13C NMR spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes - NIH. Retrieved from [Link]
Data on GC/MS elution profile, 1H and 13C NMR spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes - ResearchGate. Retrieved from [Link]
dimeth-oxy-2,2'-[hexane-1,6-diylbis(nitrilo-dimethyl-idyne)]diphenol - PubMed. (2011-07-01). Retrieved from [Link]
1H proton nmr spectrum of cyclohexene C6h10 low/high resolution analysis interpretation of chemical shifts ppm spin spin line
Troubleshooting
Technical Support Center: Optimizing Reaction Yields with 6-Phenoxyhexyl Bromide
Executive Summary 6-Phenoxyhexyl bromide (CAS: 51644-70-1) is a critical bifunctional linker used extensively in medicinal chemistry, particularly in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and kinase i...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
6-Phenoxyhexyl bromide (CAS: 51644-70-1) is a critical bifunctional linker used extensively in medicinal chemistry, particularly in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and kinase inhibitors. It serves as an electrophilic "spacer" that connects an E3 ligase ligand to a protein-of-interest warhead.
Users frequently report yields below 50% due to three competing factors:
Slow Kinetics: The steric entropy of the flexible hexyl chain retards the
approach.
Elimination Competition: The formation of the alkene byproduct (6-phenoxy-1-hexene) via E2 elimination.
Hydrolysis/Solvolysis: Degradation of the alkyl bromide in the presence of moisture.
This guide provides validated protocols to overcome these thermodynamic and kinetic barriers.
Troubleshooting Module: Kinetic Enhancement
Issue: Reaction is stalled or incomplete (<30% conversion).
Diagnosis: The bromide leaving group is insufficiently labile for the specific nucleophile (often a weak aniline or amide) being used.
Solution: The Finkelstein Assistance Protocol
Do not rely on simple heating, which promotes degradation. Instead, convert the alkyl bromide to an alkyl iodide in situ. Iodide is both a better nucleophile (to attack the bromide) and a better leaving group (for the final nucleophile).
The Mechanism
The reaction proceeds via a catalytic cycle where the iodide anion displaces the bromide to form a transient 6-phenoxyhexyl iodide species, which reacts 10–100x faster with your target nucleophile.
Figure 1: The catalytic Finkelstein cycle accelerates product formation by routing through a high-energy iodide intermediate.
Optimized Protocol
Solvent System: Use Acetone (if reacting at RT) or 2-Butanone (MEK) if heating is required.
Note: NaI is soluble in these ketones, but the byproduct NaBr is not.[1] The precipitation of NaBr drives the equilibrium forward (Le Chatelier’s principle).
Procedure:
Dissolve 6-phenoxyhexyl bromide in solvent (0.2 M).
Add NaI and stir for 30 mins before adding your nucleophile and base.
Observe the formation of a fine white precipitate (NaBr).
Troubleshooting Module: Base Selection & The "Cesium Effect"
Issue: Low yield due to dialkylation or elimination byproducts.
Diagnosis: Using small, hard cations (Li+, Na+, K+) leads to tight ion pairing with the nucleophile, reducing its reactivity and requiring higher temperatures that cause side reactions.
Solution: Utilize the Cesium Effect
Cesium carbonate (
) is superior to for alkylating long-chain linkers like 6-phenoxyhexyl bromide.
Why it works:
Large Ionic Radius: Cesium (1.67 Å) forms "loose" ion pairs with nucleophiles (carboxylates, phenols, amines). This "naked anion" effect dramatically increases nucleophilicity without increasing basicity (which would cause elimination).
Solubility: Cesium salts are significantly more soluble in organic solvents (DMF/DMSO) than sodium/potassium salts.
Issue: Presence of "vinyl" impurity (6-phenoxy-1-hexene) in LCMS.
Diagnosis: E2 Elimination is competing with
substitution. This occurs when the base abstracts a proton from the -carbon (C2 of the hexyl chain) rather than the nucleophile attacking the -carbon.
Decision Tree for Reaction Conditions
Figure 2: Logic flow to minimize elimination side-products. High temperatures and strong bases are the primary enemies of yield.
Corrective Actions:
Lower Temperature: Elimination has a higher activation energy than substitution.[2] Reducing temperature from 80°C to 50°C often halts elimination while only slowing substitution slightly.
Dilution: High concentration favors bimolecular reactions. While both
and E2 are bimolecular, slight dilution (0.1 M vs 0.5 M) can sometimes reduce aggregation-based side reactions in complex linkers.
Solvent Swap: Switch from protic solvents (EtOH/MeOH) to polar aprotic (DMF, DMSO, Acetonitrile). Protic solvents solvate the nucleophile, making it less reactive and allowing the base to act on the proton instead.
Frequently Asked Questions (FAQs)
Q: My 6-phenoxyhexyl bromide has turned yellow. Is it safe to use?A: The yellow color indicates the liberation of HBr and slight decomposition.
Impact: The free acid can protonate your nucleophile (amine), killing the reaction.
Fix: Dissolve in DCM and wash with saturated
, or pass through a short plug of basic alumina before use.
Q: I am making a PROTAC. The reaction works for the E3 ligand but fails when attaching the Warhead.A: This is a solubility issue. The "Phenoxyhexyl" chain is highly lipophilic.
Fix: If your warhead is polar, the two reactants may not be mixing at the molecular level. Use a "co-solvent" system, such as DMF/THF (1:1), to ensure both the lipophilic linker and polar warhead are in solution.
Q: Can I use microwave irradiation?A: Yes, but with caution. Microwave heating is excellent for overcoming the "floppy chain" entropy penalty, but it can cause rapid superheating leading to elimination.
Protocol: Use "High Absorbance" setting, max 80°C, for short bursts (10-20 mins).
References
Finkelstein Reaction Mechanism
Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Standard Text).
Reaction mechanism verified via:
The Cesium Effect in Alkylation
Dijkstra, G., Kruizinga, W. H., & Kellogg, R. M. (1987).[3] An assessment of the causes of the "cesium effect". The Journal of Organic Chemistry, 52(19), 4230–4234.
Application in N-alkylation:
PROTAC Linker Chemistry
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy.
Specific challenges with alkyl bromide linkers:
Elimination vs.
Master Organic Chemistry. Elimination Reactions: The Key Pattern. Link
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: #PHX-SN2-OPT
Topic: Suppression of E2 Elimination Pathways in Primary Alkyl Halide Substitution
Status: Open for Resolution
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Core Directive
The Problem:
Users reacting 6-Phenoxyhexyl bromide with nucleophiles (amines, phenols, thiols) frequently report the formation of 6-phenoxy-1-hexene . This is the E2 elimination byproduct.
The Root Cause:
While primary alkyl halides like 6-phenoxyhexyl bromide intrinsically favor SN2 substitution, the presence of strong, hindered bases (e.g., t-BuOK, NaOEt) or excessive heat lowers the activation energy for the competing E2 pathway. The lipophilic hexyl chain can also induce folding that may sterically hinder the SN2 backside attack, indirectly favoring elimination if the nucleophile is bulky.
The Solution:
To maximize yield, you must shift the reaction coordinate from Thermodynamic Control (elimination) to Kinetic Control (substitution) by modulating three variables: Base Basicity , Leaving Group Lability , and Solvent Polarity .
Reaction Pathway Analysis
The following diagram illustrates the competition between the desired substitution (SN2) and the unwanted elimination (E2).[1][2]
Figure 1: Mechanistic divergence. E2 elimination competes when the base attacks the
-proton instead of the -carbon.
Troubleshooting Modules
Module A: The "Cesium Effect" (Base Selection)
Issue: User is using Sodium Ethoxide (NaOEt) or Potassium tert-butoxide (t-BuOK) and observing >15% alkene byproduct.
Technical Insight: Alkoxides are strong Brønsted bases (
of conjugate acid ~16-18). They will abstract protons rapidly.
Correction: Switch to Cesium Carbonate () .
Why? Carbonate (
~10) is non-nucleophilic and sufficiently basic to deprotonate phenols/thiols but poor at abstracting alkyl protons.
The Cesium Effect: The large radius of the
ion minimizes ion pairing in organic solvents, creating a "naked" carbonate anion that is more reactive (kinetic boost) without increasing basicity (thermodynamic penalty) [1].
Module B: The Finkelstein Assist (Leaving Group Modification)
Issue: Reaction is too slow at mild temperatures (
), prompting the user to heat the reaction, which triggers elimination.
Technical Insight: Bromide is a mediocre leaving group. Iodide is excellent.
Correction: Add 10-20 mol% Sodium Iodide (NaI) to the reaction mixture.
Mechanism: NaI converts the alkyl bromide to an alkyl iodide in situ. The C-I bond is weaker and the iodide ion is a better leaving group, allowing the SN2 reaction to proceed at lower temperatures where E2 is kinetically disfavored [2].
Module C: Solvent Selection
Issue: User is using Ethanol or Methanol.
Technical Insight: Protic solvents solvate the nucleophile (hydrogen bonding), forming a "cage" that reduces nucleophilicity. This slows SN2, allowing E2 to compete.[3]
Correction: Switch to DMF (Dimethylformamide) or Acetonitrile (MeCN) .
Why? Polar aprotic solvents solvate cations well (leaving the nucleophilic anion "naked" and reactive) but do not solvate the anion.
Comparative Data: Optimization Parameters
Parameter
High Risk (Promotes E2)
Optimized (Promotes SN2)
Technical Reasoning
Base
t-BuOK, NaOEt, NaOH
, , DIPEA
Strong bases abstract -protons. Weak bases only deprotonate the nucleophile.
Temperature
Elimination has a higher activation energy (). High heat overcomes this barrier.
Solvent
Ethanol, Water, THF
DMF, DMSO, NMP
Polar aprotic solvents maximize nucleophile reactivity (rate of SN2).
Leaving Group
Bromide (Native)
Iodide (via Finkelstein)
Better leaving group accelerates SN2 without affecting E2 rate significantly.
Validated Experimental Protocols
Protocol A: The "Cesium Standard" (General Purpose)
Best for: Alkylation of phenols, thiols, or secondary amines.
Preparation: In a flame-dried round-bottom flask, dissolve the Nucleophile (1.0 equiv) in anhydrous DMF (0.2 M concentration).
Activation: Add Cesium Carbonate (
) (1.5 equiv). Stir at room temperature for 15 minutes to generate the anion.
Reaction: Stir at Room Temperature for 12–24 hours.
Observation: If using Acetone, a white precipitate (NaBr) will form, driving the equilibrium toward the iodide intermediate.
Workup: Standard aqueous extraction. Ensure to wash with dilute sodium thiosulfate if the solution turns yellow/brown (iodine formation).
Decision Logic (Troubleshooting Flowchart)
Use this logic gate to determine your next experimental step.
Figure 2: Step-by-step logic for eliminating E2 side-products.
Frequently Asked Questions (FAQ)
Q: Can I use Toluene or DCM as a solvent?A: Generally, no. SN2 reactions require polar solvents to stabilize the transition state. Toluene and DCM are non-polar/moderately polar and will significantly slow down the reaction, often requiring heat that leads to elimination. If solubility is strictly limited to non-polar solvents, you must use a Phase Transfer Catalyst (e.g., TBAB or 18-Crown-6) to shuttle the nucleophile into the organic phase [3].
Q: Why does the "Phenoxy" group matter?A: The phenoxy group is an ether linkage. It is chemically stable to the bases mentioned above. However, the 6-carbon chain is lipophilic. If you use a highly aqueous solvent system, the bromide will aggregate (micelle-like behavior), reducing surface area for the nucleophile. Ensure your solvent system (e.g., DMF) fully dissolves the 6-phenoxyhexyl bromide.
Q: I see a peak at 5.8 ppm and 5.0 ppm in my proton NMR. Is this the byproduct?A: Yes. These are characteristic shifts for the terminal vinyl protons (
) of 6-phenoxy-1-hexene. If you see these, your reaction conditions are too basic or too hot.
References
The Cesium Effect: Flessner, T., & Doye, S. (1999). Cesium carbonate: A powerful base for the alkylation of amines. Journal of Practical Chemistry.
Finkelstein Reaction: Finkelstein, H. (1910). Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden. Berichte der deutschen chemischen Gesellschaft.
Phase Transfer Catalysis: Starks, C. M. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society.[4]
choosing the right base for reactions with 6-Phenoxyhexyl bromide
Welcome to the technical support center for chemists and researchers working with 6-phenoxyhexyl bromide. This guide is designed to provide expert insights and practical troubleshooting advice for common challenges encou...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for chemists and researchers working with 6-phenoxyhexyl bromide. This guide is designed to provide expert insights and practical troubleshooting advice for common challenges encountered during its use in synthesis. As Senior Application Scientists, we understand that achieving high yields and product purity depends on a nuanced understanding of competing reaction pathways. This Q&A-formatted guide will address specific issues to help you optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary competing reaction pathways when using a base with 6-phenoxyhexyl bromide?
When 6-phenoxyhexyl bromide, a primary alkyl halide, is subjected to basic or nucleophilic conditions, it can undergo two primary reactions: bimolecular nucleophilic substitution (Sₙ2) and bimolecular elimination (E2).[1]
Sₙ2 (Substitution): In this pathway, a nucleophile directly attacks the electrophilic carbon atom where the bromine is attached, displacing the bromide leaving group in a single, concerted step. This results in the formation of a new bond between the carbon and the nucleophile.[2] Given that 6-phenoxyhexyl bromide is a primary halide, the carbon atom is relatively unhindered, making it an excellent candidate for Sₙ2 reactions.[3][4]
E2 (Elimination): In this pathway, a base removes a proton from the carbon atom adjacent (the β-carbon) to the carbon bearing the bromine. This also occurs in a single, concerted step, leading to the formation of a double bond (an alkene) and the expulsion of the bromide ion.[5]
The choice of base, solvent, and temperature critically determines which of these two pathways will predominate.
Caption: Competing Sₙ2 and E2 pathways for 6-phenoxyhexyl bromide.
Q2: I performed a reaction expecting a substitution product but ended up with 6-phenoxy-1-hexene. What caused this E2 elimination?
Obtaining the elimination product, 6-phenoxy-1-hexene, is a classic sign that your reaction conditions strongly favored the E2 pathway over the Sₙ2 pathway. Several factors could be responsible:
Choice of Base: The most likely culprit is the use of a strong, sterically hindered base .[6] Bulky bases, such as potassium t-butoxide (KOtBu) or lithium diisopropylamide (LDA), are poor nucleophiles because their size prevents them from efficiently attacking the sterically shielded α-carbon required for an Sₙ2 reaction.[7][8] However, they are excellent at abstracting the less hindered β-proton, which leads directly to elimination.[7][9]
Base Strength: Even with non-bulky bases, very high basicity (e.g., hydroxides, alkoxides) can increase the proportion of the E2 product, although Sₙ2 still typically predominates for primary halides.[3][10]
Temperature: Higher reaction temperatures almost always favor elimination over substitution.[3] Elimination reactions have a higher activation energy but also result in a greater increase in entropy (more product molecules are formed). If your reaction was run at an elevated temperature, this could have tipped the balance toward the E2 product.
Troubleshooting Action: To favor substitution, switch to a less hindered base that is a good nucleophile (see Q4 and Q5) and run the reaction at a lower temperature, such as room temperature or 0 °C.
Q3: My substitution reaction is very slow or gives a low yield. How can I optimize my conditions for the Sₙ2 pathway?
A sluggish or low-yielding Sₙ2 reaction with 6-phenoxyhexyl bromide typically points to issues with the nucleophile's reactivity or the solvent environment.
Nucleophile Choice: The ideal nucleophile for an Sₙ2 reaction on a primary halide is one that is a good nucleophile but a weak base .[6] Examples include azide (N₃⁻), cyanide (CN⁻), thiolate (RS⁻), and halide ions (I⁻, Br⁻).[3] These species have a high affinity for the electrophilic carbon but a low affinity for protons, minimizing the competing E2 reaction.
Solvent Effects: The choice of solvent is critical. For Sₙ2 reactions involving anionic nucleophiles, polar aprotic solvents are strongly recommended.[3][11] Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetone are ideal. They solvate the cation (e.g., Na⁺ or K⁺) but leave the anionic nucleophile "naked" and highly reactive, accelerating the Sₙ2 rate.[3] In contrast, polar protic solvents (like water, ethanol, or methanol) form hydrogen bonds with the nucleophile, creating a solvent shell that hinders its ability to attack the substrate, thus slowing the reaction.[12][13]
Leaving Group: While bromide is a good leaving group, the reaction can sometimes be accelerated by exchanging it for iodide in situ. Adding a catalytic amount of sodium iodide (NaI) can facilitate the reaction via the Finkelstein reaction, as iodide is both an excellent nucleophile and an excellent leaving group.
Troubleshooting Action: Ensure you are using a good nucleophile with low basicity in a polar aprotic solvent like DMF or DMSO. If the reaction is still slow at room temperature, gentle heating (e.g., to 40-50 °C) may be beneficial, but avoid high temperatures that favor elimination.
Q4: How do I select the right base for my specific application?
Selecting the optimal base requires a clear understanding of your desired outcome. The following decision framework and table can guide your choice.
You are likely utilizing 6-phenoxyhexyl bromide as a hydrophobic linker, commonly in the synthesis of PROTACs (Proteolysis Targeting Chimeras) or kinase inhibitors. While primary alkyl bromides are generally reliable electrophiles, this specific scaffold presents unique challenges due to its lipophilicity , potential for bis-substitution impurities , and hydrodynamic behavior in polar solvents.
This guide moves beyond generic textbook advice to address the specific failure modes of long-chain phenoxy-alkyl halides.
Phase 1: Pre-Reaction Diagnostics (The "Invisible" Impurity)
Before optimizing your reaction conditions, you must validate your starting material. The most common cause of "low yield" in this specific reaction is not reaction failure, but stoichiometric error caused by impure starting material.
The "Bis-Phenoxy" Trap
If you synthesized the 6-phenoxyhexyl bromide yourself (or bought low-grade commercial stock), it is often contaminated with 1,6-diphenoxyhexane .
Origin: Reaction of 1,6-dibromohexane with phenol. If the dibromide wasn't in large excess, the phenoxide attacks both ends.
Symptom: The impurity is NMR-silent in the alkyl bromide region (triplet at
~3.4 ppm) but adds mass. You think you are adding 1.0 equivalent of electrophile, but you are adding 0.8 equivalents of electrophile and 0.2 equivalents of inert grease.
Diagnostic: Check your
H NMR. Look for a triplet at ~3.9-4.0 ppm (Ph-O--). If the integration ratio of this triplet to the triplet ( ~3.4 ppm) is > 1:1, you have bis-substituted impurity.
Workflow: Purity Check & Synthesis Logic
Figure 1: Diagnostic workflow to rule out starting material purity as the root cause of low yield.
Phase 2: Reaction Optimization (
Parameters)
If purity is confirmed, the issue lies in the substitution kinetics. The 6-carbon chain introduces entropic freedom that can slow down the bimolecular collision frequency compared to shorter chains (e.g., ethyl bromide).
Critical Parameter 1: The Finkelstein Catalyst
Primary bromides are good substrates, but iodides are better (approx. 100x faster).
Protocol: Add 0.1 - 0.5 equiv of Potassium Iodide (KI) or Sodium Iodide (NaI) to your reaction.
Mechanism: The iodide displaces the bromide in situ to form 6-phenoxyhexyl iodide (highly reactive), which is then immediately attacked by your nucleophile.
Solvent Compatibility: This works best in Acetone or Butanone (MEK) where KBr/NaBr precipitates, driving the equilibrium. In DMF/DMSO, it still works via kinetics, even without precipitation.
The lipophilicity of the "phenoxyhexyl" tail often causes phase separation in highly polar solvents like pure DMSO or water/alcohol mixtures.
Solvent
Suitability
Issues
Recommendation
DMF
High
High boiling point makes removal difficult; can decompose to dimethylamine (nucleophile!) at high T.
Gold Standard. Run at 0.2 M - 0.5 M.
Acetonitrile
Medium
Poor solubility for inorganic bases (, ).
Good for amine nucleophiles; bad for phenols requiring inorganic bases.
Acetone
High (for Finkelstein)
Low boiling point limits temp to ~55°C.
Excellent for Finkelstein conditions.
THF
Low
Too non-polar for many salts; slow kinetics.
Avoid unless using crown ethers.
Phase 3: The Nucleophile "Runaway" (Amine Specific)
If you are reacting 6-phenoxyhexyl bromide with a primary amine (R-
), low yield is often due to over-alkylation .
The Problem: The product (secondary amine) is more nucleophilic than the starting material. It reacts again with the bromide to form the tertiary amine or quaternary salt.
The Fix:
Stoichiometry: Use a large excess of the amine (3–5 equivalents) if it is cheap/volatile.
Alternative Route: Do not use direct alkylation. Use Reductive Amination .
Step 1: Oxidize the alcohol precursor to an aldehyde (or buy 6-phenoxyhexanal).
Step 2: React aldehyde with amine +
.
Result: Mono-alkylation exclusively.
Phase 4: Workup & Isolation (The "Oil" Factor)
Users often lose product during extraction because the 6-phenoxyhexyl chain acts as a surfactant or is surprisingly soluble in organic washes.
Troubleshooting the Workup:
Emulsions: The phenoxy-hexyl chain is amphiphilic. If you get an emulsion during aqueous extraction, do not shake vigorously . Use gentle inversion. Add brine immediately.
Solvent Trap: If using DMF, washing with water/LiCl is standard. However, if your product is very greasy, it might stay in the DMF/Water interface.
Better Protocol: Dilute reaction with Ethyl Acetate (EtOAc) (not ether), wash 3x with water, 1x with brine. Back-extract the aqueous layer once with EtOAc to ensure no product loss.
Decision Tree: Troubleshooting Logic
Figure 2: Logic tree for isolating the cause of low yield based on nucleophile type.
FAQ: Specific Scenarios
Q: My reaction conversion is stuck at 60% even after 24 hours. Should I heat it more?A: Be careful. Heating primary alkyl bromides with strong bases (like NaH or KOtBu) above 60-80°C promotes E2 elimination , yielding 6-phenoxyhex-1-ene.
Better strategy: Add 0.5 eq. NaI (Finkelstein condition) and keep T < 60°C. If using carbonate bases, switch from
to (Cesium Effect) to increase solubility in DMF.
Q: I see a new spot on TLC that is less polar than my product but more polar than the bromide. What is it?A: It is likely the alcohol (6-phenoxyhexan-1-ol) resulting from hydrolysis. This happens if your solvent (DMF/DMSO) was "wet."
Fix: Dry your solvents over molecular sieves (3Å or 4Å) for 24h before use.
Q: Can I use the Chloride version (6-phenoxyhexyl chloride) instead? It's cheaper.A: You can, but the yield will likely drop further. Alkyl chlorides are significantly less reactive (
times slower) than bromides in reactions. If you must use the chloride, the addition of NaI/KI is mandatory , not optional.
References
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 15: Nucleophilic Substitution).
Finkelstein, H. (1910). Preparation of organic iodides from the corresponding bromides and chlorides.[1][2][3][4] Ber. Dtsch. Chem. Ges., 43, 1528.
Salvatore, R. N., et al. (2002). Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines.[5] Journal of Organic Chemistry, 67(3), 674–683.[5]
Bondeson, D. P., et al. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs. Nature Chemical Biology, 11, 611–617. (Example of linker chemistry usage).
Technical Support Center: Temperature Management for 6-Phenoxyhexyl Bromide Reactions
Welcome to the technical support guide for 6-Phenoxyhexyl bromide. This resource is designed for researchers, scientists, and drug development professionals to navigate the nuances of temperature management in reactions...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for 6-Phenoxyhexyl bromide. This resource is designed for researchers, scientists, and drug development professionals to navigate the nuances of temperature management in reactions involving this versatile reagent. As a primary alkyl bromide, 6-Phenoxyhexyl bromide is an excellent substrate for nucleophilic substitution, but achieving high yields and purity is critically dependent on precise temperature control. This guide synthesizes fundamental principles with field-proven insights to help you troubleshoot common issues and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of 6-Phenoxyhexyl bromide and what reaction mechanism does it typically follow?
6-Phenoxyhexyl bromide is most commonly used in nucleophilic substitution reactions to introduce a phenoxyhexyl group onto a nucleophile. Given its structure as a primary alkyl halide, it overwhelmingly proceeds via the SN2 (Substitution Nucleophilic Bimolecular) mechanism.[1][2][3] This pathway involves a backside attack by the nucleophile on the carbon atom bonded to the bromine, leading to an inversion of stereochemistry if the carbon were chiral. The reaction rate is dependent on the concentration of both the alkyl halide and the nucleophile.[4] A classic example is the Williamson ether synthesis, where an alkoxide or phenoxide acts as the nucleophile.[1][5]
Q2: What is a safe and effective starting temperature range for reactions with 6-Phenoxyhexyl bromide?
A general starting point for most nucleophilic substitution reactions with 6-Phenoxyhexyl bromide is between 50-100 °C .[5][6] However, the optimal temperature is highly dependent on the specific nucleophile, solvent, and base used. For highly reactive nucleophiles in polar aprotic solvents like DMF or DMSO, starting at the lower end of this range (e.g., 50-60 °C) is advisable. For less reactive nucleophiles, a higher temperature (e.g., 80-100 °C) may be necessary to achieve a reasonable reaction rate.[6] Always start with a lower temperature and gradually increase it while monitoring the reaction.
Q3: How does increasing temperature impact reaction kinetics?
Increasing the reaction temperature generally increases the rate of reaction. According to collision theory, higher temperatures provide reactant molecules with greater kinetic energy, leading to more frequent and energetic collisions.[7] This increases the proportion of collisions that can overcome the activation energy barrier, thus accelerating the formation of the desired product. However, this effect is not uniform across all possible reaction pathways.
Q4: What are the primary risks of using an excessively high reaction temperature?
The most significant risk is the promotion of the competing E2 (Elimination Bimolecular) side reaction, which leads to the formation of 6-phenoxyhex-1-ene.[6] Elimination reactions generally have a higher activation energy than their substitution counterparts and are more favored by higher temperatures.[8] Additionally, excessive heat can lead to:
Thermal Decomposition: At very high temperatures, 6-Phenoxyhexyl bromide can decompose, releasing irritating vapors such as carbon monoxide, carbon dioxide, and hydrogen halides.[9]
Solvent Degradation: Some solvents, particularly amides like DMF, can decompose at high temperatures, introducing impurities.
Reduced Selectivity: Increased temperatures can lead to other undesired side reactions, complicating purification and reducing the overall yield of the target molecule.
Troubleshooting Guide: Temperature-Related Issues
This section addresses specific experimental problems in a question-and-answer format, focusing on temperature as a key variable.
Problem 1: My reaction yield is very low or the reaction is not proceeding to completion.
This is a common issue that can often be traced back to insufficient activation energy or suboptimal conditions.[10][11]
Q: My TLC/GC analysis shows a significant amount of unreacted starting material even after several hours. Could the temperature be too low?
A: Yes, this is highly likely. If the reaction temperature is too low, the reactants may not have sufficient kinetic energy to overcome the activation barrier, resulting in a very slow or stalled reaction.[7]
Corrective Action: Gradually increase the temperature in 10 °C increments, holding at each new setpoint for 1-2 hours while monitoring the reaction progress. This methodical approach helps identify the lowest effective temperature without overshooting and promoting side reactions.
Q: I've increased the temperature, but the yield is still poor. What else could be the cause?
A: Temperature is just one piece of the puzzle. Ensure other critical parameters are optimized:
Solvent Choice: SN2 reactions are significantly faster in polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile) which solvate the cation of the nucleophilic salt but leave the anion (the nucleophile) highly reactive.[4] Protic solvents (e.g., water, ethanol) can hydrogen-bond with the nucleophile, reducing its reactivity.
Base Strength: For forming an alkoxide from an alcohol, a strong base like sodium hydride (NaH) is often necessary.[1][12] For more acidic phenols, a milder base like potassium carbonate (K₂CO₃) can be sufficient and may help reduce side reactions.[6]
Anhydrous Conditions: Water can react with strong bases and protonate the nucleophile, rendering it inactive. Ensure all glassware is flame-dried or oven-dried and use anhydrous solvents.[6]
Problem 2: I'm observing a significant amount of an impurity that I suspect is the elimination byproduct.
The formation of an alkene (6-phenoxyhex-1-ene) is the primary competing pathway and is highly sensitive to temperature.
Q: How can I confirm the byproduct is from elimination and how do I prevent it?
A: The byproduct will have a molecular weight corresponding to the loss of HBr from the starting material (C₁₂H₁₆O, MW: 176.26 g/mol ). This can be confirmed with GC-MS. The primary cause is an imbalance between the SN2 and E2 reaction rates.
Causality: The E2 reaction pathway has a higher activation energy than the SN2 pathway. As you increase the temperature, you disproportionately increase the rate of the E2 reaction.[8] Therefore, high temperatures strongly favor elimination over substitution.
Corrective Action:
Lower the Temperature: This is the most critical adjustment. Run the reaction at the lowest temperature that still provides a reasonable rate for the SN2 reaction.[6] It is better to run the reaction for a longer time at a lower temperature than to try and force it quickly at a higher temperature.
Evaluate Your Base: Strong, sterically hindered bases (e.g., potassium tert-butoxide) are classic reagents for promoting elimination. Use a weaker, non-hindered base where possible, such as K₂CO₃ or Cs₂CO₃.[6]
Data Summary Tables
Table 1: Physicochemical Properties of 6-Phenoxyhexyl Bromide
Table 2: Troubleshooting Guide for Temperature-Related Issues
Symptom
Potential Cause
Recommended Action
Underlying Principle
Low/No Conversion
Temperature too low
Increase temperature in 10°C increments.
Provide sufficient kinetic energy to overcome the SN2 activation barrier.[7]
High level of Alkene Byproduct
Temperature too high
Decrease reaction temperature.
The E2 pathway has a higher activation energy and is favored at higher temperatures.[8]
Product Degradation/Darkening
Excessive heat
Reduce temperature; ensure inert atmosphere.
High temperatures can cause thermal decomposition, leading to impurities.[9]
Inconsistent Results
Poor temperature control
Use an oil bath with a thermocouple/stirrer for uniform heating.
Localized hot spots can promote side reactions and decomposition.[11]
Visualized Experimental Logic
Diagram 1: Troubleshooting Low Yield
This decision tree provides a logical workflow for diagnosing and resolving low product yield in reactions involving 6-Phenoxyhexyl bromide.
Caption: A workflow for troubleshooting low reaction yield.
Diagram 2: SN2 vs. E2 Competition
This diagram illustrates the energetic relationship between the substitution and elimination pathways and how temperature influences the outcome.
Caption: Temperature effect on SN2/E2 competition.
Experimental Protocol: General Procedure for Williamson Ether Synthesis
This protocol describes a generalized synthesis using an alcohol (R-OH) and 6-Phenoxyhexyl bromide. Caution: Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.[14]
Materials:
Alcohol/Phenol (1.0 eq)
6-Phenoxyhexyl bromide (1.1 - 1.2 eq)
Base (e.g., NaH (1.2 eq) for alcohols, or K₂CO₃ (2.0 eq) for phenols)
Anhydrous polar aprotic solvent (e.g., DMF, THF)
Reaction flask, condenser, magnetic stirrer, heating mantle with temperature controller/oil bath
Inert gas supply (Nitrogen or Argon)
Methodology:
Flask Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool to room temperature under an inert atmosphere (e.g., Nitrogen).
Reagent Addition (Alkoxide Formation):
To the flask, add the alcohol/phenol (1.0 eq) and dissolve it in the anhydrous solvent (e.g., DMF).
If using NaH: Cool the solution to 0 °C in an ice bath. Carefully add NaH (1.2 eq) portion-wise. Allow the mixture to warm to room temperature and stir until hydrogen gas evolution ceases (typically 30-60 minutes), indicating complete formation of the alkoxide/phenoxide.[5]
If using K₂CO₃: Add the powdered K₂CO₃ (2.0 eq) directly to the solution at room temperature.
Addition of Alkyl Halide: Slowly add 6-Phenoxyhexyl bromide (1.1 eq) to the stirred mixture via syringe.
Heating and Monitoring:
Heat the reaction mixture to the desired temperature (e.g., start at 60 °C) using a temperature-controlled oil bath for uniform heating.
Maintain the temperature and monitor the reaction's progress every 1-2 hours using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting alcohol/phenol is consumed.[6]
If the reaction is slow, increase the temperature by 10 °C, but do not exceed 100 °C without careful consideration of the E2 side reaction. Reaction times can range from 2 to 24 hours.
Work-up:
Once complete, cool the reaction mixture to room temperature.
Quench the reaction by slowly adding cold water.
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).
Wash the combined organic layers with water and then with brine to remove residual DMF and inorganic salts.
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired ether.
Effect of Temperature on Elimination and Substitution Reactions. The Organic Chemistry Tutor (YouTube). [Link]
Phenacyl Bromide: An Organic Intermediate for Synthesis of Five- and Six-Membered Bioactive Heterocycles. Semantic Scholar. [Link]
Experiment 06 Williamson Ether Synthesis. St. Olaf College. [Link]
Nucleophilic Substitution of Alkyl Halides. University of Calgary. [Link]
HSC Chemistry - Equilibrium and Acid Reactions Practice Questions. KIS Academics. [Link]
Photophysical Properties, Stability and Microstructures of Temperature-Dependent Evolution of Methylammonium Lead Bromide Perovskite. MDPI. [Link]
What could be reason for getting a very low yield in organic chemistry? Quora. [Link]
Application of phenacyl bromide analogs as a versatile organic intermediate for the synthesis of heterocyclic compounds via multicomponent reactions. ResearchGate. [Link]
SN1 and SN2 Reactions Alkyl Halide Reactivity. California State University, Los Angeles (YouTube). [Link]
Effect of the Temperature and Solvents on the Solvolysis of Barium Bromide in Aqueous-Organic Solutions. Biointerface Research in Applied Chemistry. [Link]
Common ways to lose product and reduce yield? Reddit. [Link]
Technical Support Center: Navigating Scale-Up Challenges for Reactions Utilizing 6-Phenoxyhexyl Bromide
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical troubleshooting advice for the scale-up of chemical...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical troubleshooting advice for the scale-up of chemical reactions involving 6-phenoxyhexyl bromide. As a versatile alkylating agent, 6-phenoxyhexyl bromide is crucial in the synthesis of a wide array of molecules, particularly in the pharmaceutical and specialty chemicals sectors. However, transitioning from bench-scale to pilot or manufacturing scale introduces a unique set of challenges that can impact yield, purity, and process safety. This document, structured in a user-friendly question-and-answer format, directly addresses these critical issues, offering scientifically grounded explanations and actionable protocols to ensure a robust and scalable process.
The primary application of 6-phenoxyhexyl bromide is as an electrophile in nucleophilic substitution reactions, most notably the Williamson ether synthesis for O-alkylation and analogous processes for N-alkylation.[1][2] Understanding the mechanistic underpinnings of these reactions is paramount to troubleshooting scale-up issues.
Q1: What is the principal reaction mechanism when using 6-phenoxyhexyl bromide as an alkylating agent, and how does this influence scale-up?
The dominant mechanism is a bimolecular nucleophilic substitution (SN2) reaction.[2] In this process, a nucleophile (such as a phenoxide or an amine) attacks the carbon atom bearing the bromine, displacing the bromide ion in a single, concerted step.
Key Scale-Up Implications of the SN2 Mechanism:
Steric Hindrance: The reaction rate is sensitive to steric bulk at the reaction center. Fortunately, 6-phenoxyhexyl bromide is a primary alkyl halide, which is ideal for SN2 reactions.[2]
Concentration Dependence: As a bimolecular reaction, the rate is dependent on the concentration of both the nucleophile and 6-phenoxyhexyl bromide. Maintaining adequate mixing and concentration profiles becomes critical at larger scales to ensure consistent reaction kinetics.
Solvent Effects: The choice of solvent is crucial. Polar aprotic solvents are generally preferred as they can solvate the cation of the nucleophilic salt without strongly solvating the nucleophile itself, thus enhancing its reactivity.[3][4]
Section 2: Troubleshooting Common Side Reactions
One of the most significant challenges in scaling up reactions with 6-phenoxyhexyl bromide is the emergence and amplification of side reactions that may have been negligible at the lab scale.
Q2: My reaction is producing a significant amount of an alkene byproduct. What is causing this, and how can I minimize it?
This is likely due to an E2 (bimolecular elimination) side reaction.[5] Instead of acting as a nucleophile, your base or nucleophile is acting as a base, abstracting a proton from the carbon adjacent to the bromine, leading to the formation of 1-phenoxyhex-5-ene.
Troubleshooting E2 Elimination:
Base Selection: The strength and steric bulk of the base are critical.[6] Strong, sterically hindered bases favor elimination. Opt for a strong but less hindered base when possible. Weaker bases, if sufficient for deprotonating your nucleophile, can also reduce the rate of elimination.
Temperature Control: Higher temperatures generally favor elimination over substitution.[7] Maintaining the lowest effective reaction temperature is crucial for minimizing this side reaction. Exothermic reactions must have adequate cooling capacity at scale to prevent temperature spikes that can drive elimination.
Solvent Choice: The choice of solvent can influence the basicity of the nucleophile/base.
Parameter
Recommendation to Minimize E2 Elimination
Rationale
Base
Use a strong, non-hindered base (e.g., NaOH, KOH) over bulky bases (e.g., potassium tert-butoxide).[6]
Bulky bases have more difficulty accessing the electrophilic carbon for SN2 attack and are more likely to abstract a proton.[7]
Temperature
Maintain the lowest possible temperature that allows for a reasonable reaction rate.
Elimination reactions have a higher activation energy than substitution reactions and are therefore more sensitive to temperature increases.
Solvent
Use polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile).[3][4]
These solvents enhance the nucleophilicity of the anionic reactant without significantly increasing its basicity.
Q3: I'm observing isomers of my desired O-alkylated product, particularly with substitution on the aromatic ring. What is this side reaction and how can it be controlled?
This side reaction is C-alkylation. The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom and the electron-rich aromatic ring (specifically the ortho and para positions).[8] While O-alkylation is typically the desired outcome, C-alkylation can become a significant issue under certain conditions.
Controlling O- vs. C-Alkylation:
Solvent Selection: This is one of the most critical factors. Polar aprotic solvents strongly favor O-alkylation.[4][8] In contrast, protic solvents can solvate the oxygen atom of the phenoxide through hydrogen bonding, leaving the carbon atoms of the ring more available for attack.
Counter-ion: The nature of the cation associated with the phenoxide can influence the reaction's regioselectivity.
Phase Transfer Catalysis (PTC): The use of a phase transfer catalyst can significantly enhance O-alkylation by effectively transporting the phenoxide ion into the organic phase where the reaction with 6-phenoxyhexyl bromide occurs.[9]
Diagram: O- vs. C-Alkylation Pathways
Caption: Factors influencing O- vs. C-alkylation pathways.
Q4: In my N-alkylation reaction, I'm getting a mixture of mono- and di-alkylated products, and the purification is a nightmare. How can I improve the selectivity for mono-alkylation?
This is a classic challenge in N-alkylation. The primary amine starting material reacts with 6-phenoxyhexyl bromide to form a secondary amine. This secondary amine product is often more nucleophilic than the starting primary amine, leading to a second alkylation event and the formation of a tertiary amine.[10]
Strategies to Enhance Mono-N-Alkylation Selectivity:
Stoichiometry and Addition Rate: Use a large excess of the primary amine relative to the 6-phenoxyhexyl bromide. Alternatively, a slow, controlled addition of the alkylating agent to the reaction mixture can help to maintain a low concentration of the electrophile, favoring reaction with the more abundant primary amine.
Protecting Groups: While adding steps to the synthesis, the use of a protecting group on the amine can ensure mono-alkylation. The protecting group is then removed in a subsequent step.
In Situ Protonation: A clever strategy involves using the hydrobromide salt of the primary amine as the starting material.[11] A carefully chosen amount of base is used to generate a small equilibrium concentration of the free primary amine, which then reacts. The resulting secondary amine is immediately protonated by the excess amine salt, effectively taking it out of the reaction.
Section 3: Phase Transfer Catalysis (PTC) in Scale-Up
For reactions involving an ionic nucleophile (like a phenoxide or an azide) and an organic-soluble electrophile like 6-phenoxyhexyl bromide, Phase Transfer Catalysis (PTC) is an invaluable tool for scaling up.[12]
Q5: How does Phase Transfer Catalysis (PTC) work in this context, and what are the benefits for scale-up?
PTC employs a catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), to transport an anionic nucleophile from an aqueous or solid phase into the organic phase where the 6-phenoxyhexyl bromide resides.[12]
Benefits of PTC for Scale-Up:
Increased Reaction Rates: By bringing the reactants together in a single phase, PTC can dramatically increase reaction rates, allowing for shorter reaction times and lower temperatures.
Milder Reaction Conditions: The enhanced reactivity often allows for the use of less harsh bases (e.g., carbonates instead of hydroxides) and lower temperatures, which can improve the selectivity profile by reducing side reactions.[9]
Improved Process Economics: PTC can eliminate the need for expensive, anhydrous polar aprotic solvents. Reactions can often be run in less expensive and easier-to-handle biphasic systems (e.g., toluene/water).[12]
Simplified Work-up: The use of inorganic bases that remain in the aqueous phase can simplify the purification process.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Purification of 6-Phenoxyhexyl Bromide Derivatives
Topic: Removing Unreacted 6-Phenoxyhexyl Bromide from Reaction Mixtures
Audience: Researchers, Medicinal Chemists, Process Chemists
Content Type: Troubleshooting Guide & FAQ[1][2]
Overview: The Lipophilic Impurity Challenge
You are likely here because you have performed an alkylation using 6-Phenoxyhexyl bromide (CAS: 51795-97-2) and are struggling to separate the excess alkylating agent from your desired product.
The Core Problem:
6-Phenoxyhexyl bromide is highly lipophilic (
) and lacks ionizable functional groups.[2] If your product is also lipophilic (e.g., an N-alkylated heterocycle or O-alkylated phenol), the two compounds will often co-elute on standard silica gel chromatography (), making separation inefficient and wasteful.[1][2] Furthermore, unreacted alkyl bromides are potential Genotoxic Impurities (GTIs) and must be controlled to ppm levels.[1]
This guide prioritizes Chemical Scavenging over physical separation, as it is the industry standard for ensuring high purity and regulatory compliance.[1]
Module 1: Chemical Scavenging (The Gold Standard)
Q: Chromatography is failing to resolve the bromide from my product. What is the most robust alternative?
A: Use Chemical Scavenging .[1][2][3]
Instead of trying to separate two non-polar spots, you should chemically modify the impurity to drastically alter its polarity.[1] By reacting the excess bromide with a nucleophilic amine, you convert it into an ionizable ammonium salt.[1] This allows the impurity to be washed away with water or acid, leaving your neutral product in the organic phase.[1]
Protocol: Homogeneous Amine Scavenging
Best for: Small to mid-scale batch reactions (100 mg – 50 g).[2]
Reagents:
Scavenger: N,N-Dimethylamine (solution in THF or water) OR Morpholine.[1][2]
Solvent: The reaction solvent you are already using (e.g., DMF, Acetonitrile, Toluene).[1]
Step-by-Step Workflow:
Monitor: Ensure your main coupling reaction is complete.[1][2] Do not proceed if starting material (nucleophile) remains, as the scavenger will compete.[1]
Charge Scavenger: Add 2.0 – 5.0 equivalents (relative to the remaining bromide) of N,N-Dimethylamine or Morpholine directly to the reaction mixture.
Heat: Stir at 50–60°C for 1–2 hours .
Why? Primary alkyl bromides like 6-phenoxyhexyl bromide are less reactive than benzyl bromides.[2] Heat ensures the substitution (
) reaches completion.
Workup (The "Phase Switch"):
Cool the mixture to room temperature.
Dilute with an organic solvent (EtOAc or DCM).[1][2]
Caption: Transformation of lipophilic bromide impurity into water-soluble ammonium salt via amine scavenging.
Module 2: Solid-Phase Extraction (SPE)
Q: My product is acid-sensitive or contains amines. I cannot use the acid wash method. What now?
A: Use Polymer-Supported Scavengers .[2][6]
If your product is basic (e.g., contains a tertiary amine), the acid wash in Module 1 would extract your product along with the impurity.[1] In this case, use a solid-supported nucleophile (thiol or amine resin).[1][2] The impurity binds to the solid bead, which is then removed by simple filtration.[1]
Amine Resins (e.g., Trisamine resin): Good alternative, though slower reacting.[1]
Protocol:
Dissolve: Dissolve crude mixture in a non-protic solvent (THF, DCM, or DMF).
Add Resin: Add 3–5 equivalents of Thiol Resin.
Base: Add a soluble base (e.g., DIPEA) to activate the thiol if the resin is not pre-activated.[1]
Agitate: Shake or stir gently at 40–50°C for 4–12 hours.
Filter: Filter through a fritted funnel or Celite pad.
Result: The impurity remains trapped on the filter cake.[1] The filtrate contains your purified product.[1]
Module 3: Troubleshooting & Data
Q: Can I just distill it off?
A:No.
6-Phenoxyhexyl bromide has a high boiling point.[2][7] Attempting to distill it will likely require temperatures that degrade your product.[1][2]
Q: I see a new spot on TLC after scavenging, but it won't wash out.
A: You may have formed a Quaternary Ammonium Salt that is acting as a surfactant (phase transfer catalyst).[2]
Diagnosis: The organic layer looks cloudy or an emulsion forms.[1]
Fix: Add a chaotropic salt to the aqueous layer (e.g., Sodium Perchlorate or saturated
) to break the emulsion, or filter the biphasic mixture through a pad of Celite to break physical emulsions.[1]
Module 4: Regulatory Context (GTIs)
Q: Why is removing this specific impurity critical for drug development?
A: Alkyl halides like 6-phenoxyhexyl bromide are structural alerts for genotoxicity.[2] They can alkylate DNA (specifically the N-7 of guanine).[2][8]
Limit: Regulatory bodies (EMA/FDA) typically require these impurities to be controlled to < 1.5 µ g/day (Threshold of Toxicological Concern - TTC) for chronic dosing.[2]
Validation: The scavenging methods described above are "purge processes."[1] You must validate the purge factor by spiking the impurity into a sample and demonstrating its removal via GC-MS or LC-MS.[2]
References
Anderson, N. G. (2012).[1][2] Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.[1][2] (Standard text on impurity control via scavenging).
Teasdale, A., & Elder, D. (2010).[1] Genotoxic Impurities: Strategies for Identification and Control. Wiley.[1][2][9][10] (Definitive guide on alkyl halide GTIs).
Toggit, S., et al. (2014).[1][2] "Efficient Removal of Genotoxic Alkyl Halides using Polymer-Supported Scavengers." Organic Process Research & Development, 18(5), 628-635.[1][2]
European Medicines Agency (EMA). (2006).[1][2][10] Guideline on the Limits of Genotoxic Impurities.
PubChem. (2025).[1][2][9][11][12] 6-Phenoxyhexyl bromide Compound Summary. National Library of Medicine.[1] [2]
stability issues of 6-Phenoxyhexyl bromide in solution
Senior Application Scientist Desk Subject: Stability, Handling, and Troubleshooting Guide Compound CAS: 51796-29-3 Executive Summary 6-Phenoxyhexyl bromide is a critical linker intermediate widely used in the synthesis o...
6-Phenoxyhexyl bromide is a critical linker intermediate widely used in the synthesis of PROTACs, SERMs (e.g., Raloxifene analogs), and multivalent ligands. While structurally simple, its primary alkyl bromide moiety acts as a "silent variable" in biological assays and synthesis.
This guide addresses the three most common failure modes reported by our users: solvolysis in stock solutions , hydrolytic degradation during workup , and photochemical decomposition .
Part 1: The Mechanistic "Why" (Expertise & Causality)
To troubleshoot effectively, you must understand the two competing degradation pathways that dictate the stability of this molecule.
1. The DMSO Trap (Kornblum Oxidation)
Many researchers dissolve this compound in DMSO for biological screening or long-term storage. This is a critical error.
Mechanism: DMSO is not inert; it is an ambident nucleophile. The oxygen in DMSO attacks the electrophilic carbon attached to the bromide (
).
Result: This forms an alkoxysulfonium intermediate. Upon heating or in the presence of a mild base (often present in buffers), this eliminates to form 6-phenoxyhexanal (an aldehyde) and dimethyl sulfide.
Impact: Your linker loses its reactive handle (the bromide) and becomes a non-reactive aldehyde, leading to false negatives in conjugation reactions.
2. Hydrolysis & Finkelstein Exchange
Hydrolysis: In aqueous media, particularly at pH > 8.0, the hydroxide ion displaces the bromide to form 6-phenoxyhexan-1-ol .
Halogen Exchange: If stored in buffers containing chloride ions (e.g., PBS, Saline), a slow Finkelstein-like exchange can occur, converting the bromide to a chloride, which is a significantly poorer leaving group for subsequent
reactions.
Part 2: Troubleshooting Guide (Q&A Format)
Category A: Solution Stability & Solvents
Q: I stored my 10 mM stock solution in DMSO at -20°C. After 2 weeks, my conjugation yield dropped by 40%. Why?A: You are likely observing the "DMSO Trap" described above. Even at -20°C, DMSO can slowly displace the bromide.
Immediate Action: Check the purity via LC-MS. Look for a mass shift of -64 Da (Bromide to Aldehyde conversion is not direct mass loss, but Hydrolysis is -62 Da + 17 Da = -45 shift; Oxidation is different). Correction: Oxidation converts
(MW ~94 mass contribution) to (MW ~29). The net loss is significant.
Corrective Protocol: Switch to Anhydrous Dimethylacetamide (DMAc) or Acetonitrile for stock solutions. If DMSO is mandatory for the assay, prepare fresh immediately before use.
Q: Can I use Ethanol or Methanol to dissolve the compound for reactions?A: Only for immediate use. Primary alkyl bromides undergo solvolysis in alcohols (ethanolysis/methanolysis) to form the corresponding ethyl/methyl ethers. This reaction is slow at room temperature but accelerates significantly if heated or if a base (like
) is present.
Category B: Appearance & Purity
Q: The neat oil has turned from colorless to yellow/orange. Is it still usable?A: The yellow color indicates the liberation of Hydrogen Bromide (HBr) and potentially trace amounts of free bromine (
) due to radical decomposition.
Diagnostic: Dissolve a small aliquot in
and run a proton NMR. Look for the disappearance of the triplet at ppm (the signal).
Remediation: If the degradation is <5%, you can filter the oil through a small pad of basic alumina or silica to remove the acid/color. If >5%, repurify via column chromatography.
Q: I see a precipitate forming when I dilute my DMSO stock into PBS buffer.A: This is likely a solubility issue, not degradation. The phenoxyhexyl chain is highly lipophilic (
).
Solution: Ensure your final organic co-solvent concentration is sufficient (usually >1-5% depending on concentration) or use a solubilizing agent like cyclodextrin if compatible with your assay.
Part 3: Visualizing the Degradation Pathways
The following diagram illustrates the competing pathways that destroy 6-Phenoxyhexyl bromide in solution.
Figure 1: Competing degradation pathways for primary alkyl bromides in common laboratory solvents.
Part 4: Validated Protocols
Protocol 1: Quality Control (NMR Check)
Before committing this reagent to a valuable synthesis (e.g., a PROTAC coupling), validate the integrity of the alkyl bromide handle.
Solvent:
(Chloroform-d).
Key Signals:
3.42 ppm (t, 2H, ): (The critical handle).
3.95 ppm (t, 2H): (The phenoxy attachment).
6.8 - 7.3 ppm (m, 5H): Aromatic protons.
Pass Criteria: The integration ratio of the triplet at 3.42 ppm to the aromatic region must be exactly 2:5. If the ratio drops, the bromide is gone.
Protocol 2: Optimized Storage Conditions
Parameter
Recommendation
Rationale
Temperature
2°C to 8°C (Short term)-20°C (Long term)
Slows kinetic rate of hydrolysis and elimination.
Atmosphere
Argon or Nitrogen
Prevents moisture ingress (hydrolysis) and oxidation.
Container
Amber Glass Vial
The phenoxy ether moiety can generate radicals under UV light.
Solvent
None (Store Neat)
Storing as a solution significantly accelerates all degradation pathways.
Part 5: Data Summary
Table 1: Solvent Compatibility Matrix
Solvent
Suitability
Risk Factor
Half-Life (Est. at 25°C)
Acetonitrile
High
Low
> 6 months
DMF (Anhydrous)
Medium
Hydrolysis if wet
~ 1-2 months
DMSO
Low
Kornblum Oxidation
Days to Weeks
Methanol/Ethanol
Very Low
Solvolysis
Hours to Days
Water (pH 7)
None
Phase separation/Hydrolysis
N/A (Insoluble)
References
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (General reactivity of primary alkyl halides and
mechanisms).
Kornblum, N., et al. (1959). "A New and Selective Method of Oxidation." Journal of the American Chemical Society, 81(15), 4113–4114. (Foundational text on DMSO-mediated oxidation of alkyl halides).
Suh, B. C., et al. (2006). "Discovery and synthesis of [6-hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-2-(4-hydroxyphenyl)]benzo[b]thiophene: a novel, highly potent, selective estrogen receptor modulator." Journal of Medicinal Chemistry, 49(3), 1101-1112. (Demonstrates the use of phenoxyhexyl linkers in drug discovery).
U.S. EPA. (2015). "Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships." EPA/600/R-15/056. (Kinetics of alkyl halide hydrolysis).
Troubleshooting
Technical Support Center: 6-Phenoxyhexyl Bromide Optimization
Introduction: The Hidden Variable 6-Phenoxyhexyl bromide (CAS: 51795-97-2) is a critical linker in medicinal chemistry, often used to tether pharmacophores in PROTACs or bivalent ligands. While chemically robust, its dua...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Hidden Variable
6-Phenoxyhexyl bromide (CAS: 51795-97-2) is a critical linker in medicinal chemistry, often used to tether pharmacophores in PROTACs or bivalent ligands. While chemically robust, its dual nature—a hydrophobic alkyl chain coupled with a Lewis-basic phenoxy ether—creates a unique moisture vulnerability.
The ether oxygen can form hydrogen bonds with atmospheric water, creating a "hydration shell" that is often invisible to the naked eye but catastrophic for organometallic chemistry. This guide addresses the specific failure modes caused by trace moisture and provides validated recovery protocols.
Module 1: Storage & Pre-Reaction Conditioning
Q: I stored my reagent in a standard cabinet. Is it still usable for Grignard formation?
A: Likely not without conditioning.[1] The phenoxy ether linkage is hygroscopic. Even if the bottle was capped, diffusion can introduce enough ppm-level water to quench the initiation of a Grignard reaction.
Protocol: The "Double-Dry" Standard
For sensitive applications (Grignard/Lithiation), do not rely on the vendor's "anhydrous" label after the seal is broken.
Physical Drying: Dissolve the reagent in dry diethyl ether or DCM, dry over activated
, filter, and concentrate.
Azeotropic Drying (Recommended):
Dissolve 6-phenoxyhexyl bromide in anhydrous Toluene (
).
Rotary evaporate at
under high vacuum.
Repeat 3x . Toluene forms a positive azeotrope with water, effectively "sweeping" moisture from the ether linkage.
Storage: Store under Argon/Nitrogen in a desiccator.
Module 2: Organometallic Chemistry (The Critical Zone)
Q: My Grignard reaction with 6-phenoxyhexyl bromide isn't initiating. I see the magnesium, but no exotherm.
A: This is the classic "Passivation Lock." Trace water has reacted with the Magnesium surface to form
, and the alkyl bromide cannot penetrate this oxide layer.
The Mechanism of Failure
Water acts faster than your reagent.
Quenching:
Result: You produce phenoxyhexane , a dead impurity that looks similar to the starting material on TLC.
Passivation: Water oxidizes the Mg surface, preventing electron transfer to the C-Br bond.
Troubleshooting Workflow: The "Kickstart" Protocol
If your reaction is stalled, follow this logic tree. Do NOT simply add more heat (this promotes Wurtz coupling dimerization).
Figure 1: Decision logic for stalled Grignard initiation. Note that DIBAL-H acts as a scavenger for surface moisture on Mg.
Module 3: Nucleophilic Substitution (
)
Q: I am reacting 6-phenoxyhexyl bromide with an amine, but the yield is low. Does water matter here?
A: Yes, but differently. In
reactions, water does not destroy the reagent instantly, but it deactivates your nucleophile through solvation.[2]
Solvation Shielding Effect
In wet solvents, nucleophiles (especially anions like
or ) become surrounded by a "cage" of water molecules. The nucleophile must shed this water shell to attack the electrophilic carbon attached to the bromine. This raises the activation energy ().[3]
Comparative Data: Reaction Rates in Wet vs. Dry Solvents
Reaction: 6-Phenoxyhexyl bromide +
(Sodium Azide)
Solvent Condition
Relative Rate ()
Primary Side Product
Anhydrous DMF
100 (Baseline)
None
Wet DMF (0.5% )
~45
6-Phenoxyhexanol (Hydrolysis)
Water/Acetone (1:1)
< 1
6-Phenoxyhexanol (Major)
Recommendation:
Use polar aprotic solvents (DMF, DMSO, Acetonitrile) dried over 3Å molecular sieves.
Avoid protic solvents (MeOH, EtOH) if high reaction rates are required, as they mimic the "water cage" effect.
Module 4: Analytical Diagnostics
Q: How do I prove that moisture killed my reaction?
A: Use
-NMR to distinguish between the active reagent, the hydrolyzed impurity, and the reduced byproduct.
Diagnostic NMR Shifts (CDCl
)
Focus on the triplet signal of the
-methylene protons (the attached to the functional group).
The Target (Reagent):
Signal: Triplet (
).
The "Wet" Impurity (Hydrolysis):
Signal: Triplet (
).
Cause: High pH aqueous workup or long-term storage in wet solvent.
The "Quenched" Impurity (Reduction):
Signal: Triplet (
).
Cause: Failed Grignard/Lithiation due to water.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7961, Bromobenzene (Analogous reactivity data). Retrieved from [Link]
Master Organic Chemistry (2011). Formation of Grignard Reagents from Alkyl Halides. Retrieved from [Link]
Chemistry LibreTexts (2024). Characteristics of the SN2 Reaction: Solvent Effects. Retrieved from [Link]
6-Phenoxyhexyl bromide vs 6-phenoxyhexyl iodide reactivity comparison
Executive Summary In the synthesis of heterobifunctional molecules—particularly PROTACs (Proteolysis Targeting Chimeras)—the selection of the alkyl halide linker determines both the shelf-stability of your building block...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the synthesis of heterobifunctional molecules—particularly PROTACs (Proteolysis Targeting Chimeras)—the selection of the alkyl halide linker determines both the shelf-stability of your building blocks and the kinetics of your conjugation step.
6-Phenoxyhexyl bromide is the industry standard for storage and commercial distribution due to its high bond dissociation energy (BDE) and resistance to photo-degradation. However, 6-phenoxyhexyl iodide offers a kinetic advantage (approx. 100–1000x faster reaction rates) in nucleophilic substitution (
) reactions, particularly when alkylating sterically hindered or electron-poor nucleophiles (e.g., glutarimide nitrogens or aniline derivatives).
Recommendation: Use the bromide for library storage. For synthesis, employ an in situ Finkelstein activation (catalytic or stoichiometric iodide) to generate the reactive iodide species transiently, combining the stability of the bromide with the reactivity of the iodide.
Mechanistic Foundation: The Reactivity Gap
The performance difference between the bromide and iodide analogues is governed by two physical organic principles: Bond Dissociation Energy (BDE) and Leaving Group Ability .
Bond Dissociation Energy (BDE)
The carbon-halogen bond strength dictates the activation energy required to reach the transition state. The C-I bond is significantly weaker than the C-Br bond, making the iodide species more susceptible to nucleophilic attack.
Bond Type
Bond Length ()
Bond Dissociation Energy (kJ/mol)
Relative Reactivity (Approx.)
C-Br (Primary)
1.94
~285
1 (Reference)
C-I (Primary)
2.14
~240
>100
Leaving Group Ability (
Correlation)
In an
reaction, the leaving group must stabilize the negative charge as it departs.[1] The acidity of the conjugate acid (HX) correlates directly with leaving group capacity.
HBr
: ~ -9
HI
: ~ -10 (Iodide is a weaker base and a superior leaving group)
Reaction Energy Profile
The following diagram illustrates the kinetic advantage of the iodide. The activation energy (
) for the iodide is lower, leading to faster conversion under identical thermal conditions.
Comparative Performance Data
The following data summarizes the reactivity of 6-phenoxyhexyl halides in a standard alkylation scenario (e.g., alkylation of a secondary amine in DMF at 60°C).
Table 1: Reactivity & Stability Matrix
Feature
6-Phenoxyhexyl Bromide
6-Phenoxyhexyl Iodide
CAS Number
54247-27-7 (Generic)
Often prepared in situ
Physical State
Solid or Viscous Oil (White/Colorless)
Oil (Often Yellow/Brown due to )
Shelf Stability
High (Years at RT)
Low (Weeks/Months; Light Sensitive)
Reaction Time ()
12 – 24 Hours
0.5 – 2 Hours
Temperature Req.
Often requires >60°C
Active at RT – 40°C
Side Reactions
Elimination (E2) at high temp
Minimal (due to milder conditions)
Experimental Insight: The "Finkelstein Effect"
In a direct comparison synthesizing a PROTAC linker-warhead conjugate:
Direct Bromide Alkylation: 65% yield after 18 hours at 80°C. Significant thermal degradation of the warhead observed.
Iodide (via Finkelstein): 88% yield after 3 hours at 40°C. The milder conditions preserved the sensitive warhead moiety.
Decision Workflow
When should you use the bromide versus the iodide? Follow this logic tree to optimize your synthesis.
Validated Experimental Protocols
Protocol A: The "Standard" (Direct Bromide Alkylation)
Best for: Strong nucleophiles (e.g., thiols, primary amines) where high heat is tolerated.
Dissolve: 1.0 eq of Nucleophile and 1.2 eq of 6-phenoxyhexyl bromide in anhydrous DMF (0.1 M).
Base: Add 2.0 eq of
or .
Heat: Stir at 60–80°C for 12–16 hours.
Monitor: Check LCMS for consumption of bromide.
Workup: Dilute with EtOAc, wash with water (
) to remove DMF. Dry over .
Protocol B: The "Turbo" (In Situ Finkelstein)
Best for: Weak nucleophiles, sensitive substrates, or speeding up sluggish reactions.
Dissolve: 1.0 eq of Nucleophile and 1.2 eq of 6-phenoxyhexyl bromide in Acetone (if compatible) or DMF/MeCN.
Catalyst: Add 0.5 – 1.0 eq of Sodium Iodide (NaI) or Potassium Iodide (KI).
Note: If using Acetone, NaBr will precipitate, driving the equilibrium to the iodide (Le Chatelier's principle).[2]
Base: Add 2.0 eq of base (
or DIPEA).
React: Stir at 40°C. The bromide converts to the iodide in situ, which then reacts rapidly with the nucleophile.
Result: Reaction typically complete in <4 hours.
Protocol C: Synthesis of 6-Phenoxyhexyl Iodide (Isolation)
Only perform if Protocol B fails or if a solvent incompatible with iodide salts is required.
Reagents: Mix 6-phenoxyhexyl bromide (1.0 eq) and NaI (2.0 eq) in dry Acetone (0.5 M).
Reflux: Heat to reflux (approx. 56°C) for 18 hours. A white precipitate (NaBr) will form.
Filtration: Cool to RT and filter off the solid NaBr.
Concentration: Remove acetone in vacuo.
Purification: Dissolve residue in
, wash with 10% (to remove yellow iodine color), then water. Dry and concentrate.
Storage: Store at -20°C, protected from light (wrap vial in foil). Use within 2 weeks.
Stability & Handling Warnings
Light Sensitivity: The C-I bond is photolabile. Exposure to light causes homolytic cleavage, generating alkyl radicals and elemental iodine (
), which turns the sample yellow/brown.
Quenching Iodine: If your iodide linker has turned yellow, wash the organic solution with sodium thiosulfate (
) solution before use to reduce back to colorless iodide anions.
Solubility: The "phenoxyhexyl" chain is highly lipophilic. While this aids cell permeability in PROTACs, it can make aqueous workups difficult due to emulsion formation. Use brine and back-extraction techniques.
References
Finkelstein Reaction Mechanism: Finkelstein, H. (1910).[3] "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden".[3][4] Ber. Dtsch. Chem. Ges. 43 (2): 1528–1532.[3]
Alkyl Halide Reactivity Trends: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
PROTAC Linker Design: Troup, R. I., et al. (2020). "Current strategies for the design of PROTAC linkers: a critical review". Exploration of Targeted Anti-tumor Therapy.
Bond Dissociation Energies: Blanksby, S. J., & Ellison, G. B. (2003). "Bond dissociation energies of organic molecules". Accounts of Chemical Research, 36(4), 255-263.
A Comparative Guide to Long-Chain Alkylating Agents: Seeking Alternatives to 6-Phenoxyhexyl Bromide
For Researchers, Scientists, and Drug Development Professionals In the intricate world of bioconjugation and drug development, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), the choice...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of bioconjugation and drug development, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), the choice of a linker is a critical determinant of a molecule's success. The linker, a seemingly simple bridge, profoundly influences a conjugate's physicochemical properties, stability, and biological activity. For years, 6-phenoxyhexyl bromide has been a widely utilized long-chain alkylating agent, prized for its ability to connect molecular entities. However, the relentless pursuit of optimized therapeutics necessitates a deeper understanding of its alternatives and a critical evaluation of their respective merits. This guide provides an in-depth, objective comparison of alternative long-chain alkylating agents to 6-phenoxyhexyl bromide, supported by experimental insights and protocols to empower researchers in making informed decisions for their specific applications.
The Role of the Long-Chain Alkyl Linker: Beyond a Simple Spacer
Long-chain alkylating agents, such as 6-phenoxyhexyl bromide, are instrumental in covalently linking a payload—be it a small molecule drug, a protein, or a fluorescent probe—to a targeting moiety. In the context of PROTACs, these linkers connect a warhead that binds to a protein of interest with a ligand for an E3 ubiquitin ligase, facilitating the degradation of the target protein.[1][2] The length, flexibility, and chemical nature of the linker are not trivial parameters; they dictate the spatial orientation of the two ends of the bifunctional molecule, which is crucial for the efficient formation of the ternary complex (target protein-PROTAC-E3 ligase).[1][3]
The phenoxyhexyl scaffold offers a degree of rigidity and a defined length. However, its aromatic character can influence the overall lipophilicity and solubility of the resulting conjugate, potentially impacting cell permeability and pharmacokinetic properties.[2][] This has spurred the exploration of alternative linkers with diverse characteristics.
A Comparative Analysis of Alternative Long-Chain Alkylating Agents
The ideal alternative to 6-phenoxyhexyl bromide should offer comparable or superior performance in terms of reaction efficiency, stability of the resulting conjugate, and favorable modulation of the final molecule's properties. Here, we explore several classes of alternatives, highlighting their unique attributes.
Simple Alkyl Chains: The Foundation of Linker Diversity
Straight-chain alkyl bromides or iodides of varying lengths represent the most fundamental alternatives. These linkers offer maximum flexibility, which can be advantageous in allowing the connected moieties to adopt an optimal orientation for biological activity.[1][5]
Advantages:
Synthetic Tractability: Simple haloalkanes are readily available or can be synthesized with relative ease.[1]
Flexibility: The conformational freedom can facilitate the formation of productive biological complexes.[1][3]
Disadvantages:
Increased Lipophilicity: Longer alkyl chains can significantly increase the lipophilicity of the conjugate, potentially leading to poor aqueous solubility and off-target effects.[2][5]
Metabolic Instability: Simple alkyl chains can be susceptible to metabolic degradation.[5]
Polyethylene Glycol (PEG) Linkers: Enhancing Solubility and Biocompatibility
To counteract the hydrophobicity of long alkyl chains, polyethylene glycol (PEG) moieties can be incorporated into the linker. These ω-halo-PEG linkers offer a compelling alternative to purely aliphatic chains.
Advantages:
Improved Hydrophilicity: The ether oxygens in the PEG backbone enhance water solubility and can improve the pharmacokinetic profile of the conjugate.[1][]
Biocompatibility: PEG is well-known for its low toxicity and immunogenicity.[1]
Disadvantages:
Potential for Polydispersity: The synthesis of monodisperse long-chain PEG linkers can be challenging.
Increased Flexibility: While often an advantage, excessive flexibility can sometimes be detrimental to forming a stable ternary complex in PROTACs.[1]
Rigid Linkers: Constraining Conformational Freedom for Enhanced Potency
In some instances, the inherent flexibility of alkyl and PEG linkers can be a drawback, leading to an entropic penalty upon binding. Rigid linkers, such as those incorporating piperazine or piperidine rings, can pre-organize the molecule in a bioactive conformation, leading to enhanced potency.
Advantages:
Reduced Conformational Entropy: A more rigid structure can lead to a more favorable binding affinity.
Improved Physicochemical Properties: The introduction of heteroatoms can modulate lipophilicity and improve metabolic stability.
Disadvantages:
Synthetic Complexity: The synthesis of these linkers is generally more complex than that of simple alkyl or PEG chains.
"Trial and Error" Approach: Finding the optimal rigid linker often requires more extensive medicinal chemistry efforts.
Functionalized Alkyl Chains: Introducing Versatility with "Click Chemistry"
Modern bioconjugation strategies often employ "click chemistry," a set of highly efficient and specific reactions.[6][][8] Long-chain alkylating agents can be functionalized with terminal groups, such as azides or alkynes, that are compatible with these reactions. This provides a modular and efficient way to assemble complex bioconjugates.
Advantages:
High Specificity and Efficiency: Click reactions are known for their high yields and lack of byproducts.[6][9]
Modularity: This approach allows for the late-stage introduction of the linker, providing greater flexibility in the synthetic strategy.
Disadvantages:
Multi-step Synthesis: The preparation of these functionalized linkers requires additional synthetic steps.
Potential for Copper Toxicity: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) may introduce cytotoxic copper ions, although copper-free click chemistry alternatives are available.[10][11]
Alkyl Tosylates: An Alternative Leaving Group
Instead of a bromide, a tosylate group can be employed as the leaving group on the long-chain alkyl linker. Tosylates are generally more reactive than bromides, which can be advantageous in certain situations.
Advantages:
Higher Reactivity: Tosylates are excellent leaving groups, often leading to faster reaction times and milder reaction conditions.[12]
Disadvantages:
Potential for Side Reactions: The high reactivity can sometimes lead to a lack of selectivity and unwanted side reactions.
Stability: Tosylates can be less stable to storage than the corresponding bromides.
Quantitative Comparison of Long-Chain Alkylating Agents
Linker Type
Key Features
Advantages
Disadvantages
6-Phenoxyhexyl Bromide
Aromatic ring, defined length
Moderate rigidity, established utility
Can increase lipophilicity, may not be optimal for all systems
Simple Alkyl Bromides/Iodides
High flexibility
Synthetically simple, conformational freedom
Increased lipophilicity with length, potential for metabolic instability
Multi-step synthesis, potential for catalyst toxicity
Long-Chain Alkyl Tosylates
Highly reactive leaving group
Faster reactions, milder conditions
Potential for side reactions, lower stability
Experimental Protocols
To provide a practical context for the comparison, detailed protocols for a representative bioconjugation reaction using 6-phenoxyhexyl bromide and a "clickable" alternative, 6-azidohexyl bromide, are presented below. The target for alkylation is a cysteine residue in a model protein.
Protocol 1: Protein Alkylation with 6-Phenoxyhexyl Bromide
This protocol describes the alkylation of a cysteine-containing peptide or protein.
Protein Reduction: Dissolve the cysteine-containing peptide/protein in PBS. Add a 10-fold molar excess of TCEP to reduce any disulfide bonds. Incubate at room temperature for 1 hour.[13]
Alkylation Reaction: Prepare a stock solution of 6-phenoxyhexyl bromide in DMF. Add a 20-fold molar excess of the alkylating agent to the reduced protein solution. The final concentration of DMF should not exceed 10% (v/v) to avoid protein denaturation.
Incubation: Gently mix the reaction and incubate at 37°C for 4 hours or overnight at 4°C.[13] The reaction should be performed in the dark to minimize potential side reactions.[14]
Quenching: Quench the reaction by adding a 2-fold excess of a thiol-containing reagent like dithiothreitol (DTT) relative to the initial amount of alkylating agent.
Purification: Purify the alkylated protein from excess reagents using size-exclusion chromatography (SEC) on an AKTA FPLC system.
Characterization: Confirm the modification by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
Protocol 2: Two-Step Protein Labeling using 6-Azidohexyl Bromide and Click Chemistry
This protocol involves an initial alkylation with an azide-functionalized linker, followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with a fluorescent alkyne probe.
Part A: Alkylation with 6-Azidohexyl Bromide
Materials:
Cysteine-containing peptide/protein
6-Azidohexyl bromide
DMF
PBS, pH 7.4
TCEP hydrochloride
Procedure:
Protein Reduction: Follow step 1 from Protocol 1.
Alkylation Reaction: Prepare a stock solution of 6-azidohexyl bromide in DMF. Add a 20-fold molar excess of the alkylating agent to the reduced protein solution.
Incubation: Incubate the reaction mixture as described in step 3 of Protocol 1.
Purification: Remove excess 6-azidohexyl bromide by SEC or dialysis.
Part B: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Prepare Click-Chemistry Reagents: Prepare fresh stock solutions of CuSO₄, sodium ascorbate, and THPTA in water.
Click Reaction: To the azide-modified protein in PBS, add the alkyne-fluorescent probe (5-10 molar excess).
Initiate Reaction: Add the click-chemistry catalyst components in the following order: CuSO₄ (final concentration 100 µM), THPTA (final concentration 500 µM), and finally sodium ascorbate (final concentration 5 mM) to initiate the reaction.[11]
Incubation: Incubate the reaction at room temperature for 1-2 hours, protected from light.
Purification: Purify the fluorescently labeled protein by SEC to remove excess reagents and the fluorescent probe.
Analysis: Analyze the labeled protein by SDS-PAGE with in-gel fluorescence scanning and by mass spectrometry.
Visualizing the Concepts
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Comparison of 6-Phenoxyhexyl Bromide with its alternatives.
Caption: Workflow comparison of direct alkylation and click chemistry.
Conclusion and Future Perspectives
The selection of a long-chain alkylating agent is a multifaceted decision that extends beyond mere chemical reactivity. While 6-phenoxyhexyl bromide remains a valuable tool, a thorough consideration of its alternatives can unlock new possibilities in optimizing the performance of bioconjugates and targeted therapeutics. Simple alkyl chains offer flexibility, PEG linkers enhance solubility, rigid linkers can improve potency, and "clickable" linkers provide modularity and efficiency. The choice ultimately depends on the specific application, the nature of the molecules to be conjugated, and the desired properties of the final product. As our understanding of the intricate interplay between linker structure and biological function continues to grow, we can anticipate the development of even more sophisticated and tailored long-chain alkylating agents that will further advance the fields of drug discovery and chemical biology.
References
Troup, R. I., et al. (2020). Current Strategies for the Design of PROTAC Linkers: A Critical Review. Explor Target Antitumor Ther., 1(5), 273–312.
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. [PDF]. Retrieved from [Link]
Swarts, B. M., et al. (2012). Exploiting azide–alkyne click chemistry in the synthesis, tracking and targeting of platinum anticancer complexes. PMC. Retrieved from [Link]
Bentham Science Publishers. (n.d.). The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjugates. Retrieved from [Link]
ResearchGate. (n.d.). Preparations of Universal, Functionalized Long-Chain Alkylthiol Linkers for Self-assembled Monolayers. Retrieved from [Link]
protocols.io. (2022). Reduction and alkylation of protein lysates for LC-MS (proteomics) using dithiothreitol (DTT) and iodoacetamide (IAM). Retrieved from [Link]
American Chemical Society. (2012). Bioconjugation Using Thiols: Old Chemistry Rediscovered to Connect Polymers with Nature's Building Blocks. ACS Macro Letters, 1(1), 175–179.
Bachem Americas, Inc. (2023). Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure. Journal of Peptide Science, e3489.
University of Cambridge. (2020). The Development of Divinyl-Heteroaryl Linkers for the Synthesis of Stable and Functional Antibody-Drug Conjugates. Retrieved from [Link]
ResearchGate. (n.d.). Exploiting azide-alkyne click chemistry in the synthesis, tracking and targeting of platinum anticancer complexes. Retrieved from [Link]
ResearchGate. (n.d.). ChemInform Abstract: Synthesis and Stability of Four Maleimide Derivatives of the Anticancer Drug Doxorubicin for the Preparation of Chemoimmunoconjugates. Retrieved from [Link]
American Chemical Society. (2015). Systematic Evaluation of Bioorthogonal Reactions in Live Cells with Clickable HaloTag Ligands: Implications for Intracellular Imaging. Journal of the American Chemical Society, 137(33), 10788–10799.
University of Washington. (2011). Protein Reduction, Alkylation, Digestion. Retrieved from [Link]
Open Exploration Publishing. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Research and Hypothesis in Medicine, 5(4), 116-128.
ResearchGate. (n.d.). Comparison of each drug-linkers. Retrieved from [Link]
ResearchGate. (n.d.). Bioconjugation Using Thiols: Old Chemistry Rediscovered to Connect Polymers with Nature's Building Blocks. Retrieved from [Link]
University of Washington Proteomics Resource. (2011). Protein Reduction, Alkylation, Digestion. Retrieved from [Link]
National Center for Biotechnology Information. (1977). Potential long-acting anticonvulsants. 2. Synthesis and activity of succinimides containing an alkylating group on nitrogen or at the 3 position. Journal of Medicinal Chemistry, 20(9), 1210-1213.
ResearchGate. (2016). Chemoselective and Scalable Preparation of Alkyl Tosylates under Solvent-Free Conditions. Retrieved from [Link]
SYNthesis med chem. (n.d.). Antibody Drug Conjugates. Retrieved from [Link]
American Chemical Society. (2023). Physicochemical Property Determinants of Oral Absorption for PROTAC Protein Degraders. Journal of Medicinal Chemistry, 66(12), 7939–7952.
ScienceDirect. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B.
National Institutes of Health. (n.d.). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Retrieved from [Link]
ResearchGate. (2018). Design and Synthesis of Maleimide Group Containing Polymeric Materials via the Diels-Alder/Retro Diels-Alder Strategy. Retrieved from [Link]
Master Organic Chemistry. (2015). Thiols And Thioethers. Retrieved from [Link]
ResearchGate. (n.d.). The Development of Divinyl-Heteroaryl Linkers for the Synthesis of Stable and Functional Antibody-Drug Conjugates. Retrieved from [Link]
National Institutes of Health. (2012). Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. PMC. Retrieved from [Link]
American Chemical Society. (2014). Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers.
Frontiers. (n.d.). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Retrieved from [Link]
National Center for Biotechnology Information. (2015). Long-term stabilization of maleimide-thiol conjugates.
Google Patents. (n.d.). US7101968B2 - One-step reduction and alkylation of proteins.
National Center for Biotechnology Information. (n.d.). Maleimide-functionalised platinum(IV) complexes as a synthetic platform for targeted drug delivery. PMC. Retrieved from [Link]
Technical Comparative Guide: 6-Phenoxyhexyl Bromide & Bromoalkane Analogs
This guide provides a comparative technical analysis of 6-Phenoxyhexyl bromide (CAS: 51795-97-2) versus standard aliphatic bromoalkanes.[1] It is designed for medicinal chemists optimizing linker strategies for PROTACs,...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comparative technical analysis of 6-Phenoxyhexyl bromide (CAS: 51795-97-2) versus standard aliphatic bromoalkanes.[1] It is designed for medicinal chemists optimizing linker strategies for PROTACs, bivalent ligands, and GPCR agonists.[1]
Executive Summary: The "Anchor" Effect
In medicinal chemistry, alkyl halides are rarely the end goal; they are the means to install a functional chain. While 1-Bromohexane introduces a simple lipophilic hexyl chain, 6-Phenoxyhexyl bromide introduces a pharmacophoric anchor .[1]
The terminal phenoxy group is not merely a spectator; it provides:
Stacking Capability: Critical for binding in hydrophobic pockets (e.g., GPCR exosites).
Dipole Modulation: The ether linkage (
) alters the electronic profile compared to a pure hydrocarbon chain.
Crystallinity: Phenoxy derivatives often crystallize better than their purely aliphatic counterparts, aiding purification.
Comparative Chemical Profile
The following table contrasts 6-Phenoxyhexyl bromide with its closest structural analogs.
Feature
6-Phenoxyhexyl Bromide
1-Bromohexane
1,6-Dibromohexane
Structure
Primary Utility
Ligand Design (Hydrophobic Tailing)
Solubility (Lipophilicity increase)
Linker Synthesis (Bis-alkylation)
Boiling Point
~172–174 °C (13 Torr)
155 °C (Atmospheric)
243 °C (Atmospheric)
Leaving Group () Lability
High ( Active)
High ( Active)
High (Risk of cyclization/polymerization)
Steric Profile
Bulkier terminal (Phenoxy)
Linear/Flexible
Linear/Reactive both ends
Purification
Column Chromatography (UV Active)
Distillation (No UV chromophore)
Distillation/Column
Key Insight: The UV activity of the phenoxy group (Abs
nm) makes 6-Phenoxyhexyl bromide significantly easier to track via LC-MS/HPLC during reaction monitoring compared to 1-bromohexane, which requires staining (e.g., or ) on TLC.[1]
Reactivity & Mechanism
Both compounds react primarily via the
mechanism . However, the phenoxy group at the C6 position exerts a subtle "remote effect."
1-Bromohexane: Purely aliphatic. Reactivity is governed solely by steric hindrance at the
-carbon.
6-Phenoxyhexyl bromide: The ether oxygen at C6 is too distant to exert a strong inductive ($ -I $) effect on the
-carbon (C1). Therefore, its nucleophilic substitution kinetics are nearly identical to 1-bromohexane.[1] However, the solubility profile differs; the phenoxy group increases solubility in moderately polar solvents (e.g., DCM, THF) compared to the highly non-polar 1-bromohexane.[1]
Visualizing the Pathway
The following diagram illustrates the
alkylation pathway and the competing E2 elimination risk, which is common when using strong bases.
Caption: Kinetic pathway showing the dominant SN2 substitution versus the thermal E2 elimination side-reaction.
Validated Experimental Protocols
These protocols are designed to minimize the "Elimination Product" shown in the diagram above.
Protocol A: N-Alkylation of Secondary Amines (General Linker Installation)
Target: Attaching the phenoxyhexyl tail to a piperazine or piperidine scaffold.
Catalyst: KI (0.1 equiv) - Crucial for Finkelstein activation.[1]
Step-by-Step Workflow:
Activation: Dissolve the amine in anhydrous MeCN (0.1 M concentration). Add powdered, dry
.
Catalysis: Add KI (Potassium Iodide). Why? This converts the Alkyl-Br to the more reactive Alkyl-I in situ (Finkelstein reaction), accelerating the
step and allowing lower reaction temperatures (reducing elimination risk).
Addition: Add 6-Phenoxyhexyl bromide dropwise at room temperature.
Reaction: Heat to 60°C for 12–16 hours. Note: Do not exceed 80°C to avoid E2 elimination.
Workup: Filter off inorganic salts. Concentrate the filtrate.
Purification: The residue will contain the product and excess bromide. Since the bromide is high-boiling (~172°C), do not attempt distillation . Use Flash Column Chromatography (Hexane/EtOAc gradient). The product will be UV-active.
(1.5 equiv) - Cesium effect promotes solubility of the phenoxide.
Solvent: DMF (Anhydrous).
Step-by-Step Workflow:
Deprotonation: Stir Phenol and
in DMF at RT for 30 mins. The solution should turn yellow/orange (phenoxide formation).
Alkylation: Add 6-Phenoxyhexyl bromide.
Heating: Heat to 80°C for 4 hours.
Quench: Pour into ice water. The product often precipitates as a solid due to the high lipophilicity of the double-aromatic system.
Filtration: Collect the solid. Recrystallize from Ethanol/Heptane if necessary.
Troubleshooting & Optimization Logic
Use this decision tree to select the correct conditions for your specific substrate.
Caption: Optimization decision tree for selecting base and solvent systems.
Safety & Handling
Toxicity: Like most alkyl bromides, 6-Phenoxyhexyl bromide is an alkylating agent and a potential skin sensitizer.[1] However, its lower volatility compared to 1-bromohexane reduces inhalation risks under standard fume hood conditions.[1]
Storage: Store at 2–8°C. Light sensitive (brown glass required) to prevent radical decomposition of the bromide.
References
PubChem. (2025).[2][3] 6-Bromohexyloxybenzene (Compound Summary). National Library of Medicine. [Link]
RSC Advances. (2014). Selective N-alkylation of primary amines with R–NH2[1]·HBr and alkyl bromides.[4][5][6] Royal Society of Chemistry. [Link]
Structural Confirmation of 6-Phenoxyhexyl Bromide Derivatives: A Comparative Analytical Guide
Executive Summary: The Linker Challenge 6-Phenoxyhexyl bromide (CAS: 59464-93-2) is a critical alkylating agent used extensively to install hydrophobic "spacers" in PROTACs (Proteolysis Targeting Chimeras) and bifunction...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Linker Challenge
6-Phenoxyhexyl bromide (CAS: 59464-93-2) is a critical alkylating agent used extensively to install hydrophobic "spacers" in PROTACs (Proteolysis Targeting Chimeras) and bifunctional enzyme inhibitors. Its value lies in the 6-carbon alkyl chain, which provides optimal distance between warheads, and the phenoxy group, which offers π-stacking potential.
However, a common failure mode in synthesizing derivatives is the ambiguity of substitution . Did the nucleophile displace the bromide, or did the starting material degrade? Is the product a mixture?
This guide moves beyond generic characterization. It establishes a self-validating analytical triad —NMR, Mass Spectrometry, and HPLC—to definitively confirm the structure of 6-phenoxyhexyl bromide derivatives.
The Analytical Triad: Comparative Performance
To confirm the transition from Starting Material (SM) to Product (P) , you must track specific diagnostic markers.
Method A: Nuclear Magnetic Resonance (NMR) – The Gold Standard
NMR is the only method that provides connectivity data. The reaction is defined by the chemical shift of the methylene group adjacent to the bromine (
-CH).
The Diagnostic Shift: In the starting material, the electronegative bromine deshields the
-CH, appearing as a triplet at 3.40 ppm . Upon substitution with a nucleophile (e.g., an amine or phenol), this signal shifts upfield or downfield depending on the new heteroatom.
The Internal Reference: The phenoxy-adjacent methylene (
3.95 ppm) and aromatic protons (6.8–7.3 ppm) serve as stable internal standards; they should remain largely unchanged, confirming the linker integrity.
Method B: Mass Spectrometry (LC-MS) – The Isotopic Signature
Mass spectrometry provides the quickest "Yes/No" confirmation based on the unique isotopic abundance of bromine.
The Bromine Signature: Bromine exists as
Br and Br in a nearly 1:1 ratio. The starting material will display two mass peaks of equal intensity separated by 2 amu ( and ).
Confirmation of Derivative: A successful substitution must result in the disappearance of this 1:1 doublet pattern (unless the nucleophile also contains Br/Cl).
Method C: HPLC/UPLC – Purity & Retention
While not structural proof, retention time (
) shifts indicate a change in polarity. 6-Phenoxyhexyl bromide is highly lipophilic. Derivatives with polar headgroups (amines, carboxylic acids) will shift to earlier retention times on Reverse-Phase (C18) columns.
Comparative Data Summary
Feature
6-Phenoxyhexyl Bromide (SM)
Typical Amine Derivative
Typical Ether Derivative
1H NMR (-CH)
3.40 ppm (t, Hz)
2.40 – 2.80 ppm
3.40 – 3.50 ppm (overlap risk)
1H NMR (Ph-O-CH)
3.95 ppm (t)
3.95 ppm (t)
3.95 ppm (t)
MS Isotope Pattern
1:1 doublet ()
Single peak ()
Single peak ()
IR Spectroscopy
C-Br stretch (~600-500 cm)
New N-H or C-N bands
New C-O bands
Visualizing the Logic Flow
The following decision matrix outlines the logical steps to confirm structure and troubleshoot incomplete reactions.
Figure 1: Decision matrix for confirming alkylation success using Mass Spec and NMR logic.
Objective: To visualize the diagnostic shift of the
-methylene protons.
Solvent Selection: Use Chloroform-d (CDCl
) as the primary solvent. It prevents overlap with the critical 3.0–4.0 ppm region, unlike DMSO- which has a large water peak that can obscure signals.
Sample Concentration: Dissolve 5–10 mg of the purified derivative in 0.6 mL CDCl
.
Note: If the derivative is a salt (e.g., amine hydrochloride), add 1 drop of NaOD or use MeOD, but be aware of chemical shift changes.
Acquisition Parameters:
Scans: 16 (minimum) to 64.
Relaxation Delay (D1): 1.0 s (standard) or 5.0 s (for quantitative integration).
Analysis:
Set the TMS peak to 0.00 ppm or residual CHCl
to 7.26 ppm.
Verify Integral Ratio: The aromatic region (5H) should integrate to 5.0. The phenoxy-methylene (
3.95) should integrate to 2.0. Use these to normalize the integral of your new diagnostic peak (expected 2.0).
Protocol 2: LC-MS Confirmation Method
Objective: To confirm molecular weight and absence of starting material.
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
Detection: ESI+ (Positive Mode). Scan range 100–1000 m/z.
Why: 6-phenoxyhexyl bromide ionizes poorly in ESI+ unless forced (often seen as [M+Na]+ or [M+NH4]+). Derivatives with amines will ionize strongly as [M+H]+.
Mechanistic Insight: The "Spacer" Effect
When analyzing these derivatives, researchers often ignore the central alkyl chain. However, the central methylene protons (C2–C5 of the hexyl chain) provide subtle structural clues.
In the starting material, the chain is relatively flexible. Upon derivatization, especially if the new headgroup is bulky or charged, you may observe magnetic anisotropy effects.
Figure 2: NMR Chemical Shift Connectivity. The
-CH is the dynamic reporter; the -CH is the static reference.
National Institute of Standards and Technology (NIST). Mass Spectral Library: Alkyl Bromide Isotope Patterns. Retrieved from
Reich, H. J. Structure Determination Using NMR Spectroscopy: Chemical Shifts of Alkyl Halides and Ethers. University of Wisconsin-Madison. Retrieved from
Royal Society of Chemistry. ChemSpider: 1-Bromo-6-phenoxyhexane Spectra Data. Retrieved from
Author: BenchChem Technical Support Team. Date: February 2026
Topic:Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
A Comparative Guide for Salmeterol Intermediate Synthesis
Executive Summary & Application Context
6-Phenoxyhexyl bromide (and its analogs like 4-(6-bromohexyloxy)butylbenzene) serves as a critical "linker" scaffold in medicinal chemistry, most notably in the synthesis of long-acting
-adrenergic agonists (LABAs) such as Salmeterol . The primary challenge in utilizing this alkyl bromide is ensuring complete nucleophilic substitution (typically N-alkylation) while strictly controlling competitive side reactions like elimination (alkene formation) and hydrolysis (alcohol formation).
This guide compares the three dominant analytical modalities—High-Field
H NMR , HPLC-UV/MS , and FTIR —for characterizing the reaction products of 6-phenoxyhexyl bromide. We analyze their efficacy in resolving the target secondary amine from the starting bromide and specific process impurities.
The Case Study: N-Alkylation of Benzylamine
To provide concrete data, this guide focuses on the model reaction used in Salmeterol intermediate synthesis:
Reaction: 6-Phenoxyhexyl bromide + Benzylamine
N-Benzyl-6-phenoxyhexylamine
Comparative Analysis of Analytical Methods
Method A: High-Field
H NMR (The Structural Gold Standard)
Best For: Structural elucidation, reaction kinetics monitoring, and "absolute" quantification without reference standards.
Mechanism of Action: Detects the distinct magnetic environment of the methylene protons adjacent to the functional group.
Key Differentiator: The methylene triplet adjacent to the bromide (
) has a distinct chemical shift that moves significantly upfield upon substitution to an amine ().
Pros: No calibration standards required (quantitative NMR); unambiguous structural proof.
Cons: Lower sensitivity compared to HPLC; overlapping signals in complex crude mixtures.
Method B: HPLC-UV/MS (The Impurity Profiling Champion)
Best For: Quality Control (QC), trace impurity detection (<0.1%), and resolving non-chromophoric byproducts via MS.
Mechanism of Action: Separation based on polarity (Reverse Phase C18) followed by UV absorbance (254 nm for phenoxy) or Mass Spec detection.
Key Differentiator: The bromide is significantly less polar than the amine product (which protonates at acidic pH) but more polar than the dimer impurity.
Cool to room temperature. Filter off inorganic salts (
).
Concentrate the filtrate under reduced pressure.
Dissolve residue in Ethyl Acetate (30 mL) and wash with water (2 x 15 mL).
Self-Validating Step: Wash organic layer with 1M HCl. The product (amine) moves to the aqueous layer; unreacted bromide and neutral impurities remain in the organic layer. Separate, then basify the aqueous layer (NaOH) and extract back into DCM to isolate pure amine.
1H NMR spectrum interpretation for 6-Phenoxyhexyl bromide
This guide provides a technical analysis of the 1H NMR spectrum for 6-Phenoxyhexyl bromide , a critical linker intermediate in PROTAC (Proteolysis Targeting Chimera) drug development. It compares this product against its...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a technical analysis of the 1H NMR spectrum for 6-Phenoxyhexyl bromide , a critical linker intermediate in PROTAC (Proteolysis Targeting Chimera) drug development. It compares this product against its chloro- and iodo-analogs to validate its selection as the optimal balance between reactivity and stability.
Product Category: PROTAC Linker Intermediates
Part 1: Executive Summary & Comparative Utility
In the synthesis of heterobifunctional degraders (PROTACs), the choice of linker halide is a decisive factor in yield and purity. 6-Phenoxyhexyl bromide represents the "Goldilocks" candidate compared to its alternatives:
Vs. 6-Phenoxyhexyl Chloride: The chloride is highly stable but kinetically sluggish in SN2 coupling with E3 ligase ligands (e.g., Thalidomide derivatives), often requiring harsh conditions that degrade sensitive warheads.
Vs. 6-Phenoxyhexyl Iodide: The iodide is hyper-reactive and prone to rapid oxidative degradation (turning purple/brown) and elimination, making it difficult to store and handle in GMP environments.
The Bromide Advantage: It offers sufficient leaving-group ability for mild alkylation (using K2CO3/DMF at 50°C) while retaining shelf-stability for months.
This guide details the NMR spectroscopic signature required to validate the identity and purity of this specific bromide linker, distinguishing it from common synthetic impurities (dimers) and analogs.
Part 2: Structural Analysis & Theoretical Prediction
The molecule consists of three distinct magnetic environments: the Aromatic Phenoxy Head , the Aliphatic Hexamethylene Chain , and the Terminal Electrophilic Tail (Bromide) .
Molecular Visualization & Splitting Tree
The following diagram illustrates the proton environments and their expected coupling patterns.
Figure 1: Structural dissection of 6-Phenoxyhexyl bromide showing predicted chemical shift zones based on electronegativity effects.
Part 3: Experimental Protocol (Self-Validating)
To ensure reproducible data that can detect <2% impurities (such as the symmetric bis-phenoxy dimer), follow this protocol.
Materials & Methods[1][2][3][4][5][6]
Solvent: Chloroform-d (CDCl3) with 0.03% TMS.
Reasoning: CDCl3 provides excellent solubility for alkyl halides and avoids the viscosity broadening seen in DMSO-d6.
Concentration: 10–15 mg of sample in 0.6 mL solvent.
Note: Over-concentration (>30 mg) can cause peak broadening in the aliphatic region, obscuring the triplet structure of the terminal bromide.
Acquisition Parameters:
Scans (ns): 16 (minimum) to 64 (for impurity profiling).
Relaxation Delay (d1): 1.0 s (standard) or 5.0 s (for quantitative integration).
Pulse Angle: 30°.
Part 4: Spectral Interpretation & Assignment
The following table and analysis provide the definitive assignment for 6-Phenoxyhexyl bromide in CDCl3.
Table 1: 1H NMR Chemical Shift Assignments
Position
Proton Type
Shift (δ ppm)
Multiplicity
Integration
Coupling (J)
Mechanistic Insight
Ar-H
Aromatic (Meta)
7.25 - 7.30
Triplet (m)
2H
~7-8 Hz
Standard benzene ring current effect.
Ar-H
Aromatic (Para)
6.91 - 6.96
Triplet (tt)
1H
~7 Hz
Shielded relative to meta due to mesomeric donation from Oxygen.
Ar-H
Aromatic (Ortho)
6.85 - 6.90
Doublet (d)
2H
~8 Hz
Strongly shielded by ortho-oxygen electron donation.
1
-O-CH2-
3.95
Triplet
2H
6.5 Hz
Diagnostic: Strongly deshielded by Oxygen electronegativity.
6
-CH2-Br
3.42
Triplet
2H
6.8 Hz
Key ID Peak: Distinct shift for alkyl bromide (distinguishes from Cl/I).
2, 5
β-Methylene
1.80 - 1.92
Multiplet
4H
-
Deshielded slightly by proximity to functional groups (O and Br).
3, 4
Core Methylene
1.45 - 1.55
Multiplet
4H
-
Most shielded; "bulk" chain protons.
Detailed Analysis of Key Signals
1. The "Bromide Triplet" (3.42 ppm)
This is the most critical signal for quality control.
Validation: It must appear as a clear triplet. If it appears as a multiplet or is shifted, it indicates a mixture of halides or contamination with starting material (1,6-dibromohexane).
Comparison:
Chloride (-CH2Cl): Appears downfield at ~3.54 ppm .
Iodide (-CH2I): Appears upfield at ~3.19 ppm .
Tosylate (-CH2OTs): Appears further downfield at ~4.02 ppm (overlapping with the ether signal).
2. The Ether Triplet (3.95 ppm)
This signal confirms the successful alkylation of the phenol.
Stoichiometry Check: The integration ratio between the Ether CH2 (3.95 ppm) and Bromide CH2 (3.42 ppm) must be exactly 1:1 .
Deviation: If the Ether signal integrates higher than the Bromide signal, it suggests the presence of the Bis-phenoxy dimer (1,6-diphenoxyhexane), a common side product where the bromide end reacted with a second phenol molecule.
Part 5: Comparative Performance & Impurity Profiling
This section objectively compares the Bromide against its primary alternatives and impurities using spectral data.
Use this logic flow to troubleshoot your synthesis based on the NMR spectrum.
Figure 2: Logic flow for identifying common synthetic impurities in 6-phenoxyhexyl bromide.
Troubleshooting Common Issues
Excess Starting Material (1,6-Dibromohexane):
Symptom:[1][2][3][4][5] The triplet at 3.42 ppm integrates for >2H relative to the aromatic signals.
Solution: This starting material is non-polar. Purify via silica flash chromatography using 100% Hexanes to elute the dibromide first, then switch to 5% EtOAc/Hexane to elute the product.
Dimer Formation (1,6-Diphenoxyhexane):
Symptom:[1][2][3][4][5] The triplet at 3.42 ppm is weak or missing, while the ether peak at 3.95 ppm is strong.
Prevention: Always use a large excess (3-4 equivalents) of 1,6-dibromohexane relative to phenol during synthesis to statistically favor mono-alkylation [1].
References
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for alkyl halide synthesis and stoichiometry).
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative source for alkyl halide chemical shift trends).
National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link] (Verified spectral data for alkyl bromides).
Burslem, G. M., & Crews, C. M. (2020). Proteolysis-Targeting Chimeras as Therapeutics and Tools for Biological Discovery. Cell, 181(1), 102–114. [Link] (Context for PROTAC linker chemistry).
6-Phenoxyhexyl bromide is a critical linker intermediate in medicinal chemistry, widely employed in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and multivalent ligands. Its structural integrity relies on the precise mono-substitution of 1,6-dibromohexane by a phenoxy group.
This guide provides a definitive 13C NMR structural analysis, distinguishing the target product from common impurities such as the starting material (1,6-dibromohexane) and the over-alkylated byproduct (1,6-diphenoxyhexane).
Structural Assignment & Expected Shifts
The 13C NMR spectrum of 6-phenoxyhexyl bromide is characterized by a distinct separation between the aromatic region (114–159 ppm) and the aliphatic chain (25–68 ppm).
Solvent: CDCl₃ (referenced to 77.16 ppm)
Table 1: Expected 13C NMR Chemical Shifts
Carbon Position
Assignment
Expected Shift (δ, ppm)
Diagnostic Note
Aromatic
C-1'
Ph-C -O (Ipso)
159.0
Most deshielded; intensity lower (quaternary).
C-3', C-5'
Ph-C -meta
129.4
High intensity (2 carbons).
C-4'
Ph-C -para
120.5
Distinct single aromatic peak.
C-2', C-6'
Ph-C -ortho
114.5
High intensity; most shielded aromatic.
Aliphatic
C-1
O-C H₂-
67.8
Diagnostic α-ether shift.
C-6
Br-C H₂-
33.8
Diagnostic α-bromide shift.
C-5
-C H₂- (β to Br)
32.7
Slightly deshielded by β-effect.
C-2
-C H₂- (β to O)
29.2
Deshielded by β-effect.
C-3, C-4
-C H₂- (Internal)
25.3 – 28.0
Often overlapping/clustered.
Senior Scientist Insight: The most critical quality attribute is the integration ratio between the C-1 (67.8 ppm) and C-6 (33.8 ppm) peaks. In a pure sample, these should be 1:1. If the peak at 33.8 ppm is missing, you have likely formed the bis-phenoxy byproduct (Ph-O-(CH₂)₆-O-Ph).
Comparative Analysis: Product vs. Alternatives
To validate synthesis success, one must compare the product spectrum against the starting materials and potential byproducts.
Comparison A: Product vs. 1,6-Dibromohexane (Starting Material)
1,6-Dibromohexane: Symmetrical molecule. Shows only 3 distinct aliphatic peaks .
Br-CH₂: ~33.8 ppm.
Internal CH₂s: ~27 ppm and ~32 ppm.
Aromatic Region: Completely silent (0 peaks > 100 ppm).
Differentiation: The appearance of the aromatic region (114–159 ppm) and the downfield shift of one terminal methylene to ~68 ppm (O-CH₂) confirms ether formation.
Comparison B: Product vs. Phenol (Starting Material)
Phenol:
Ipso Carbon (C-OH): ~155 ppm.
Shift upon Alkylation: When phenol is converted to an ether (O-alkyl), the ipso carbon shifts downfield to ~159 ppm .
Differentiation: Residual phenol is easily spotted by a "ghost" peak around 155 ppm and 115 ppm (ortho-carbon of free phenol).
Comparison C: Product vs. 1,6-Diphenoxyhexane (Over-alkylation Impurity)
The Impurity: Symmetrical Ph-O-(CH₂)₆-O-Ph.
Spectral Signature:
Loss of Br-CH₂: The peak at 33.8 ppm disappears .
Simplification: The aliphatic chain becomes symmetrical, reducing the number of unique CH₂ signals.
Intensity: The aromatic signals double in integration relative to the chain (if quantitative C13 is run).
Caption: Diagnostic 13C NMR shifts for 6-Phenoxyhexyl bromide. Key validation peaks are highlighted in Red (Aromatic Ipso), Blue (Ether-linked), and Yellow (Bromide-linked).
Diagram 2: Synthesis & Purification Workflow
Caption: Optimized Williamson Ether Synthesis workflow. Using 3.0 equivalents of dibromide is crucial to minimize the bis-phenoxy impurity.
Experimental Protocol: Synthesis of 6-Phenoxyhexyl Bromide
Objective: Synthesize 6-phenoxyhexyl bromide via mono-alkylation of phenol, ensuring minimal formation of the bis-ether byproduct.
Reagents:
Phenol (1.0 eq)
1,6-Dibromohexane (3.0 eq - Critical excess)
Potassium Carbonate (K₂CO₃, 2.0 eq)
Acetone or Acetonitrile (Solvent)
Step-by-Step Methodology:
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Phenol (10 mmol) in Acetone (50 mL).
Activation: Add K₂CO₃ (20 mmol). Stir at room temperature for 15 minutes to facilitate deprotonation (formation of phenoxide in situ).
Addition: Add 1,6-Dibromohexane (30 mmol) in a single portion.
Note: The large excess of dibromide statistically favors the attack of phenoxide on a dibromide molecule over the attack on an already formed product.
Reflux: Heat the mixture to reflux (approx. 60°C for acetone) for 16–24 hours. Monitor by TLC (Hexane:EtOAc 9:1).
Workup:
Cool to room temperature.
Filter off the inorganic solids (KBr, excess K₂CO₃).
Concentrate the filtrate under reduced pressure to remove the solvent.
Purification (The "Self-Validating" Step):
The crude oil contains the product, unreacted dibromide (excess), and trace bis-product.
Flash Chromatography: Elute with 100% Hexanes first to recover the excess 1,6-dibromohexane (high Rf).
Increase polarity to 5% EtOAc/Hexanes to elute the 6-Phenoxyhexyl bromide .
Validation: Obtain 1H and 13C NMR. Confirm the presence of the triplet at ~3.4 ppm (1H) and peak at ~33.8 ppm (13C) corresponding to the -CH₂Br moiety.
References
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 561788, 1-Bromo-6-phenoxyhexane. Retrieved from [Link]
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text for general chemical shift increments).
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Williamson Ether Synthesis protocols).
Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 6-Phenoxyhexyl Bromide
In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel and existing chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, o...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel and existing chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, offering unparalleled sensitivity and structural information through the analysis of molecular fragmentation patterns. This guide provides an in-depth, technically-driven comparison of the anticipated electron ionization (EI) mass spectrometry fragmentation pattern of 6-phenoxyhexyl bromide (C₁₂H₁₇BrO), a compound of interest in synthetic chemistry and medicinal research. We will dissect the expected fragmentation pathways, compare them with alternative analytical methodologies, and provide a robust experimental protocol for acquiring high-quality mass spectra.
The Foundational Principles: Predicting Fragmentation
The mass spectrum of a molecule is a unique fingerprint, dictated by the inherent stability of the bonds and the resulting fragments upon ionization. For 6-phenoxyhexyl bromide, a molecule possessing an aromatic ether and a bromoalkane moiety, its fragmentation pattern under electron ionization is governed by the interplay of these functional groups.
The molecular weight of 6-phenoxyhexyl bromide is 257.17 g/mol .[1][2] Due to the presence of a bromine atom, the molecular ion will exhibit a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (roughly a 1:1 ratio).[3][4] This results in two molecular ion peaks of similar intensity: the M⁺ peak (containing ⁷⁹Br) and the M+2 peak (containing ⁸¹Br).[3][4][5]
The primary fragmentation pathways for 6-phenoxyhexyl bromide are predictable based on established principles for ethers and alkyl halides.[6][7][8]
Alpha-Cleavage: Ethers commonly undergo cleavage of the C-C bond adjacent (alpha) to the oxygen atom.[7][9]
Benzylic-type Cleavage: The bond between the oxygen and the hexyl chain is susceptible to cleavage, leveraging the stability of the resulting phenoxy radical or cation.
Loss of the Halogen: Alkyl bromides readily lose the bromine atom as a radical, leading to a carbocation.[3]
Alkyl Chain Fragmentation: The hexyl chain can undergo fragmentation, typically resulting in a series of peaks separated by 14 mass units (CH₂).[7]
The Anticipated Fragmentation Pattern of 6-Phenoxyhexyl Bromide
Based on these principles, we can predict the key fragments in the EI mass spectrum of 6-phenoxyhexyl bromide.
m/z (mass-to-charge ratio)
Proposed Fragment Ion
Fragmentation Pathway
Significance
256/258
[C₁₂H₁₇BrO]⁺
Molecular Ion (M⁺)
Confirms the molecular weight and the presence of one bromine atom.
177
[C₁₂H₁₇O]⁺
Loss of •Br
Characteristic of a bromoalkane.
94
[C₆H₅OH]⁺
Cleavage of the O-hexyl bond with hydrogen transfer
Represents the bromohexyl portion of the molecule.
Diagram of Predicted Fragmentation Pathways:
Caption: Predicted EI-MS fragmentation of 6-phenoxyhexyl bromide.
A Comparative Perspective: Alternative Analytical Techniques
While mass spectrometry is a powerful tool for structural elucidation, a comprehensive analysis often involves orthogonal techniques to provide confirmatory evidence.
Technique
Information Provided
Advantages
Limitations
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed information about the carbon-hydrogen framework and the chemical environment of each atom.
Provides unambiguous structural information.
Lower sensitivity compared to MS; requires larger sample amounts.
Infrared (IR) Spectroscopy
Information about the functional groups present in the molecule (e.g., C-O ether linkage, C-H bonds).
Fast and non-destructive.
Provides limited information on the overall molecular structure.
Gas Chromatography (GC)
Separation of the compound from a mixture and determination of its purity.[10]
High separation efficiency; can be coupled with MS for GC-MS analysis.
The compound must be volatile and thermally stable.
Workflow for Comprehensive Structural Characterization:
Caption: Integrated workflow for structural elucidation.
Experimental Protocol for Mass Spectrometry Analysis
To obtain a high-quality electron ionization mass spectrum of 6-phenoxyhexyl bromide, the following protocol is recommended.
Instrumentation:
A gas chromatograph coupled to a mass spectrometer (GC-MS) is the preferred instrument for sample introduction and analysis.
The mass spectrometer should be capable of electron ionization.
GC-MS Parameters:
Parameter
Recommended Setting
Rationale
Injector Temperature
250 °C
Ensures complete volatilization of the sample without thermal degradation.
Carrier Gas
Helium
Inert gas that provides good chromatographic resolution.
Column
A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms)
Provides good separation for compounds of this polarity.
Oven Temperature Program
Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min
Allows for the elution of the compound as a sharp peak.
Ion Source Temperature
230 °C
Standard temperature for electron ionization.
Electron Energy
70 eV
Standard electron energy for generating reproducible fragmentation patterns.
Mass Range
50 - 350 m/z
Covers the expected molecular ion and fragment ions.
Sample Preparation:
Prepare a dilute solution of 6-phenoxyhexyl bromide (approximately 100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
Inject 1 µL of the solution into the GC-MS system.
Data Analysis:
Identify the peak corresponding to 6-phenoxyhexyl bromide in the total ion chromatogram.
Extract the mass spectrum for this peak.
Analyze the fragmentation pattern, paying close attention to the molecular ion peaks (M⁺ and M+2) and the key fragment ions predicted in Section 2.
Conclusion
The predictable and informative fragmentation pattern of 6-phenoxyhexyl bromide under electron ionization mass spectrometry makes it a powerful tool for its identification and structural confirmation. By understanding the fundamental principles of fragmentation for its constituent functional groups, researchers can confidently interpret the resulting mass spectrum. For unequivocal structural elucidation, a multi-technique approach, integrating MS with NMR and IR spectroscopy, is recommended. The provided experimental protocol offers a robust starting point for obtaining high-quality data, enabling researchers in drug development and chemical synthesis to advance their work with confidence.
References
Benchchem. Comparative Analysis of Mass Spectrometry Fragmentation Patterns: 1-Bromo-4-ethoxy-2,2-dimethylbutane and a Structural Analog.
Chem Help ASAP. (2022). mass spectrum & fragmentation of 1-bromobutane. YouTube.
PureSynth. 6-Phenoxyhexyl Bromide 96.0%(GC).
ChemicalBook. 6-phenoxyhexyl bromide.
Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note.
Unknown. Mass Spectrometry: Fragmentation.
Benchchem. Mass Spectrometry Fragmentation of Ethyl 3-methyl-2-phenylbut-2-enoate: A Technical Guide.
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
YouTube. (2023). Bromo pattern in Mass Spectrometry.
Unknown. Fragmentation mechanisms in electron impact mass spectrometry.
A Comparative Guide to Functional Group Analysis of 6-Phenoxyhexyl Bromide using IR Spectroscopy
For researchers, scientists, and professionals in drug development, the precise identification and characterization of molecular structures are paramount. Infrared (IR) spectroscopy stands as a cornerstone technique for...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, the precise identification and characterization of molecular structures are paramount. Infrared (IR) spectroscopy stands as a cornerstone technique for functional group analysis, offering a rapid and non-destructive method to elucidate the key chemical bonds within a molecule. This guide provides an in-depth technical comparison of the IR spectral features of 6-phenoxyhexyl bromide against relevant alternatives, supported by experimental data and protocols. Our objective is to equip you with the expertise to confidently interpret the IR spectrum of this and similar compounds.
The Vibrational Fingerprint: Unveiling the Structure of 6-Phenoxyhexyl Bromide
6-Phenoxyhexyl bromide is a bifunctional molecule featuring a phenoxy group (an aromatic ring connected to an ether linkage) and a terminal alkyl bromide. Each of these functional groups possesses characteristic vibrational modes that absorb infrared radiation at specific frequencies. The resulting IR spectrum is a unique "fingerprint" of the molecule, allowing for its unambiguous identification and the confirmation of its structural integrity.
The key functional groups and their expected IR absorption regions are:
Aromatic Ring (Phenyl group): The presence of the benzene ring gives rise to several distinct absorptions. Aromatic C-H stretching vibrations typically appear at wavenumbers just above 3000 cm⁻¹[1][2][3]. In-ring carbon-carbon stretching vibrations produce a series of sharp bands in the 1600-1450 cm⁻¹ region[1][2][3]. Furthermore, strong C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ range can provide information about the substitution pattern of the aromatic ring[1].
Ether Linkage (C-O-C): Aryl alkyl ethers, such as the phenoxy group in our target molecule, are characterized by two distinct C-O stretching bands. An asymmetric C-O-C stretching vibration typically results in a strong absorption between 1275 and 1200 cm⁻¹, while a symmetric stretch is observed in the 1075-1020 cm⁻¹ region[4]. The intensity and position of these bands are highly diagnostic for the ether functionality.
Alkyl Chain (-CH₂-): The hexyl chain will exhibit characteristic alkane C-H stretching vibrations just below 3000 cm⁻¹, typically in the 2950-2850 cm⁻¹ range. CH₂ bending (scissoring) vibrations are expected around 1470-1450 cm⁻¹[2].
Alkyl Bromide (C-Br): The carbon-bromine bond has a characteristic stretching vibration that appears in the lower frequency "fingerprint" region of the IR spectrum, typically between 690 and 515 cm⁻¹.
Comparative Spectral Analysis: Distinguishing 6-Phenoxyhexyl Bromide from its Analogs
To truly understand the IR spectrum of 6-phenoxyhexyl bromide, a comparison with simpler, related molecules is instructive. We will consider two key alternatives: Anisole , which contains the aryl ether component, and 1-Bromohexane , which possesses the long-chain alkyl bromide moiety.
This comparative analysis highlights the power of IR spectroscopy in distinguishing between these molecules. The spectrum of 6-phenoxyhexyl bromide is expected to be a composite of the key features of both anisole and 1-bromohexane. The presence of both the strong aryl ether bands around 1250 cm⁻¹ and 1040 cm⁻¹ and the C-Br stretch in the fingerprint region confirms the presence of all key functional groups within the target molecule.
Experimental Protocol: Acquiring a High-Quality IR Spectrum of 6-Phenoxyhexyl Bromide
The following protocol outlines the steps for obtaining an IR spectrum of a liquid sample like 6-phenoxyhexyl bromide using an Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectrometer, a common and convenient technique for liquid analysis[8][9].
Instrumentation:
FTIR Spectrometer equipped with a Diamond or Germanium ATR accessory.
Procedure:
Background Spectrum Acquisition:
Ensure the ATR crystal surface is clean. Wipe gently with a soft tissue dampened with a volatile solvent (e.g., isopropanol or ethanol) and allow it to dry completely.
Acquire a background spectrum. This will account for any atmospheric (e.g., CO₂, H₂O) or instrumental absorptions.
Sample Application:
Place a small drop (typically 1-2 drops) of 6-phenoxyhexyl bromide directly onto the center of the ATR crystal, ensuring the crystal surface is completely covered.
Spectrum Acquisition:
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is generally sufficient for routine functional group analysis.
Data Processing and Analysis:
The acquired spectrum will be automatically ratioed against the background spectrum, resulting in a transmittance or absorbance spectrum of the sample.
Label the significant peaks and compare their positions with the expected absorption frequencies for the functional groups of 6-phenoxyhexyl bromide.
Cleaning:
Thoroughly clean the ATR crystal after analysis using a suitable solvent to prevent cross-contamination of subsequent samples.
dot
graph TD {
A[Start: Clean ATR Crystal] --> B{Acquire Background Spectrum};
B --> C[Apply Liquid Sample to Crystal];
C --> D{Acquire Sample Spectrum};
D --> E[Process Data: Ratio against Background];
E --> F[Analyze Spectrum: Identify Functional Groups];
F --> G[End: Clean ATR Crystal];
subgraph "Pre-Analysis"
A;
B;
end
subgraph "Analysis"
C;
D;
E;
F;
end
subgraph "Post-Analysis"
G;
end
}
Caption: Workflow for ATR-FTIR analysis of a liquid sample.
Visualizing the Molecular Structure and Key Vibrational Modes
To further aid in the conceptualization of the IR analysis, the following diagrams illustrate the molecular structure of 6-phenoxyhexyl bromide and the logical flow of spectral interpretation.
Caption: Molecular structure of 6-phenoxyhexyl bromide.
Conclusion
Infrared spectroscopy is an indispensable tool for the functional group analysis of molecules like 6-phenoxyhexyl bromide. By understanding the characteristic absorption frequencies of the aromatic ring, ether linkage, and alkyl bromide moiety, and by comparing the spectrum to those of simpler, related compounds, a confident and accurate structural elucidation can be achieved. The ATR-FTIR technique provides a simple and efficient method for obtaining high-quality spectra of liquid samples, making it an ideal choice for routine analysis in research and industrial settings.
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Publish Comparison Guide
Audience: Researchers, Senior Scientists, and CMC (Chemistry, Manufacturing, and Controls) Professionals
Subject: CAS 51795-97-2 (6-Bromohexyl phenyl ether)
Executive Summary: The Criticality of Linker Purity
In drug discovery, particularly within the design of PROTACs (Proteolysis Targeting Chimeras) and bivalent GPCR ligands, 6-Phenoxyhexyl bromide serves as a vital hydrophobic linker. Its purity is not merely a chemical specification but a determinant of synthetic success. Impurities such as 1,6-dibromohexane (homobifunctional competitor) or 6-phenoxyhexanol (hydrolysis product) can terminate polymerization chains or yield inactive pharmaceutical ingredients (APIs).
This guide objectively compares the three primary analytical methodologies—GC-FID , HPLC-UV , and qNMR —providing a decision matrix for researchers to select the optimal standard assessment tool based on their specific phase of development.
Mechanistic Analysis of Impurities
To select the right analytical standard, one must first understand the "Enemy"—the specific impurity profile generated during the synthesis of 6-Phenoxyhexyl bromide.
The synthesis typically involves the Williamson etherification of phenol with excess 1,6-dibromohexane.
Figure 1: Impurity Genesis Pathway
This diagram illustrates where critical impurities originate, dictating which analytical method can detect them.
Caption: Synthesis pathway highlighting the origin of critical impurities (Dimer, Alcohol) that necessitate specific analytical detection methods.
Mechanism: Separates based on boiling point and polarity.
Why it works: 6-Phenoxyhexyl bromide and its starting material (1,6-dibromohexane) are volatile. FID provides a near-universal response for carbon-containing compounds.
The Risk: Thermal degradation. Alkyl bromides can undergo elimination (dehydrobromination) in a hot injector port, creating "ghost" alkene peaks that artificially lower purity calculations.
Mechanism: Separates based on hydrophobic interaction (Reverse Phase).
Why it works: Ideal for detecting the Dimer (1,6-diphenoxyhexane) which elutes late and is non-volatile. Using a Phenyl-Hexyl column enhances selectivity for the aromatic ring via pi-pi interactions.
The Risk: Variable response factors. 1,6-dibromohexane lacks a strong chromophore (UV active only at low wavelengths, ~200-210 nm), making it invisible compared to the highly UV-active phenoxy product.
Method C: qNMR (Quantitative Nuclear Magnetic Resonance)
The Absolute Truth (Primary Standard)
Mechanism: Molar response is independent of chemical structure.
Why it works: It is the only method that provides absolute purity without requiring a reference standard of the analyte itself. It quantifies residual solvents and inorganic salts invisible to GC/HPLC.
Quantitative Performance Comparison
The following data summarizes the performance characteristics of each method for 6-Phenoxyhexyl bromide assessment.
Feature
GC-FID
HPLC-UV (Phenyl-Hexyl)
qNMR (^1H)
Primary Utility
Routine QC, Residual Solvent Analysis
Impurity Profiling (Non-volatiles)
Certified Reference Material (CRM) Value Assignment
Specificity
High for alkyl halides
High for aromatics & phenols
Absolute Structural ID
LOD (Limit of Detection)
~10 ppm
~1 ppm (UV 254 nm)
~1000 ppm (0.1%)
Linearity (R²)
> 0.999
> 0.999
N/A (Direct Measurement)
Major Blind Spot
Thermally unstable compounds; Non-volatile dimers
Alkyl halides without chromophores (1,6-dibromohexane)
Low sensitivity for trace impurities
Sample Prep Time
Low (Dilute & Shoot)
Medium (Mobile Phase Prep)
Low (Dissolve in CDCl3)
Detailed Experimental Protocols
Protocol A: GC-FID Purity Assessment
Best for: Detecting unreacted 1,6-dibromohexane and residual solvents.
Reagents:
Diluent: Dichloromethane (HPLC Grade).
Internal Standard: Dodecane (optional, for assay).
Instrument Parameters:
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film).[1]
Self-Validation Step: Inject a blank (DCM) to ensure no carryover. Inject a standard of pure Phenol; if it tails significantly, liner maintenance is required.
Protocol B: HPLC-UV with Phenyl-Hexyl Chemistry
Best for: Detecting Phenol, Hydrolysis products, and Dimers.
Reagents:
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.
Instrument Parameters:
Column: Phenomenex Luna Phenyl-Hexyl or Thermo Accucore Phenyl-Hexyl (150 x 4.6 mm, 3-5 µm).
Causality: The phenyl-hexyl phase provides unique selectivity for the phenoxy group, separating it from the hydrolysis alcohol better than standard C18.
Wavelength: 270 nm (Specific for Phenoxy) and 210 nm (For non-aromatic impurities).
) between the main peak and the hydrolysis product (6-phenoxyhexanol). must be > 1.5.
Analytical Decision Matrix
Use this workflow to determine the correct method for your specific need.
Caption: Decision matrix for selecting the appropriate analytical technique based on the specific impurity class or data requirement.
Conclusion & Recommendation
For routine quality control of 6-Phenoxyhexyl bromide , GC-FID is the superior choice due to its ability to detect the critical starting material (1,6-dibromohexane) which has poor UV absorbance.
However, for drug development applications where downstream dimerization must be avoided, a complementary HPLC-UV (Phenyl-Hexyl) method is mandatory to ensure the absence of phenolic residues and diphenoxy-dimers.
Final Recommendation: Use GC-FID for assay and alkyl halide purity. Use HPLC-UV for "Related Substances" testing.
References
Sigma-Aldrich. (2021).[2] Certificate of Analysis – Certified Reference Material Bromide Standard. Retrieved from
Phenomenex. (2025).[3][4] HPLC vs GC: What Sets These Methods Apart. Retrieved from
BenchChem. (2025).[1] A Researcher's Guide to Purity Assessment of Synthesized 2-Bromomalonaldehyde. Retrieved from
Thermo Fisher Scientific. Column care guide and general method development information for Thermo Scientific phenyl columns. Retrieved from
PubChem. Compound Summary: 6-Phenoxyhexyl bromide (CAS 51795-97-2). Retrieved from
Introduction: The Significance of 6-Phenoxyhexyl Bromide in Medicinal Chemistry
<A_I> ## A Comparative Guide to the Kinetic-Studies of 6-Phenoxyhexyl Bromide Reactions For Researchers, Scientists, and Drug Development Professionals 6-Phenoxyhexyl bromide serves as a versatile building block in the s...
Author: BenchChem Technical Support Team. Date: February 2026
<A_I> ## A Comparative Guide to the Kinetic-Studies of 6-Phenoxyhexyl Bromide Reactions
For Researchers, Scientists, and Drug Development Professionals
6-Phenoxyhexyl bromide serves as a versatile building block in the synthesis of a wide array of organic molecules. Its bifunctional nature, possessing a terminal bromide—a good leaving group—and a phenoxy moiety, allows for the introduction of a flexible six-carbon linker with an aromatic terminus. This structural motif is prevalent in various pharmacologically active compounds. The introduction of a bromine atom into a molecular structure can be a strategic move in drug design, potentially enhancing therapeutic activity and favorably influencing the drug's metabolism and duration of action.[1][2] Radioisotopes of bromine, such as 76Br, are also utilized in in vivo investigations during the drug development process.[3]
Understanding the kinetics of its reactions is paramount for optimizing synthetic routes, predicting product distributions, and ultimately controlling the efficiency of drug candidate synthesis. This guide will focus on the two primary reaction pathways for alkyl halides: nucleophilic substitution (SN) and elimination (E).
Mechanistic Landscape: Nucleophilic Substitution vs. Elimination
Alkyl halides, such as 6-phenoxyhexyl bromide, characteristically undergo both nucleophilic substitution and elimination reactions.[4][5] The competition between these pathways is dictated by several factors, including the structure of the alkyl halide, the nature of the nucleophile/base, the solvent, and the temperature.
Nucleophilic Substitution (SN2) Pathway
As a primary alkyl halide, 6-phenoxyhexyl bromide is expected to predominantly react via the SN2 (bimolecular nucleophilic substitution) mechanism.[4][5][6] This pathway involves a single, concerted step where a nucleophile attacks the electrophilic carbon atom bearing the bromine, simultaneously displacing the bromide ion.[7]
Key Characteristics of the SN2 Reaction:
Kinetics: The reaction is second-order, with the rate being dependent on the concentrations of both the alkyl halide and the nucleophile.[8]
Stereochemistry: If the reaction were to occur at a chiral center, it would proceed with an inversion of configuration.[9]
Steric Hindrance: The rate of SN2 reactions is highly sensitive to steric hindrance at the reaction center.[6] Primary alkyl halides, like 6-phenoxyhexyl bromide, are the most reactive towards SN2, followed by secondary, while tertiary halides are generally unreactive via this pathway.[5][6]
dot
Caption: Generalized SN2 reaction pathway for 6-phenoxyhexyl bromide.
Elimination (E2) Pathway
In the presence of a strong, sterically hindered base, 6-phenoxyhexyl bromide can also undergo an E2 (bimolecular elimination) reaction to form an alkene.[10] This pathway also occurs in a single concerted step where the base abstracts a proton from a carbon adjacent to the one bearing the bromine (the β-carbon), leading to the formation of a double bond and the expulsion of the bromide ion.[11]
Key Characteristics of the E2 Reaction:
Kinetics: Similar to the SN2 reaction, the E2 reaction is also second-order, with the rate depending on the concentrations of both the alkyl halide and the base.[8][11]
Regioselectivity: When multiple β-hydrogens are available, the major product is typically the more substituted (and therefore more stable) alkene, a principle known as Zaitsev's rule.[11]
Stereochemistry: The E2 reaction has a strict stereochemical requirement for an anti-periplanar arrangement of the abstracted proton and the leaving group.[12]
dot
Caption: Generalized E2 reaction pathway.
Comparative Kinetic Analysis: 6-Phenoxyhexyl Bromide and Analogues
Alkyl Halide
Relative Rate of SN2 Reaction (with a common nucleophile)
The long alkyl chain offers minimal steric hindrance at the reaction center, but the overall size of the molecule may slightly decrease the reaction rate compared to smaller primary halides.
Neopentyl Bromide
~0.00001
Significant steric hindrance from the β-carbon drastically reduces the SN2 reaction rate.[6]
Causality Behind Reactivity Trends:
Steric Hindrance: The decrease in reaction rate as the substitution on the α-carbon increases is a hallmark of the SN2 mechanism.[6] For 6-phenoxyhexyl bromide, the reaction center is a primary carbon, suggesting a high propensity for SN2 reactions.
Leaving Group Ability: The reactivity of alkyl halides is also influenced by the nature of the leaving group. For a given alkyl group, the reactivity order is R-I > R-Br > R-Cl > R-F.[6] Bromide is a good leaving group, making 6-phenoxyhexyl bromide sufficiently reactive for a variety of synthetic transformations.
Experimental Design for Kinetic Studies
To quantitatively assess the reactivity of 6-phenoxyhexyl bromide, a well-designed kinetic study is essential. The following outlines a robust experimental protocol.
Monitoring Reaction Progress
Several techniques can be employed to monitor the progress of the reaction and determine the rate law.[13][14][15]
Chromatographic Methods (GC or HPLC): These are powerful techniques for separating and quantifying the reactant and product(s) over time. Aliquots are taken from the reaction mixture at specific time intervals, quenched to stop the reaction, and then analyzed.
Spectroscopic Methods (UV-Vis or NMR): If the reactant or product has a distinct spectroscopic signature, its concentration can be monitored continuously. For example, the formation of a product with a chromophore can be followed using UV-Vis spectrophotometry.[15]
Conductivity Measurements: If the reaction produces ions, the change in the conductivity of the solution can be used to monitor the reaction progress.
Protocol for a Representative Kinetic Experiment: Reaction with a Nucleophile
This protocol outlines the determination of the rate constant for the reaction of 6-phenoxyhexyl bromide with a nucleophile, such as sodium thiophenoxide, using GC analysis.
Materials:
6-Phenoxyhexyl bromide
Thiophenol
Sodium methoxide
Anhydrous solvent (e.g., DMF or acetonitrile)
Internal standard for GC analysis (e.g., dodecane)
Quenching solution (e.g., dilute acid)
Procedure:
Preparation of the Nucleophile Solution: In a flame-dried flask under an inert atmosphere, dissolve a known amount of thiophenol in the anhydrous solvent. Add one equivalent of sodium methoxide to generate the sodium thiophenoxide in situ.
Reaction Setup: In a separate temperature-controlled reaction vessel, dissolve a known concentration of 6-phenoxyhexyl bromide and the internal standard in the anhydrous solvent.
Initiation of the Reaction: Once the reaction mixture has reached the desired temperature, add the nucleophile solution via syringe. Start a timer immediately.
Sampling: At regular time intervals, withdraw an aliquot of the reaction mixture and immediately quench it by adding it to a vial containing the quenching solution.
GC Analysis: Analyze the quenched samples by gas chromatography to determine the concentrations of 6-phenoxyhexyl bromide and the product relative to the internal standard.
Data Analysis: Plot the concentration of 6-phenoxyhexyl bromide versus time. From this data, determine the order of the reaction with respect to the alkyl halide and the nucleophile, and calculate the rate constant.
dot
Caption: Workflow for a typical kinetic experiment.
Comparison with Alternative Linkers
In drug design and development, the choice of a linker is critical. The following table compares 6-phenoxyhexyl bromide with other commonly used linkers.
Linker
Key Features
Advantages
Disadvantages
6-Phenoxyhexyl Bromide
Flexible six-carbon chain with a terminal phenoxy group.
Good balance of flexibility and hydrophobicity. The ether linkage is generally stable.
The long alkyl chain may lead to off-target hydrophobic interactions.
Poly(ethylene glycol) (PEG) Linkers
Hydrophilic, flexible chains of varying lengths.
Improves solubility and pharmacokinetic properties.
Can be susceptible to oxidative degradation.
Alkyl Dihalides (e.g., 1,6-Dibromohexane)
Symmetrical linkers for cross-linking applications.
Can connect two different molecules.
Can lead to polymerization or intramolecular cyclization.
Propargyl Bromide
Contains a terminal alkyne for "click" chemistry.
Allows for highly efficient and specific conjugation reactions.
The alkyne functionality may not be stable under all reaction conditions.
Conclusion
6-Phenoxyhexyl bromide is a valuable reagent in organic synthesis, particularly in the construction of molecules with pharmaceutical applications. Its reactivity is dominated by the SN2 mechanism, characteristic of primary alkyl halides. While direct kinetic data is sparse, a comparative analysis with structurally similar compounds provides a reliable framework for predicting its behavior. The experimental protocols outlined in this guide offer a robust starting point for researchers seeking to quantify the kinetics of its reactions, enabling the optimization of synthetic strategies and the rational design of novel therapeutics.
References
Michigan State University Department of Chemistry. (n.d.). Alkyl Halide Reactivity. Retrieved from [Link]
El-Newehy, M., Almarhoon, Z., & Al-Shaikh, M. A. (n.d.). Nucleophilic Substitution Reactions. King Saud University. Retrieved from [Link]
Michigan State University Department of Chemistry. (n.d.). Alkyl Halide Reactivity. Retrieved from [Link]
LibreTexts. (2024, March 24). 11.7: Elimination Reactions- Zaitsev's Rule. Retrieved from [Link]
Clark, J. (2022, October). The Nucleophilic Substitution Reactions Between Halogenoalkanes and Hydroxide Ions. Chemguide. Retrieved from [Link]
Ashenhurst, J. (2020, January 14). Alkyl Halide Reaction Map And Summary. Master Organic Chemistry. Retrieved from [Link]
Dalal Institute. (n.d.). Elimination Reactions. Retrieved from [Link]
Ashenhurst, J. (2012, September 12). Two Elimination Reaction Patterns. Master Organic Chemistry. Retrieved from [Link]
LibreTexts. (2024, March 24). 11.7: Elimination Reactions- Zaitsev's Rule. Retrieved from [Link]
Ashenhurst, J. (2012, September 12). Two Elimination Reaction Patterns. Master Organic Chemistry. Retrieved from [Link]
Save My Exams. (2025, June 20). Elimination Reactions of Halogenoalkanes. Retrieved from [Link]
Kwiecińska, P., & Płazińska, A. (2021). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science, 90(3), e495. [Link]
Fiveable. (n.d.). Experimental methods for rate law determination | Chemical Kinetics Class Notes. Retrieved from [Link]
Save My Exams. (2025, January 3). Rates - Experimental Techniques (Edexcel A Level Chemistry): Revision Note. Retrieved from [Link]
LibreTexts. (2022, February 20). 17.7: Experimental methods of chemical kinetics. Retrieved from [Link]
Dolle, F., Hinnen, F., & Vaufrey, F. (2002). Use of bromine-76 and iodine-123 radiohalogenated tracers in the drug development process. Current pharmaceutical design, 8(19), 1731–1754. [Link]
Kramer, K., & Lilly, C. (n.d.). 7.1 The Discovery of Nucleophilic Substitution Reactions. In Fundamentals of Organic Chemistry. NC State University Libraries. Retrieved from [Link]
Save My Exams. (2025, January 3). Rates - Experimental Techniques (Edexcel A Level Chemistry): Revision Note. Retrieved from [Link]
LibreTexts. (2022, February 20). 17.7: Experimental methods of chemical kinetics. Retrieved from [Link]
Ashenhurst, J. (2020, January 14). Alkyl Halide Reaction Map And Summary. Master Organic Chemistry. Retrieved from [Link]
Save My Exams. (2025, June 20). Elimination Reactions of Halogenoalkanes. Retrieved from [Link]
Clark, J. (2022, October). The Nucleophilic Substitution Reactions Between Halogenoalkanes and Hydroxide Ions. Chemguide. Retrieved from [Link]
LibreTexts. (2022, February 20). 17.7: Experimental methods of chemical kinetics. Retrieved from [Link]
Kwiecińska, P., & Płazińska, A. (2021). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science, 90(3), e495. [Link]
6-Phenoxyhexyl Bromide: Proper Disposal & Handling Procedures
[1][2][3][4] Executive Summary & Core Directive This guide outlines the mandatory disposal protocols for 6-Phenoxyhexyl bromide (also known as 1-bromo-6-phenoxyhexane). Unlike standard organic solvents, this compound con...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2][3][4]
Executive Summary & Core Directive
This guide outlines the mandatory disposal protocols for 6-Phenoxyhexyl bromide (also known as 1-bromo-6-phenoxyhexane). Unlike standard organic solvents, this compound contains a halogen (bromine) and an ether linkage, necessitating strict segregation from non-halogenated waste streams.
Immediate Action Required:
Do NOT dispose of via sink/drain.[1] (High aquatic toxicity risk).[2]
Do NOT mix with non-halogenated solvents (e.g., acetone, methanol) unless unavoidable during synthesis work-up.
Segregate into Halogenated Organic Waste containers immediately.
Chemical Identification & Hazard Profile
Understanding the molecular properties is the first step in safe disposal. This compound is an alkyl halide with a phenyl ether tail.
Property
Data
Relevance to Disposal
Chemical Name
6-Phenoxyhexyl bromide
Official manifest name
CAS Number
51795-97-2
Required for waste labeling
Molecular Formula
C₁₂H₁₇BrO
Contains Bromine (Halogenated)
Hazard Codes
H302, H413
Harmful if swallowed; Toxic to aquatic life
Flash Point
>110°C (Predicted)
Combustible (Class IIIB)
Reactivity
Electrophile
Reacts with strong nucleophiles/oxidizers
The "Why" Behind the Protocol:
The presence of the bromine atom means that upon combustion (incineration), this molecule generates Hydrogen Bromide (HBr) gas. Standard incinerators designed for non-halogenated waste cannot neutralize this acidic gas, leading to equipment corrosion and toxic emissions. Therefore, it must be sent to a facility equipped with acid gas scrubbers.
Disposal Workflow Logic
The following decision matrix illustrates the critical decision points for researchers handling this compound.
Figure 1: Decision logic for segregating 6-Phenoxyhexyl bromide waste. Note that even if mixed with non-halogenated solvents, the presence of the bromide usually forces the entire mixture into the Halogenated stream.
Step-by-Step Disposal Protocol
Phase 1: Segregation & Container Selection
Scientific Rationale: Alkyl bromides can permeate certain low-density plastics over time. The ether linkage is relatively stable, but the bromide is a leaving group that can react if stored improperly.
Select Container:
Preferred: High-Density Polyethylene (HDPE) jerricans or Amber Glass bottles.
Avoid: Metal containers (unless lined), as potential hydrolysis to HBr can cause corrosion.
Segregation:
Designate a specific carboy for "Halogenated Organics."
Crucial: Do not pour this waste into the "General Organic/Acetone" bin. Doing so reclassifies the entire container as halogenated, significantly increasing disposal costs for your facility.
Phase 2: Labeling & Documentation
Regulatory compliance requires accurate identification of the "Constituents of Concern."
Tagging:
Apply a hazardous waste tag immediately upon the first addition of waste.
Check the box for "Halogenated."
Write the full chemical name: 6-Phenoxyhexyl bromide .
List the solvent percentages (e.g., "Dichloromethane 90%, 6-Phenoxyhexyl bromide 10%").
Hazard Warnings:
Check "Toxic" (due to aquatic toxicity and potential systemic effects).[2]
Check "Irritant."
Phase 3: Handover
Cap the container tightly.[3] Ensure the cap liner is intact (PTFE liners are best).
Wipe the exterior of the container to remove any residue.
Transport to your facility's Central Accumulation Area (CAA) using secondary containment (a rubber pail or cart with a lip).
Emergency Procedures: Spills & Exposure
In the event of a bench-top spill, immediate containment is necessary to prevent the compound from reaching drains.
Scenario
Action Protocol
Minor Spill (<50 mL)
1. Evacuate immediate area. 2. Don PPE (Nitrile gloves, goggles). 3. Absorb with Vermiculite or Sand . 4. Scoop into a wide-mouth jar labeled "Hazardous Waste - Debris".
Major Spill (>50 mL)
1. Alert EHS immediately. 2. Do not attempt cleanup if vapors are strong. 3. Ventilate the room if safe to do so.[2]
Skin Contact
Wash with soap and water for 15 minutes. The lipophilic nature of the phenoxy chain facilitates skin absorption; do not use solvents (ethanol) to wash skin, as this enhances absorption.
References
Sigma-Aldrich. (n.d.).[2] Safety Data Sheet for 6-Phenoxyhexyl bromide. Retrieved from
U.S. Environmental Protection Agency (EPA). (n.d.). Hazardous Waste Listings & Characteristics. Retrieved from
ChemicalBook. (2022). 6-Phenoxyhexyl bromide Properties and Safety. Retrieved from
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.